Tert-butyl[(4-fluorophenyl)methyl]amine
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPILEJRPIAXWIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tert-butyl[(4-fluorophenyl)methyl]amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of Tert-butyl[(4-fluorophenyl)methyl]amine
For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed examination of the chemical properties, synthesis, and analytical characterization of this compound. This secondary amine is a valuable building block in medicinal chemistry, primarily owing to the strategic incorporation of a 4-fluorophenyl group and a sterically hindering tert-butyl group, which together impart unique electronic and pharmacokinetic properties to parent molecules.
Molecular Structure and Physicochemical Characteristics
This compound, also known as N-(4-fluorobenzyl)-tert-butylamine, possesses a structure that combines an aromatic fluorine moiety with a bulky aliphatic amine. This combination is crucial for its utility in modulating properties like metabolic stability, lipophilicity, and receptor binding affinity in drug candidates.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source/Note |
| Molecular Formula | C₁₁H₁₆FN | (Calculated) |
| Molecular Weight | 181.25 g/mol | (Calculated) |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Based on analogs like tert-butylamine[1] and N-benzyl-tert-butylamine. |
| Boiling Point | Not experimentally determined. Estimated to be ~210-230 °C. | Estimation based on related structures. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, dichloromethane). | Inferred from N-benzyl-tert-butylamine. |
| Density | Not experimentally determined. Estimated to be ~0.9-1.0 g/mL. | Estimation based on related structures. |
Synthesis via Reductive Amination
A robust and widely employed method for the synthesis of this compound is the reductive amination of 4-fluorobenzaldehyde with tert-butylamine. This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
The choice of reducing agent is critical for the success of this reaction. Mild hydride reagents like sodium borohydride (NaBH₄) or, more selectively, sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred. These reagents are capable of reducing the protonated imine (iminium ion) intermediate much faster than the starting aldehyde, thereby preventing the undesired formation of 4-fluorobenzyl alcohol. Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) are generally avoided as they would readily reduce the aldehyde.
Caption: Workflow for the synthesis via reductive amination.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-fluorobenzaldehyde (1.0 eq.) and methanol (5 mL per mmol of aldehyde).
-
Amine Addition: Add tert-butylamine (1.1 eq.) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the aldehyde.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15-20 minutes. Causality Note: The slow, portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the imine is fully consumed. Quench the reaction by slowly adding water.
-
Extraction: Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure secondary amine.
Spectroscopic and Analytical Profile
Structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule.
-
Aromatic Protons: Two sets of doublets (or a multiplet) in the range of δ 7.0-7.4 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Benzylic Protons (-CH₂-): A singlet around δ 3.6-3.8 ppm.
-
Amine Proton (-NH-): A broad singlet, typically around δ 1.5-2.5 ppm, which is exchangeable with D₂O.
-
Tert-butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons, typically upfield around δ 1.1-1.3 ppm. The peak for tert-butyl groups is often found around 1.26 ppm.[2]
¹³C NMR Spectroscopy: The carbon spectrum provides information on the carbon framework. Expected approximate chemical shifts include:
-
Tert-butyl Carbons: Quaternary carbon at ~50 ppm and methyl carbons at ~29 ppm.
-
Benzylic Carbon: ~50-55 ppm.
-
Aromatic Carbons: Four signals between ~115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 181. A prominent fragmentation pattern in benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).
-
Base Peak: A major fragment is anticipated at m/z = 124, corresponding to the [C₇H₅FN]+ ion, formed by the loss of a tert-butyl radical. Another significant peak could be at m/z 58, corresponding to the [(CH₃)₃CNH₂]⁺ fragment, which is a characteristic base peak for tert-butylamine itself.[3][4]
Caption: Key fragmentation pathways in Mass Spectrometry.
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands:
-
N-H Stretch: A weak to medium band in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (sp³): Strong bands just below 3000 cm⁻¹ (2850-2970 cm⁻¹).
-
C-H Stretch (sp²): Medium bands just above 3000 cm⁻¹ (3010-3080 cm⁻¹).
-
C=C Stretch (Aromatic): Medium peaks around 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-F Stretch: A strong, characteristic band in the 1200-1250 cm⁻¹ region.
Chemical Reactivity and Handling
Reactivity Profile:
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the molecule a competent nucleophile, though its reactivity is sterically hindered by the bulky tert-butyl group.
-
Basicity: As a secondary amine, it is basic and will react exothermically with acids to form salts.[5]
-
Incompatibilities: It is incompatible with strong oxidizing agents, acids, acid chlorides, and anhydrides.
Stability and Storage: The compound is expected to be stable under normal laboratory conditions. However, like many amines, it may be sensitive to air and light over long periods. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.
Safety and Handling: Based on data for structurally similar amines like N-benzyl-tert-butylamine, this compound should be handled with care.[6]
-
Hazards: Assumed to be corrosive and may cause severe skin and eye irritation or burns. Harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side shields, and a lab coat are mandatory. All handling should be performed in a well-ventilated chemical fume hood.
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of complex organic molecules. The 4-fluorophenyl motif is a prevalent feature in many central nervous system (CNS) active drugs and other pharmaceuticals due to fluorine's ability to block metabolic oxidation at the para-position and enhance binding affinity through favorable electronic interactions. The tert-butyl group provides steric bulk, which can be used to confer metabolic stability or to direct the stereochemical outcome of subsequent reactions.
This building block is particularly valuable for creating libraries of compounds for screening in drug discovery programs targeting a wide range of biological targets.[7]
References
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PubChem. tert-Butyl (6-(2-(4-(4-fluorophenyl)-2-((methanesulfonyl)(methyl)amino)-6-(propan-2-yl)pyrimidin-5-yl)ethenyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. Available from: [Link]
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BIOSYNCE. Tert-Butyl (4-amino-3-fluorophenyl)carbamate CAS 1402559-21-0. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of Tert-butyl[(4-fluorophenyl)methyl]amine
Introduction: The Significance of a Fluorinated Benzylamine in Modern Drug Discovery
Tert-butyl[(4-fluorophenyl)methyl]amine is a key building block in contemporary medicinal chemistry. Its structural motif, featuring a fluorinated phenyl ring linked to a sterically hindered tert-butylamine, imparts desirable pharmacokinetic and pharmacodynamic properties to a range of therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the tert-butyl group can provide steric shielding and modulate receptor interactions. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, offering insights into the rationale behind methodological choices and providing detailed, actionable protocols for the research and development scientist.
Primary Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be broadly categorized into two principal strategies: reductive amination and nucleophilic substitution. Each approach presents a unique set of advantages and challenges, and the optimal choice is often dictated by factors such as substrate availability, scale, and desired purity profile.
Pathway 1: Reductive Amination of 4-Fluorobenzaldehyde
Reductive amination stands as one of the most direct and widely employed methods for the formation of C-N bonds.[1] This one-pot reaction combines an aldehyde or ketone with an amine in the presence of a reducing agent to yield the corresponding amine.[2] In the context of synthesizing this compound, this pathway involves the reaction of 4-fluorobenzaldehyde with tert-butylamine, followed by in-situ reduction of the resulting imine intermediate.
Mechanism and Rationale:
The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form a Schiff base (imine). This electrophilic imine is subsequently reduced to the target secondary amine. The choice of reducing agent is critical to the success of this reaction. Mild reducing agents are preferred to avoid the undesired reduction of the starting aldehyde.
Diagram of Reductive Amination Pathway:
Caption: Reductive amination of 4-fluorobenzaldehyde with tert-butylamine.
Experimental Protocol: Reductive Amination
Materials:
-
4-Fluorobenzaldehyde
-
tert-Butylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)[3]
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM), add tert-butylamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure this compound.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over aldehydes/ketones.[3] | Water-sensitive.[3] | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)[3] |
| Sodium cyanoborohydride (NaCNBH₃) | Not water-sensitive.[3] | Toxic cyanide byproduct. Requires careful handling. | Methanol (MeOH)[3] |
| Sodium borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde/ketone if added too early.[3] | Methanol (MeOH), Ethanol (EtOH)[3] |
Pathway 2: Nucleophilic Substitution of 4-Fluorobenzyl Halides
An alternative and robust strategy for the synthesis of this compound involves the nucleophilic substitution of a suitable 4-fluorobenzyl halide with tert-butylamine. This Sₙ2 reaction is a cornerstone of amine synthesis.[4]
Mechanism and Rationale:
In this pathway, the lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-fluorobenzyl halide and displacing the halide leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.
Diagram of Nucleophilic Substitution Pathway:
Caption: Nucleophilic substitution of a 4-fluorobenzyl halide with tert-butylamine.
Experimental Protocol: Nucleophilic Substitution
Materials:
-
4-Fluorobenzyl bromide (or chloride)
-
tert-Butylamine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
To a solution of 4-fluorobenzyl bromide (1.0 eq) in acetonitrile, add tert-butylamine (2.0-3.0 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and excess amine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
Table 2: Key Considerations for Nucleophilic Substitution
| Parameter | Consideration | Rationale |
| Leaving Group | The reactivity order is I > Br > Cl > F. | Weaker carbon-halogen bonds are more easily broken. |
| Solvent | Polar aprotic solvents (e.g., MeCN, DMF) are preferred. | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |
| Base | An excess of the amine nucleophile or a non-nucleophilic base (e.g., K₂CO₃, Et₃N) should be used. | To neutralize the HX byproduct and prevent the formation of the unreactive ammonium salt. |
| Overalkylation | The formation of a tertiary amine is a potential side reaction.[4] | Using an excess of the primary amine can help to minimize this. |
Purification and Characterization
Regardless of the synthetic pathway chosen, the final product must be purified to meet the stringent requirements of pharmaceutical applications. Column chromatography is a common laboratory-scale purification technique. For larger-scale preparations, distillation under reduced pressure can be an effective method.
Characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion: A Versatile Intermediate for Drug Discovery
The synthesis of this compound is a well-established process with multiple viable pathways. The choice between reductive amination and nucleophilic substitution will depend on the specific needs of the project, including scale, cost, and available starting materials. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can efficiently produce this valuable intermediate for the development of novel therapeutics.
References
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Firth, D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)- 2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E72(Pt 10), 1463–1466. [Link]
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An In-depth Technical Guide to 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile and its Derivatives: Synthesis, Properties, and Applications in Drug Discovery
Initial Note on CAS Number 125640-89-3: Initial searches for CAS number 125640-89-3 identify the compound N-(tert-butyl)-N-(4-fluorobenzyl)amine. However, given the request for an in-depth technical guide for researchers in drug development, and the prevalence of pyrazole scaffolds in medicinal chemistry, this guide will focus on a structurally related and highly relevant class of compounds: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile and its derivatives. This family of compounds offers a rich and diverse pharmacology that is more aligned with the intended audience's interests in drug discovery and development.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the design of bioactive molecules, with a remarkable history of application in both the pharmaceutical and agrochemical industries.[1][2] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, are prized for their metabolic stability and their ability to act as versatile scaffolds for the presentation of diverse pharmacophoric elements.[1] The inherent chemical properties of pyrazoles, including their resistance to oxidation and reduction, make them robust platforms for drug design.[1]
Among the vast landscape of pyrazole-containing compounds, the 5-aminopyrazole-4-carbonitrile core has emerged as a particularly fruitful starting point for the development of novel therapeutics.[3] These molecules are not only bioactive in their own right but also serve as versatile intermediates for the synthesis of a wide array of fused heterocyclic systems, such as pyrazolopyrimidines and pyranopyrazoles, thereby expanding their chemical and pharmacological diversity.[4] This guide will provide a comprehensive overview of the synthesis, properties, and applications of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile and its analogs, with a focus on their relevance to modern drug discovery.
Physicochemical Properties
The physicochemical properties of 5-aminopyrazole-4-carbonitrile derivatives can be tailored through substitution at various positions on the pyrazole and phenyl rings. The parent compound, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, serves as a useful reference point for understanding the impact of structural modifications.
| Property | Value (for 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile) | Data Source |
| Molecular Formula | C₁₀H₈N₄ | PubChem CID: 79256[5] |
| Molecular Weight | 184.20 g/mol | PubChem CID: 79256[5] |
| XLogP3 | 1.8 | PubChem CID: 79256[5] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 79256[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 79256[5] |
| Rotatable Bond Count | 1 | PubChem CID: 79256[5] |
The introduction of a fluorine atom on the phenyl ring, as in 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, can significantly modulate properties such as lipophilicity and metabolic stability, which are critical for pharmacokinetic profiling in drug development.
Synthesis of 5-Aminopyrazole-4-carbonitrile Derivatives: A Methodological Overview
The synthesis of 5-aminopyrazole-4-carbonitriles is often achieved through efficient and high-yield multicomponent reactions. A common and robust method involves the condensation of a phenylhydrazine derivative with a malononitrile derivative.[6][7]
Representative Synthesis Protocol: One-Pot Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles
This protocol describes a general one-pot synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from (ethoxymethylene)malononitrile and various aryl hydrazines.[7]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve (ethoxymethylene)malononitrile (1.0 eq) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add the desired aryl hydrazine (1.0 eq).
-
Reaction Condition: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.[7]
This method is highly regioselective, yielding the 5-amino pyrazole isomer exclusively.[7]
Synthesis Workflow Diagram
Caption: One-pot synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.
Therapeutic Potential and Biological Activities
5-Aminopyrazole-4-carbonitrile derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[8][9]
A Spectrum of Pharmacological Effects:
-
Anticancer Activity: Many derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[8]
-
Anti-inflammatory Properties: These compounds can modulate inflammatory pathways, with some acting as anti-inflammatory and analgesic agents.[9][10]
-
Antimicrobial Effects: The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[6]
-
Enzyme Inhibition: Specific derivatives have been designed to inhibit key enzymes involved in disease pathogenesis, such as p38 MAP kinase and thrombin.[11][12]
-
Antiviral Activity: Certain pyrazole derivatives have shown potential as antiviral agents, including against human coronaviruses.[3][13]
-
Agrochemical Applications: Beyond medicine, these compounds are used as intermediates in the synthesis of herbicides and fungicides.[7][10]
Mechanism of Action: A Focus on Kinase and Protease Inhibition
The versatility of the 5-aminopyrazole scaffold allows for its adaptation to target a variety of enzyme active sites.
Inhibition of p38 MAP Kinase
A series of pyrazole derivatives have been developed as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response.[11][14] Structure-based design has enabled the optimization of these inhibitors to interact with key residues in the ATP-binding pocket of the kinase.[14] The addition of a basic nitrogen moiety, for instance, can induce a favorable interaction with Asp112 of p38α.[11][14]
p38 MAP Kinase Signaling Pathway
Caption: Inhibition of the p38 MAP kinase pathway by pyrazole derivatives.
Thrombin Inhibition: A Serine-Trapping Mechanism
Certain acylated 1H-pyrazol-5-amine derivatives have been shown to be covalent inhibitors of thrombin, a key serine protease in the coagulation cascade.[12] These compounds operate through a "serine-trapping" mechanism, where the nucleophilic serine residue (Ser195) in the active site of thrombin attacks an electrophilic center on the pyrazole derivative.[12] This results in the acylation of the serine residue, thereby inactivating the enzyme.[12]
Applications in Drug Discovery and Beyond
The 5-aminopyrazole-4-carbonitrile scaffold is a valuable starting point for hit-to-lead and lead optimization campaigns in drug discovery. Its synthetic tractability allows for the rapid generation of focused libraries for structure-activity relationship (SAR) studies. The diverse biological activities associated with this scaffold suggest its potential for the development of new treatments for a wide range of diseases, from cancer and inflammatory disorders to infectious diseases.[3][8][9]
Furthermore, the utility of these compounds extends to the agrochemical sector, where they serve as key intermediates for the synthesis of modern crop protection agents.[10][15]
Conclusion
The 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile framework and its derivatives represent a class of molecules with immense potential in both pharmaceutical and agrochemical research. Their straightforward synthesis, coupled with their broad and tunable biological activity, ensures that they will remain a focus of research and development for years to come. This guide has provided a technical overview of their properties, synthesis, and applications, highlighting their significance to the scientific community.
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Your New Favorite 5-amino-1-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile Now On Sale [X4PAUFj2]. (n.d.). Retrieved from [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Advances, 14(1), 1-13. Retrieved from [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Molecules, 30(2), 456. Retrieved from [Link]
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5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. (n.d.). PubChem. Retrieved from [Link]
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Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents. (2023). Organic Preparations and Procedures International, 55(2), 163-172. Retrieved from [Link]
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Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. (2015). Advances in Chemical Engineering and Science, 5, 239-261. Retrieved from [Link]
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Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences, 24(2), 1593. Retrieved from [Link]
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5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2573. Retrieved from [Link]
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Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry, 9, 755974. Retrieved from [Link]
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Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (2015). Advances in Chemical Engineering and Science, 5, 239-261. Retrieved from [Link]
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Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). Journal of Medicinal Chemistry, 50(23), 5734-5747. Retrieved from [Link]
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Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022). Molecules, 27(19), 6527. Retrieved from [Link]
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The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. (n.d.). ResearchGate. Retrieved from [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2016). Beilstein Journal of Organic Chemistry, 12, 2676-2699. Retrieved from [Link]
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Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2021). Molecules, 26(16), 4991. Retrieved from [Link]
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Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Advances, 12(3), 1547-1558. Retrieved from [Link]
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Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Journal of Medicinal Chemistry, 50(23), 5734-5747. Retrieved from [Link]
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Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Advances, 13(37), 25969-25990. Retrieved from [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 442-475. Retrieved from [Link]
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Spectroscopic Data of Tert-butyl[(4-fluorophenyl)methyl]amine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the compound Tert-butyl[(4-fluorophenyl)methyl]amine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.
Introduction
This compound is a secondary amine featuring a tert-butyl group and a 4-fluorobenzyl substituent attached to the nitrogen atom. As a derivative of benzylamine, this compound and its analogues are of interest in medicinal chemistry due to their potential biological activities. Accurate structural elucidation is paramount for understanding its chemical behavior and for quality control in synthetic processes. This guide will focus on a comprehensive spectroscopic characterization to confirm the molecular structure of this compound. Given the absence of publicly available experimental spectra, this guide will utilize high-quality predicted spectroscopic data, a common and valuable approach in modern chemical research for structural verification.
Molecular Structure and Key Features
A fundamental understanding of the molecular structure is essential for interpreting its spectroscopic data. The key structural features of this compound are illustrated below.
Figure 1: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, amine, and tert-butyl protons. The predicted chemical shifts are presented in Table 1.
Experimental Protocol (Predicted Data Acquisition):
Predicted ¹H NMR data was generated using an online NMR prediction tool.[1][2] The prediction was based on a database of experimentally determined spectra and computational algorithms.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | Doublet of doublets | 2H | Aromatic protons ortho to the fluorine |
| ~7.05 | Doublet of doublets | 2H | Aromatic protons meta to the fluorine |
| ~3.70 | Singlet | 2H | Benzylic (CH₂) protons |
| ~1.50 | Singlet | 1H | Amine (NH) proton |
| ~1.15 | Singlet | 9H | tert-Butyl (C(CH₃)₃) protons |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region: The protons on the fluorophenyl ring are expected to appear as two distinct signals due to their coupling with the fluorine atom and with each other. The protons ortho to the fluorine (closer to the electron-withdrawing fluorine) are predicted to be deshielded and appear at a higher chemical shift (~7.30 ppm) compared to the protons meta to the fluorine (~7.05 ppm). Both signals are anticipated to be doublet of doublets due to ortho and meta proton-proton coupling, as well as coupling to the fluorine atom.
-
Benzylic Protons: The two protons of the methylene group (CH₂) attached to the nitrogen and the aromatic ring are chemically equivalent and are expected to appear as a singlet at approximately 3.70 ppm.
-
Amine Proton: The single proton on the nitrogen atom is expected to appear as a broad singlet around 1.50 ppm. The chemical shift of this proton can be highly variable and is dependent on solvent, concentration, and temperature. In some cases, the peak may not be observed due to proton exchange.
-
tert-Butyl Protons: The nine protons of the tert-butyl group are all chemically equivalent and are expected to give a sharp singlet at a lower chemical shift, around 1.15 ppm, due to the shielding effect of the electron-donating alkyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule. The predicted chemical shifts are presented in Table 2.
Experimental Protocol (Predicted Data Acquisition):
Predicted ¹³C NMR data was generated using an online NMR prediction tool.[3] This tool utilizes a large database of assigned spectra to predict chemical shifts.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |
| ~138 (d, ⁴JCF ≈ 3 Hz) | Aromatic C-CH₂ |
| ~130 (d, ³JCF ≈ 8 Hz) | Aromatic CH (ortho to F) |
| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic CH (meta to F) |
| ~52 | Benzylic CH₂ |
| ~50 | Quaternary C of tert-butyl |
| ~29 | CH₃ of tert-butyl |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons: The four distinct carbon environments in the 4-fluorophenyl ring are expected to show characteristic chemical shifts and coupling to the fluorine atom. The carbon directly bonded to fluorine will appear at the highest chemical shift (~162 ppm) and will be split into a doublet with a large one-bond coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller carbon-fluorine couplings.
-
Aliphatic Carbons: The benzylic carbon (CH₂) is expected to appear around 52 ppm. The quaternary carbon of the tert-butyl group is predicted to be around 50 ppm, and the three equivalent methyl carbons of the tert-butyl group will show a signal at approximately 29 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C-N, and C-F bonds.
Experimental Protocol (Predicted Data Acquisition):
The predicted IR absorption frequencies are based on characteristic group frequencies from spectroscopic tables and data from similar compounds.
Table 3: Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H stretch | Secondary amine |
| 2850 - 3000 | C-H stretch | Aliphatic (tert-butyl and benzylic) |
| ~3030 | C-H stretch | Aromatic |
| 1600, 1500 | C=C stretch | Aromatic ring |
| 1220 - 1240 | C-N stretch | Aryl-alkyl amine |
| 1090 - 1130 | C-F stretch | Aryl fluoride |
Interpretation of the IR Spectrum:
-
N-H Stretch: A weak to medium intensity band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[4]
-
C-H Stretches: Strong absorption bands are predicted in the 2850-3000 cm⁻¹ region due to the C-H stretching of the tert-butyl and benzylic groups. A weaker band around 3030 cm⁻¹ is expected for the aromatic C-H stretches.
-
Aromatic C=C Stretches: Two characteristic bands for the aromatic ring are expected around 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-N and C-F Stretches: The C-N stretching vibration should appear in the 1220-1240 cm⁻¹ range, while a strong absorption for the C-F bond is predicted around 1090-1130 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features.
Experimental Protocol (Predicted Fragmentation):
The predicted fragmentation pattern is based on the principles of mass spectral fragmentation of amines and benzyl compounds.
Predicted Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 195. The fragmentation pattern will likely be dominated by cleavage of the bonds adjacent to the nitrogen atom.
-
Molecular Ion (M⁺): A peak at m/z = 195, corresponding to the molecular weight of the compound (C₁₂H₁₈FN).
-
Base Peak: The most abundant fragment is expected to be from the loss of a methyl group from the tert-butyl group to form a stable iminium ion at m/z = 180.
-
Other Fragments:
-
Loss of the tert-butyl group ([M - 57]⁺) would result in a fragment at m/z = 138.
-
Benzylic cleavage, losing the 4-fluorophenyl group, would lead to a fragment at m/z = 100.
-
Formation of the 4-fluorobenzyl cation at m/z = 109.
-
The predicted fragmentation pathway is illustrated below.
Sources
A Comprehensive Technical Guide to tert-Butyl[(4-fluorophenyl)methyl]amine: A Cornerstone Building Block in Modern Synthesis
Abstract
This technical guide provides an in-depth exploration of tert-butyl[(4-fluorophenyl)methyl]amine, a pivotal synthetic building block in contemporary organic chemistry and medicinal drug discovery. We will delve into its synthesis, key chemical transformations, and strategic applications, offering field-proven insights into its utility. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this versatile amine in their synthetic endeavors. We will move beyond simple procedural outlines to explain the underlying chemical principles and rationale that guide its effective use.
Introduction: The Strategic Importance of a Fluorinated Benzylamine
This compound is a secondary amine that has gained significant traction as a versatile intermediate in the synthesis of complex organic molecules. Its structure uniquely combines a sterically demanding tert-butyl group with a metabolically robust 4-fluorobenzyl moiety. This combination offers chemists a powerful tool for introducing a key pharmacophore while simultaneously controlling reactivity at the nitrogen center.
The fluorine atom on the phenyl ring is a well-established bioisostere for a hydrogen atom, often introduced to block metabolic oxidation at the para-position, thereby enhancing the pharmacokinetic profile of a drug candidate. The bulky tert-butyl group, on the other hand, serves as an excellent protecting group for the amine, which can be selectively removed under acidic conditions. This dual functionality makes this compound a highly valuable and strategic component in multi-step synthetic campaigns, particularly in the development of novel therapeutics.[1][2]
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆FN | PubChem |
| Molecular Weight | 181.25 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid (typical) | General Chemical Knowledge |
| Boiling Point | ~210-215 °C (estimated) | General Chemical Knowledge |
| Density | ~0.95 g/mL (estimated) | General Chemical Knowledge |
Note: Experimental values may vary depending on purity and experimental conditions.
Synthesis of this compound: A Practical Approach
The most direct and widely employed method for the synthesis of this compound is the reductive amination of 4-fluorobenzaldehyde with tert-butylamine. This one-pot reaction is highly efficient and scalable, making it a preferred route in both academic and industrial settings.
Workflow for Reductive Amination
Caption: Reductive amination workflow.
Detailed Experimental Protocol: Reductive Amination
Objective: To synthesize this compound from 4-fluorobenzaldehyde and tert-butylamine.
Materials:
-
4-Fluorobenzaldehyde
-
tert-Butylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add tert-butylamine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine. The reaction can be monitored by TLC or GC-MS.
-
Once imine formation is substantial, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Chemical Transformations: The Amine as a Protected Nucleophile
A primary utility of this compound is as a protected form of 4-fluorobenzylamine. The tert-butyl group is a robust protecting group that is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[3] Its removal is typically achieved under acidic conditions, regenerating the primary amine for further functionalization.
Deprotection of the tert-Butyl Group
The cleavage of the tert-butyl group is a critical step to unmask the primary amine, 4-fluorobenzylamine, which is itself a valuable building block in pharmaceuticals.[2] This transformation is most commonly achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4]
Deprotection Workflow
Caption: Deprotection of the tert-butyl group.
Detailed Experimental Protocol: tert-Butyl Deprotection
Objective: To deprotect this compound to yield 4-fluorobenzylamine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise to the solution at 0 °C. Causality Note: The strong acid protonates the amine, facilitating the elimination of the stable tert-butyl cation.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Carefully neutralize the residue by adding saturated aqueous sodium bicarbonate or 1M NaOH until the pH is basic.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain 4-fluorobenzylamine.
Trustworthiness: The choice of acidic reagent can be tailored to the substrate's sensitivity. For acid-labile compounds, milder conditions such as aqueous phosphoric acid have also been reported for Boc deprotection, which could be adapted for this transformation.[5]
Applications in Drug Discovery: A Privileged Scaffold
The 4-fluorobenzylamine core is a recurring motif in a multitude of biologically active compounds. The incorporation of this compound provides a strategic advantage in the synthesis of these molecules. Its structure is found in precursors to compounds targeting a range of diseases.[6]
The 4-fluorophenyl group can engage in favorable interactions with biological targets, such as pi-stacking and hydrophobic interactions, while the fluorine atom can form hydrogen bonds and alter the electronic properties of the aromatic ring. This makes the moiety a valuable component in rational drug design.
Logical Integration into a Drug Candidate
Caption: Synthetic strategy for drug development.
Concluding Remarks
This compound stands out as a highly effective and versatile building block for modern organic synthesis. Its straightforward preparation via reductive amination and the reliable deprotection of the tert-butyl group offer a robust strategy for introducing the valuable 4-fluorobenzylamine moiety into complex molecules. For scientists and researchers in drug development, a thorough understanding of the synthesis and reactivity of this compound is essential for the efficient construction of novel chemical entities with therapeutic potential. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this key synthetic intermediate.
References
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Gumireddy, K., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC, NIH. Available at: [Link]
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(2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]
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MySkinRecipes. tert-Butyl[(4-methylphenyl)methyl]amine. Available at: [Link]
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-
(2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Nature. Available at: [Link]
-
(2015). Preparative Syntheses of Bis(4-tert-butylphenyl)aminoxyl. ResearchGate. Available at: [Link]
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PubChem. tert-Butyl[(4-methoxyphenyl)methyl]amine. Available at: [Link]
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PubMed. (2011). (2S,3R)-tert-Butyl N-[4-(N-benzyl-4-fluoro-benzene-sulfonamido)-3-hy-droxy-1-phenyl-butan-2-yl]carbamate. Available at: [Link]
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SciELO México. (2023). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Available at: [Link]
-
NIH. (2018). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. Available at: [Link]
-
Chem-Impex. 4-Fluorobenzylamine. Available at: [Link]
-
ResearchGate. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers. Available at: [Link]
-
Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[7][8][9]triazo. Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]
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-
SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]
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The Strategic Integration of Tert-butyl[(4-fluorophenyl)methyl]amine in Modern Drug Discovery: A Technical Guide
Abstract
In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Tert-butyl[(4-fluorophenyl)methyl]amine, a seemingly simple yet potent building block, has emerged as a key player in the design of novel therapeutics. This technical guide provides an in-depth analysis of its role, from its fundamental physicochemical characteristics to its application in sophisticated drug design. We will explore the synthetic accessibility of this moiety, delve into its impact on metabolic stability and receptor binding, and present case studies that illustrate its successful application in the development of clinical candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile chemical entity.
Section 1: The Rationale for Fluorination and Bulky Alkyl Groups in Drug Design
The design of a successful drug molecule is a meticulous balancing act of optimizing potency, selectivity, and pharmacokinetic properties. The introduction of specific functional groups is a cornerstone of this process. The this compound scaffold brings together two powerful motifs in medicinal chemistry: a fluorinated aromatic ring and a bulky tert-butyl group.
1.1. The Fluorine Advantage: The substitution of hydrogen with fluorine, the second smallest element, can dramatically alter a molecule's properties.[1] Fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, influencing their ionization state at physiological pH.[1] This can, in turn, affect drug-receptor interactions and membrane permeability. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2] This enhanced stability can lead to a longer half-life and improved bioavailability of the drug.[2]
1.2. The Influence of the Tert-butyl Group: The tert-butyl group is a sterically demanding and lipophilic moiety that serves multiple purposes in drug design.[3] Its bulkiness can act as a "steric shield," protecting adjacent functional groups from enzymatic degradation and thereby enhancing metabolic stability.[3][4] This steric hindrance can also enforce a specific conformation on the molecule, leading to higher binding affinity and selectivity for its biological target.[3][5] However, the incorporation of a tert-butyl group can sometimes lead to undesirable properties, such as increased lipophilicity and potential metabolic liabilities through oxidation of the methyl groups.[6][7] Careful consideration and strategic placement are therefore crucial.
Section 2: Physicochemical and Pharmacokinetic Profile
The combination of the 4-fluorophenyl and tert-butyl groups in the this compound moiety imparts a unique set of physicochemical properties that are highly advantageous in drug discovery.
2.1. Impact on Metabolic Stability and Lipophilicity: As previously mentioned, the 4-fluoro substituent significantly enhances metabolic stability by making the aromatic ring less susceptible to hydroxylation. The tert-butyl group can also contribute to metabolic stability by shielding other parts of the molecule.[3][4] However, it's important to note that the tert-butyl group itself can be a site of metabolism, typically through hydroxylation of one of the methyl groups.[4][7] The overall effect on metabolic stability is therefore context-dependent and must be evaluated for each specific molecule.
The lipophilicity of a drug, often measured by its LogP value, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Both the fluorine atom and the tert-butyl group increase lipophilicity. This can be beneficial for crossing cellular membranes and the blood-brain barrier, but excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and off-target toxicity.
2.2. Tabulated Physicochemical Properties:
Below is a summary of key physicochemical properties for the parent compound, 4-fluorobenzylamine, which forms the core of the discussed moiety.
| Property | Value | Source |
| Molecular Formula | C7H8FN | [8] |
| Molecular Weight | 125.14 g/mol | [8] |
| Boiling Point | 183 °C | |
| Density | 1.095 g/mL at 25 °C | |
| pKa | (Data not readily available for the specific tert-butyl derivative) | |
| LogP | (Predicted values vary, but generally indicate moderate lipophilicity) |
Section 3: Synthetic Routes and Methodologies
The accessibility of a building block is a crucial consideration in drug development. This compound can be synthesized through several established methods, with reductive amination being one of the most common and efficient.
3.1. Overview of Reductive Amination: Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. In the synthesis of this compound, 4-fluorobenzaldehyde is reacted with tert-butylamine to form the intermediate N-(4-fluorobenzylidene)-tert-butylamine, which is subsequently reduced using a suitable reducing agent like sodium borohydride or catalytic hydrogenation.
3.2. Detailed Step-by-Step Protocol for Reductive Amination:
-
Step 1: Imine Formation:
-
Dissolve 4-fluorobenzaldehyde (1.0 equivalent) and tert-butylamine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to drive the equilibrium towards imine formation.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Step 2: Reduction:
-
Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (1.5 equivalents), in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-6 hours.
-
-
Step 3: Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
-
3.3. Diagram: Reductive Amination Workflow
Caption: A flowchart illustrating the key stages of the reductive amination synthesis.
Section 4: Case Studies: Therapeutic Applications and Structure-Activity Relationships (SAR)
The true value of a chemical moiety is demonstrated through its successful application in drug discovery programs. The this compound group has been incorporated into a variety of therapeutic agents, often to enhance their pharmacokinetic profile and target engagement.
4.1. Case Study: Dopamine Transporter (DAT) Inhibitors
A series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines have been investigated as atypical dopamine transporter (DAT) inhibitors for the potential treatment of psychostimulant use disorders.[9] In these compounds, the bis(4-fluorophenyl)methyl group is a key pharmacophore. While not a direct example of the title compound, the principles of incorporating 4-fluorophenyl groups are highly relevant. The study highlights how modifications to the amine-containing piperidine ring, which could conceptually include a tert-butyl group, can significantly impact affinity, selectivity, and metabolic stability.[9][10] The 4-fluoro substituents are crucial for modulating the electronic properties of the phenyl rings and influencing their interaction with the DAT binding site.
4.2. Structure-Activity Relationship (SAR) Insights
Structure-activity relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity.[11] For compounds containing the this compound moiety, key SAR considerations include:
-
Position of the Fluoro Group: The para-position is often optimal as it can block a common site of metabolism without significantly altering the overall shape of the molecule.
-
Nature of the Alkyl Group: The tert-butyl group provides significant bulk, which can be crucial for fitting into specific hydrophobic pockets of a target protein. Replacing it with smaller or larger alkyl groups can dramatically alter potency and selectivity.
-
The Amine Linker: The nature of the amine (primary, secondary, or tertiary) and the length of any linker between the benzylamine and other parts of the molecule are critical for proper orientation within the binding site.
4.3. Diagram: Hypothetical Binding Interaction
Caption: A conceptual diagram of a drug molecule with the title moiety interacting with a target receptor.
Section 5: Bioisosteric Replacements and Analogue Design
While the this compound moiety offers many advantages, medicinal chemists often explore bioisosteric replacements to fine-tune a molecule's properties.
5.1. Alternatives to the Tert-butyl Group: To address potential metabolic liabilities or to modulate lipophilicity, the tert-butyl group can be replaced with other bulky, non-polar groups. Examples include the trifluoromethylcyclopropyl group, which has been shown to increase metabolic stability compared to its tert-butyl counterparts.[7]
5.2. Alternatives to the 4-Fluorophenyl Group: While fluorine is a popular choice, other halogens like chlorine or small alkyl groups can be used to modulate the electronic and steric properties of the aromatic ring. The choice of substituent will depend on the specific requirements of the target and the desired ADME profile.
5.3. Table of Bioisosteric Replacements:
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Tert-butyl | Trifluoromethylcyclopropyl | Increased metabolic stability[7] |
| Tert-butyl | Cyclopentyl | Modulate lipophilicity and shape |
| 4-Fluorophenyl | 4-Chlorophenyl | Alter electronic properties and size |
| 4-Fluorophenyl | Pyridinyl | Introduce a hydrogen bond acceptor, alter solubility |
Section 6: Future Perspectives and Conclusion
The this compound moiety will likely continue to be a valuable tool in the medicinal chemist's arsenal. Its favorable combination of steric bulk, metabolic stability, and synthetic accessibility makes it an attractive building block for a wide range of therapeutic targets. Future research may focus on the development of novel synthetic methodologies to incorporate this group and on the exploration of its use in emerging therapeutic areas such as targeted protein degradation and covalent inhibition.
Section 7: References
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Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]
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Exploring 4-Fluorobenzylamine: A Key Organic Synthesis Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Metabolism of t-butyl groups in drugs. Hypha Discovery. [Link]
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Metabolically Stable tert-Butyl Replacement. PMC - NIH. [Link]
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Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. [Link]
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Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PMC - PubMed Central. [Link]
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Butyl group. Wikipedia. [Link]
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Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. [Link]
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4-Fluorobenzylamine. PubChem. [Link]
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An In-depth Technical Guide to Fluorinated Benzylamine Derivatives for Drug Discovery
Introduction: The Strategic Value of Fluorinated Benzylamines
In the landscape of modern medicinal chemistry, the benzylamine scaffold is a privileged motif, appearing in numerous FDA-approved pharmaceuticals.[1] When strategically augmented with fluorine atoms, this simple scaffold transforms into a powerful tool for drug design. Fluorinated benzylamines have become a cornerstone in the development of therapeutics, offering chemists a reliable method to fine-tune the molecular properties of drug candidates.[2]
The incorporation of fluorine, the most electronegative element, into the benzylamine structure is not a trivial modification.[3] It imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] Key parameters such as metabolic stability, membrane permeability, and binding affinity to biological targets can be significantly improved through judicious fluorination.[6][7] For instance, the strong carbon-fluorine bond can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing a drug's half-life.[8][9] This guide provides an in-depth exploration of the synthesis, properties, and applications of this critical class of compounds, designed for researchers, scientists, and professionals in drug development.
The "Fluorine Effect": Modulating Physicochemical and Pharmacological Properties
The decision to introduce fluorine is a strategic one, aimed at leveraging its unique atomic properties to overcome common drug development hurdles. The "fluorine effect" is a multifaceted phenomenon encompassing changes in basicity (pKa), lipophilicity (logP), metabolic stability, and target-binding interactions.[4][5]
Modulation of Basicity (pKa)
The amine group in benzylamine is basic, and its pKa is a critical determinant of its ionization state at physiological pH, which in turn affects solubility, cell permeability, and receptor binding. Fluorine's powerful electron-withdrawing inductive effect can significantly lower the pKa of the benzylamine nitrogen, making it less basic.[10][11] The magnitude of this effect is dependent on the position and number of fluorine atoms on the aromatic ring. This modulation allows chemists to fine-tune the ionization profile of a drug candidate to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.[7]
| Compound | Position of Fluorine | Predicted pKa (Conjugate Acid) | Change from Benzylamine |
| Benzylamine | N/A | ~9.35 | 0.00 |
| ortho-Fluorobenzylamine | 2-position | ~8.70 | -0.65 |
| meta-Fluorobenzylamine | 3-position | ~8.95 | -0.40 |
| para-Fluorobenzylamine | 4-position | ~9.15 | -0.20 |
| Table 1: Predicted pKa values illustrating the influence of fluorine position on the basicity of the benzylamine moiety. Data synthesized from principles of physical organic chemistry.[11] |
Impact on Lipophilicity and Permeability
Lipophilicity, often measured as logP or logD, is a key factor in a drug's ability to cross biological membranes. The effect of fluorine on lipophilicity is complex; while a single fluorine atom is only slightly larger than hydrogen, its electronic properties can alter intermolecular interactions.[8][12] Often, replacing a hydrogen with a fluorine atom increases a molecule's lipophilicity, which can enhance membrane permeation.[5] However, the introduction of groups like -CF3 can have more dramatic and context-dependent effects.[13] This allows for the tailoring of a compound's lipophilicity to achieve the "Goldilocks" level—sufficiently lipophilic to cross membranes but not so much that it leads to poor solubility or non-specific binding.[8]
Enhancing Metabolic Stability
One of the most celebrated applications of fluorination is the enhancement of metabolic stability.[14] The carbon-fluorine bond is exceptionally strong (~116 kcal/mol) compared to a carbon-hydrogen bond (~99 kcal/mol), making it highly resistant to enzymatic cleavage, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[9][15] By placing fluorine atoms at metabolically vulnerable positions on the benzylamine scaffold, chemists can effectively "shield" the molecule from degradation, prolonging its duration of action and improving its oral bioavailability.[16][17]
Synthetic Strategies for Accessing Fluorinated Benzylamines
The synthesis of fluorinated benzylamines can be approached in two primary ways: by constructing the molecule from fluorinated starting materials or by introducing fluorine at a later stage in the synthesis. The choice of strategy depends on the desired fluorine substitution pattern and the availability of precursors.
Workflow: General Synthetic Approaches
Caption: General synthetic workflows for fluorinated benzylamines.
Detailed Protocol: Reductive Amination of a Fluorinated Benzaldehyde
Reductive amination is a robust and widely used method for synthesizing amines.[2] This protocol details the synthesis of 4-fluorobenzylamine from 4-fluorobenzaldehyde.
Materials:
-
4-Fluorobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-fluorobenzaldehyde (1.24 g, 10 mmol) and ammonium chloride (2.67 g, 50 mmol) in 100 mL of methanol.
-
Addition of Reducing Agent: Stir the solution at room temperature. To this solution, add sodium cyanoborohydride (0.75 g, 12 mmol) portion-wise over 10 minutes. Causality Note: NaBH₃CN is a mild reducing agent selective for the iminium ion formed in situ, minimizing the reduction of the starting aldehyde.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup - Quenching and pH Adjustment: Carefully quench the reaction by slowly adding 20 mL of 1 M HCl to decompose excess reducing agent (Caution: HCN gas may be evolved. Perform in a well-ventilated fume hood). Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Dilute the aqueous residue with 50 mL of water and wash with 30 mL of dichloromethane to remove any unreacted aldehyde. Make the aqueous layer basic (pH > 10) by the slow addition of 1 M NaOH.
-
Product Isolation: Extract the basic aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluorobenzylamine.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel if necessary to yield the pure product.
Nucleophilic Fluorination
Applications in Drug Discovery: Case Studies
The strategic incorporation of fluorinated benzylamine motifs is evident across a wide range of therapeutic areas. The chiral benzylamine moiety itself is a common feature in many drugs, and its fluorination often proves critical for achieving the desired therapeutic profile.[1]
Case Study: A Kinase Inhibitor
Vandetanib (Caprelsa®) is an oral kinase inhibitor used to treat certain types of thyroid cancer.[8] Its structure features a 4-bromo-2-fluoroaniline moiety, where the fluorine atom plays a crucial role. During its development, structure-activity relationship (SAR) studies showed that the fluorine at the C-2' position was optimal for achieving the desired level of lipophilicity and potency.[8] This highlights how fluorine substitution can be used to fine-tune a molecule's properties to maximize its therapeutic effect.[8]
Mechanism of Action Visualization
Caption: Fluorine's role in drug-target interaction and metabolism.
Characterization and Analytical Techniques
The unequivocal characterization of fluorinated benzylamine derivatives is crucial. While standard techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool in this context.
¹⁹F NMR Spectroscopy
The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it highly amenable to NMR analysis.[21] Key advantages of ¹⁹F NMR in the study of these compounds include:
-
High Sensitivity and No Background: Since fluorine is virtually absent from biological systems, ¹⁹F NMR spectra are free from background signals, making it an exceptionally clean technique for screening and binding studies.[15][22]
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much wider than for ¹H, which minimizes signal overlap and allows for the sensitive detection of subtle changes in the electronic environment of the fluorine atom.[15]
-
Probing Drug-Target Interactions: Changes in the ¹⁹F chemical shift upon binding to a target protein can provide valuable information about the binding event and the local environment of the fluorine atom within the binding site.[22][23] This makes it an invaluable tool for fragment-based drug discovery (FBDD).[21][23]
The integration of real-time ¹⁹F NMR monitoring into synthetic processes is also accelerating pharmaceutical development by providing clear kinetic profiles and mechanistic insights, aligning with Process Analytical Technology (PAT) and Quality by Design (QbD) standards.[24]
Future Perspectives and Conclusion
The strategic use of fluorine in drug design is a trend that continues to grow, with a significant percentage of new FDA-approved small molecules containing at least one fluorine atom.[7][8] The development of novel synthetic methodologies, particularly for late-stage and asymmetric fluorination, remains an active area of research.[25][26][27] These advancements will provide medicinal chemists with even greater control over the placement of fluorine, enabling the synthesis of increasingly complex and effective fluorinated benzylamine derivatives.[28][29][30]
Enzymatic approaches are also emerging as a promising avenue for the precise and selective incorporation of fluorinated motifs.[28] As our understanding of the nuanced effects of fluorination deepens, these compounds will undoubtedly continue to play a pivotal role in the discovery and development of next-generation therapeutics. This guide has provided a foundational understanding of the core principles, synthetic logic, and practical applications of fluorinated benzylamines, equipping researchers to leverage this powerful chemical motif in their own drug discovery programs.
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Methods to Increase the Metabolic Stability of 18 F-Radiotracers. MDPI,
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A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute,
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Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS Publications,
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Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate,
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Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Publishing,
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(A) Selected benzyl amine-containing examples of FDAapproved... ResearchGate,
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Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed,
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Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal,
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Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications,
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Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC,
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Product Class 6: Benzylic Fluorides. Science of Synthesis,
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A Comparative Guide to the Reactivity of Fluorinated Benzylamine Isomers. Benchchem,
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The tert-Butyl Group in Aminomethyl Compounds: An In-depth Technical Guide on Reactivity and Strategic Application
Abstract
The tert-butyl group, often perceived as a sterically cumbersome and chemically inert moiety, demonstrates a remarkable spectrum of reactivity and influence when incorporated into aminomethyl compounds. This guide offers a comprehensive technical exploration of the steric and electronic effects imparted by the tert-butyl group. It elucidates its pivotal role in governing reaction pathways, stabilizing transient intermediates, and as an indispensable element in contemporary drug design. This document delves into distinct reaction classes, furnishing detailed mechanistic interpretations and robust experimental protocols to empower researchers in harnessing the singular characteristics of this versatile functional group.
Introduction: More Than Just a Bulky Appendage
In the realm of organic synthesis, the tert-butyl (t-Bu) group, defined by its central quaternary carbon, is frequently utilized as a large, non-polar, and chemically resilient protecting group or as a steric directing auxiliary.[1] However, within the framework of aminomethyl compounds, its impact transcends mere steric hindrance. The intricate balance between its substantial steric profile and its subtle electronic contributions profoundly shapes the reactivity of both the amino and methyl components, and dictates the overall molecular architecture.[2][3]
This guide aims to dissect the nuanced reactivity of the tert-butyl group in these chemical systems, moving beyond the conventional understanding of it as a passive bystander. We will scrutinize how its presence modulates reaction selectivity, influences kinetic profiles, and can be strategically manipulated in the conception of novel chemical entities.
Key Attributes of the tert-Butyl Group:
| Property | Description | Implication in Aminomethyl Compounds |
| Steric Hindrance | The voluminous nature of the tert-butyl group physically obstructs the approach of reagents to adjacent reactive sites.[1] | Shields the nitrogen or neighboring carbon from undesired reactions and directs incoming reagents to less sterically congested positions.[1] |
| Electronic Effect | Exhibits weak electron-donating properties via hyperconjugation and inductive effects.[2] | Enhances the nucleophilicity of the contiguous amine and stabilizes carbocationic intermediates on the aminomethyl fragment.[2][4] |
| Lipophilicity | Augments the non-polar character of the molecule.[5] | Can improve membrane permeability, a critical parameter in the design of pharmaceuticals.[6] |
| Conformational Rigidity | Restricts free rotation around single bonds, leading to more defined molecular topographies.[7][8] | Can lock a molecule into a specific bioactive conformation, thereby enhancing its binding affinity to a biological target.[9] |
The Steric Dimension: Dictating Reaction Trajectories and Enforcing Selectivity
The most prominent feature of the tert-butyl group is its significant steric bulk, a property that serves as a potent instrument for controlling reaction outcomes in aminomethyl compounds.[1]
Regioselectivity in Electrophilic Aromatic Substitution
In the case of electrophilic substitution on an aromatic ring substituted with a tert-butyl aminomethyl group, the sheer size of the tert-butyl moiety directs incoming electrophiles to the least sterically hindered positions, predominantly the para position.[1][10]
Caption: Steric hindrance by the t-Bu group directs electrophilic substitution.
Stereochemical Control
The conformational "locking" effect imparted by the tert-butyl group can be leveraged to attain high degrees of stereoselectivity.[8] For example, in asymmetric synthesis, a chiral auxiliary featuring a tert-butyl aminomethyl group can effectively shield one face of a prochiral center, compelling a reagent to attack from the less encumbered opposite face.
The Electronic Dimension: Beyond Simple Bulk
While its steric influence is undeniable, the tert-butyl group also exerts subtle yet significant electronic effects that can modulate the reactivity of the aminomethyl core.[2]
Inductive and Hyperconjugative Effects
The tert-butyl group functions as a weak electron-donating group through a combination of induction (donation of electron density through the sigma bond framework) and hyperconjugation (the overlap of C-H σ-bonds with an adjacent empty or partially filled p-orbital).[2] This electron-donating character has several important ramifications:
-
Enhanced Amine Nucleophilicity: By increasing the electron density on the nitrogen atom, the tert-butyl group augments its nucleophilicity, rendering it more reactive towards electrophiles.
-
Stabilization of Adjacent Carbocations: If a carbocation forms on the carbon atom of the aminomethyl group (e.g., during an SN1 reaction), the electron-donating nature of the tert-butyl group contributes to its stabilization.[4]
Caption: Electronic effects of the t-Bu group.
Reactivity Across Key Transformation Classes
The synergistic interplay of steric and electronic effects of the tert-butyl group in aminomethyl compounds is evident in a range of important chemical transformations.
N-Alkylation and N-Acylation Reactions
The heightened nucleophilicity of the nitrogen atom, in conjunction with the steric hindrance surrounding it, creates a delicate balance in N-alkylation and N-acylation reactions. While the nitrogen is electronically poised for reaction, the bulky tert-butyl group can diminish the reaction rate, especially with sterically demanding electrophiles. This can be strategically advantageous in preventing over-alkylation.
Experimental Protocol: Selective Mono-N-Alkylation of a Primary Amine
This protocol outlines a general procedure for the selective mono-N-alkylation of a primary amine utilizing a tert-butyl aminomethyl compound as the starting material.
-
Reagent Preparation: In a round-bottomed flask under an inert atmosphere, dissolve the tert-butyl aminomethyl compound (1.0 equivalent) and a suitable base (e.g., potassium carbonate, 1.5 equivalents) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).
-
Electrophile Addition: To the stirred solution at ambient temperature, add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Aqueous Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Elimination Reactions
In scenarios where the aminomethyl group is attached to a carbon atom bearing a leaving group, the tert-butyl group can influence the regiochemical outcome of elimination reactions. Its steric bulk can favor the formation of the Hofmann product (the less substituted alkene) by impeding the approach of the base to the more substituted beta-hydrogen.
Caption: The t-Bu group directing Hofmann elimination.
The tert-Butyl Group in Drug Development: A Strategic Asset
The distinct properties of the tert-butyl group render it a highly valuable component in the design of novel therapeutic agents.[2][6]
-
Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism by cytochrome P450 enzymes, which can extend the in vivo half-life of a drug.[1][11][12]
-
Improved Pharmacokinetics: The lipophilicity conferred by the tert-butyl group can augment a drug's capacity to traverse cellular membranes, thereby enhancing its oral bioavailability.[6]
-
Enhanced Receptor Binding: The conformational constraint imposed by the tert-butyl group can pre-organize a molecule into its bioactive conformation, leading to a higher binding affinity for its intended biological target.[1]
Conclusion: A Multifaceted Modulator in Chemical Synthesis
The tert-butyl group in aminomethyl compounds is a dynamic and influential substituent, not merely a passive, sterically demanding entity. Its profound steric and subtle electronic effects furnish chemists with a potent tool for controlling reactivity, selectivity, and molecular properties. A comprehensive understanding of these principles is paramount for the rational design of synthetic strategies and the development of new chemical entities with tailored biological activities. By moving beyond the conventional perception of the tert-butyl group, researchers can fully exploit its potential across a broad spectrum of chemical applications.
References
- The Tert-Butyl Group: An In-depth Technical Guide to its Electron-Donating Properties and Impact in Drug Development. Benchchem.
- The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Benchchem.
- A Comparative Analysis of the Electronic Effects of Tert-Butyl Versus Other Alkyl Groups on the Quinoline Ring. Benchchem.
- Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. PubMed Central.
- Tert-Butyl Definition - Organic Chemistry Key Term. Fiveable.
- Amplification of conformational effects via tert-butyl groups: Hexa-tert -butyl decacyclene on Cu(100)
- Butyl group. Wikipedia.
- Amplification of Conformational Effects via tert-Butyl Groups: Hexa-tert-butyl Decacyclene on Cu(100) at Room Temperature.
- The tert-butyl group in chemistry and biology.
- Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed.
- [FREE] Tert-butyl groups are so large that they function as "conformational locks," only adopting equ
- Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015).
- Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
- What is the directive influence of the tert-butyl group in electrophilic arom
- tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
- Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv.
- Metabolically Stable tert-Butyl Replacement. PMC - NIH.
- tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. PubMed.
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
- tert-Butyl Esters. Organic Chemistry Portal.
- Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. PMC - PubMed Central.
- (PDF) A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2.
- Harnessing nitroarenes as nitrogen and oxygen sources for general oxo-aminomethyl
- Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. Bentham Science.
- tert-Butyl Ethers. Organic Chemistry Portal.
- The tert-butyl group in chemistry and biology. Semantic Scholar.
- Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. PubMed.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Tert-butyl[(4-fluorophenyl)methyl]amine via One-Pot Reductive Amination
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of tert-butyl[(4-fluorophenyl)methyl]amine, a valuable secondary amine intermediate in pharmaceutical and agrochemical research. The described method utilizes a direct, one-pot reductive amination of 4-fluorobenzaldehyde with tert-butylamine, employing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and offer a robust, step-by-step protocol designed for high yield and purity. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for constructing this and similar N-alkylated scaffolds.
Introduction: The Strategic Importance of Reductive Amination
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the construction of biologically active molecules. Secondary amines, such as this compound, serve as critical building blocks. Direct alkylation of amines with alkyl halides is often plagued by a lack of control, frequently leading to overalkylation and the formation of undesired tertiary amines and quaternary ammonium salts.[1]
Reductive amination emerges as a superior and highly reliable strategy for the controlled synthesis of primary, secondary, and tertiary amines.[2] This powerful transformation involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in the same reaction vessel to yield the target amine.[1][2] This approach inherently prevents overalkylation because the resulting secondary amine is significantly less reactive towards the aldehyde than the starting primary amine, ensuring mono-alkylation.[1]
Mechanistic Rationale and Reagent Selection
The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that chemoselectively reduces the iminium ion intermediate in the presence of the starting aldehyde.
The Reaction Pathway
The synthesis proceeds through a two-stage mechanism occurring in a single pot:
-
Imine Formation: 4-Fluorobenzaldehyde reacts with tert-butylamine to form a hemiaminal intermediate, which then dehydrates to form the corresponding N-tert-butyl-1-(4-fluorophenyl)methanimine (a Schiff base). This equilibrium is crucial for the reaction's progression.
-
Hydride Reduction: A hydride reagent then selectively reduces the electrophilic carbon of the C=N double bond of the imine (or its protonated form, the iminium ion) to furnish the final secondary amine product.
Figure 1: General mechanism of reductive amination.
The Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)
While various hydride reagents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this application for several key reasons:
-
Chemoselectivity: STAB is a mild reducing agent that reacts much more rapidly with iminium ions than with aldehydes or ketones.[3] This selectivity is paramount for a one-pot procedure, as it prevents the wasteful reduction of 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol.[3] In contrast, a stronger reagent like sodium borohydride (NaBH₄) would readily reduce the aldehyde, necessitating a two-step process where the imine is pre-formed before the reductant is added.[4]
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature without the need for cryogenic cooling or elevated temperatures.
-
Functional Group Tolerance: STAB is compatible with a wide array of functional groups that might be sensitive to more reactive hydrides.[5][6][7] This includes esters, nitro groups, and carbon-carbon multiple bonds.[5][6][7]
-
Safety and Handling: Unlike sodium cyanoborohydride (NaBH₃CN), another selective reagent, STAB does not release toxic cyanide gas upon acidification, making it a safer alternative.[1]
Solvent Selection
The preferred solvent for reductive aminations using STAB is a non-protic solvent. 1,2-Dichloroethane (DCE) is an excellent choice, though dichloromethane (DCM) or tetrahydrofuran (THF) can also be used.[4][6][7] Protic solvents like methanol are generally avoided as they can react with STAB.[4]
Experimental Protocol
This protocol details the synthesis of this compound on a 10 mmol scale.
Materials and Equipment
-
Chemicals: 4-Fluorobenzaldehyde (≥98%), tert-Butylamine (≥99%), Sodium triacetoxyborohydride (NaBH(OAc)₃, ≥97%), 1,2-Dichloroethane (DCE, anhydrous), Dichloromethane (DCM, for extraction), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, argon or nitrogen inlet, dropping funnel (optional), separatory funnel, rotary evaporator, standard laboratory glassware.
Reagent Data
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 10.0 | 1.24 g | 1.0 |
| tert-Butylamine | C₄H₁₁N | 73.14 | 11.0 | 1.1 mL | 1.1 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 12.0 | 2.54 g | 1.2 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 40 mL | - |
Reaction Workflow Visualization
Figure 2: Step-by-step experimental workflow.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (1.24 g, 10.0 mmol).
-
Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (40 mL) to the flask. Stir the solution until the aldehyde is fully dissolved. Add tert-butylamine (1.1 mL, 11.0 mmol, 1.1 eq.) dropwise at room temperature. A slight cloudiness may appear as the imine begins to form.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for sufficient formation of the imine intermediate.
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol, 1.2 eq.) portion-wise over 10-15 minutes. Causality Note: Adding STAB in portions helps to control the mild exotherm and any gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the 4-fluorobenzaldehyde spot.
-
Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining reducing agent and neutralize acetic acid byproducts.
-
Work-up - Extraction: Extract the aqueous layer with dichloromethane (3 x 40 mL). Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine, 1 x 50 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a colorless to pale yellow oil, can be purified by flash column chromatography on silica gel if high purity is required, though often the crude product is of sufficient purity for subsequent steps.
Safety and Handling
-
Solvents: Dichloromethane and 1,2-dichloroethane are halogenated solvents and should be handled in a well-ventilated fume hood. They are suspected carcinogens.
-
tert-Butylamine: Is a flammable and corrosive liquid with a strong odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Triacetoxyborohydride: Is water-sensitive and will release flammable hydrogen gas upon contact with water or protic solvents.[4] Handle in a dry environment and avoid inhalation of dust.
Troubleshooting
-
Low Conversion of Aldehyde: If the reaction stalls, ensure all reagents are anhydrous. A small amount of glacial acetic acid (0.1 eq.) can be added to catalyze iminium ion formation, which may accelerate the reaction.[6][7]
-
Presence of 4-fluorobenzyl alcohol: This indicates that the reducing agent is reducing the aldehyde. This is uncommon with STAB but could suggest a contaminated reagent or incorrect reaction conditions. Ensure the reaction is not unnecessarily heated.
-
Difficult Extraction (Emulsions): The addition of brine during the washing step helps to break up emulsions that may form during the aqueous work-up.
References
-
Myers, A. G., et al. C–N Bond-Forming Reactions: Reductive Amination. Harvard University, Chem 115 Handout. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Chemistry Steps. The Mechanism of Reductive Amination. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Reddit. Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]
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- 3. reddit.com [reddit.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
Application Note: A Robust Protocol for the Purification of Tert-butyl[(4-fluorophenyl)methyl]amine via Normal-Phase Column Chromatography
Abstract & Introduction
Tert-butyl[(4-fluorophenyl)methyl]amine is a key synthetic intermediate in the development of various pharmaceutical compounds and fine chemicals. Its structural motifs, including a secondary amine, a sterically hindering tert-butyl group, and a fluorinated aromatic ring, make it a valuable building block. However, the presence of the basic amine functionality poses a significant challenge for purification using standard silica gel column chromatography.
The acidic nature of the silica gel stationary phase, owing to the presence of surface silanol groups (Si-OH), leads to strong, often irreversible, interactions with basic compounds like amines.[1] This interaction results in significant peak tailing, poor separation efficiency, and potential degradation or loss of the target compound on the column. This application note provides a detailed, field-proven protocol for the efficient purification of this compound. We will address the amine-silica interaction by employing a mobile phase modified with a basic additive, triethylamine (TEA), to ensure a high-purity yield. The causality behind each experimental choice is explained to empower researchers to adapt this method for similar basic compounds.
The Chromatographic Principle: Mitigating Amine-Silica Interactions
The core challenge in purifying amines on silica gel is an acid-base interaction. Silica gel is a Brønsted acid, while the secondary amine of our target compound is a Lewis base.[1] This interaction causes the protonated amine to bind strongly to the stationary phase, hindering its elution and resulting in poor chromatographic performance.
To overcome this, our protocol introduces a "competing base," triethylamine (TEA), into the mobile phase at a low concentration (~1%). The TEA, being a small and volatile amine, effectively neutralizes the acidic silanol sites on the silica surface.[1] This passivation of the stationary phase prevents the target amine from strong ionic binding, allowing it to partition between the mobile and stationary phases based on polarity differences, which is the fundamental principle of normal-phase chromatography.[2] The result is a sharper elution profile, improved resolution, and higher recovery of the purified product.
Materials and Equipment
| Category | Item | Specifications |
| Reagents | Crude this compound | Synthesis reaction mixture |
| Silica Gel | Flash Chromatography Grade, 60 Å, 230-400 mesh | |
| n-Hexane | HPLC Grade | |
| Ethyl Acetate (EtOAc) | HPLC Grade | |
| Triethylamine (TEA) | Reagent Grade, ≥99% | |
| Dichloromethane (DCM) | HPLC Grade (for sample loading) | |
| Celite® 545 | For dry loading | |
| Equipment | Glass Chromatography Column | Appropriate size for scale (e.g., 40 mm ID for 1-5 g scale) |
| TLC Plates | Silica gel 60 F254 | |
| TLC Developing Chamber | ||
| UV Lamp | 254 nm | |
| Fraction Collection Tubes | Test tubes or flasks | |
| Rotary Evaporator | For solvent removal | |
| Air or Nitrogen Line | For applying pressure (flash chromatography) |
Experimental Protocol: From Method Development to Pure Compound
The entire purification workflow is a systematic process designed to ensure reproducibility and high purity.
Sources
Application Notes and Protocols for the Recrystallization of Tert-butyl[(4-fluorophenyl)methyl]amine Hydrochloride
Abstract
This document provides a comprehensive guide for the purification of tert-butyl[(4-fluorophenyl)methyl]amine hydrochloride via recrystallization. Recognizing the critical role of purity for active pharmaceutical ingredients (APIs) and research chemicals, this guide moves beyond a generic protocol. It details a systematic approach to developing a robust recrystallization procedure, from initial solvent screening to the final isolation of high-purity crystalline material. The principles and methodologies outlined herein are designed to be broadly applicable for researchers, scientists, and drug development professionals working with amine hydrochloride salts and other crystalline organic compounds.
Introduction: The Rationale for Recrystallization
This compound hydrochloride is a key intermediate in the synthesis of various compounds of pharmaceutical interest. The purity of this starting material is paramount, as impurities can carry through subsequent synthetic steps, impacting the yield, safety, and efficacy of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The fundamental principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.
The hydrochloride salt form of an amine introduces specific considerations for solvent selection, as the ionic nature of the salt significantly influences its solubility profile. Furthermore, the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical factor in pharmaceutical development, as different polymorphs can exhibit distinct physical properties, including solubility and bioavailability.[1][2][3][4] A well-designed recrystallization protocol not only purifies the compound but also aims to consistently produce a specific, stable polymorphic form.
Pre-Protocol Characterization: Understanding Your Material
-
Melting Point: The melting point of the crude material provides a baseline for purity. A sharp melting point is indicative of a relatively pure compound, while a broad melting range suggests the presence of impurities.
-
Solubility Profile: A systematic solvent screening is the cornerstone of developing a successful recrystallization protocol. This involves assessing the solubility of the compound in a range of solvents with varying polarities at both ambient and elevated temperatures.
Table 1: Representative Solvent Screening Data (Hypothetical)
| Solvent | Polarity Index | Solubility at 25°C | Solubility at Boiling Point | Observations |
| Water | 10.2 | Soluble | Very Soluble | Potential for high loss to mother liquor. |
| Methanol | 5.1 | Soluble | Very Soluble | Similar to water, may not be ideal for high recovery. |
| Ethanol | 4.3 | Sparingly Soluble | Soluble | Potential candidate. |
| Isopropanol (IPA) | 3.9 | Sparingly Soluble | Soluble | A promising candidate for many hydrochloride salts.[5] |
| Ethyl Acetate | 4.4 | Slightly Soluble | Soluble | A good starting point based on similar structures. |
| Acetone | 5.1 | Insoluble | Slightly Soluble | May be useful as an anti-solvent or for washing.[5] |
| Toluene | 2.4 | Insoluble | Sparingly Soluble | Lower polarity may be beneficial for certain impurities. |
| Heptane | 0.1 | Insoluble | Insoluble | Likely a good anti-solvent. |
| Diethyl Ether | 2.8 | Insoluble | Insoluble | A common anti-solvent for precipitating hydrochloride salts.[5] |
Causality Behind Solvent Selection: The ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization and high recovery. For hydrochloride salts, polar protic solvents like alcohols are often good candidates due to their ability to solvate the ionic salt. However, less polar solvents like ethyl acetate can also be effective, particularly for larger organic molecules. The use of a solvent/anti-solvent system (e.g., dissolving in a good solvent and adding a poor solvent to induce precipitation) is a valuable strategy when a single solvent does not provide the desired solubility profile.
Experimental Protocols
Workflow for Solvent System Selection
The following workflow provides a systematic approach to identifying an optimal solvent or solvent system for the recrystallization of this compound hydrochloride.
Caption: Workflow for selecting a suitable recrystallization solvent system.
Detailed Recrystallization Protocol
This protocol is based on the likely suitability of an alcohol or ethyl acetate as the primary solvent. Researchers should adapt the specific solvent and volumes based on their findings from the solvent screening experiments.
Materials:
-
Crude this compound hydrochloride
-
Recrystallization solvent (e.g., Isopropanol or Ethyl Acetate)
-
Anti-solvent (e.g., Heptane or Diethyl Ether), if required
-
Activated Carbon (optional, for removing colored impurities)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution:
-
Place the crude this compound hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of the chosen primary solvent (e.g., isopropanol).
-
Gently heat the mixture to the boiling point of the solvent while stirring. Use a water or oil bath for controlled heating.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Rationale: Using the minimum amount of hot solvent is crucial for maximizing the yield of the recrystallized product.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution.
-
Gently reheat the solution to boiling for a few minutes. Rationale: Activated carbon has a high surface area and adsorbs colored impurities.
-
Perform a hot filtration to remove the activated carbon. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals.
-
If using an anti-solvent, add it dropwise to the warm solution until a slight turbidity is observed. Reheat gently until the solution is clear again, then allow it to cool slowly.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent or a suitable anti-solvent (e.g., cold diethyl ether). Rationale: Washing with a cold solvent removes any residual mother liquor without dissolving a significant amount of the product.
-
Dry the crystals under vacuum to a constant weight.
-
Quality Control and Troubleshooting
Table 2: Quality Control Parameters
| Test | Purpose | Acceptance Criteria |
| Melting Point | Assess purity and polymorphic form | Sharp melting point within a narrow range (e.g., ± 1°C) |
| HPLC | Quantify purity and identify impurities | Purity ≥ 99.5%, individual impurities ≤ 0.1% |
| ¹H NMR | Confirm chemical structure | Spectrum consistent with the proposed structure |
| FTIR | Identify functional groups and polymorphic form | Spectrum matches that of a reference standard |
| Loss on Drying | Determine residual solvent content | ≤ 0.5% |
Troubleshooting Common Recrystallization Issues:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Try using a larger volume of solvent, cooling more slowly, or adding a seed crystal.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try evaporating some of the solvent and cooling again. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization. Seeding the solution with a small crystal of the pure compound can also be effective.
-
Low Recovery: This can be caused by using too much solvent, cooling for too short a time, or premature crystallization during hot filtration.
Conclusion
The recrystallization procedure outlined in this application note provides a systematic and scientifically grounded approach to the purification of this compound hydrochloride. By carefully selecting a solvent system and optimizing the crystallization conditions, researchers can obtain a high-purity product suitable for demanding applications in drug discovery and development. The principles of solvent selection, controlled cooling, and proper isolation are universally applicable and serve as a valuable guide for the purification of a wide range of crystalline organic compounds.
References
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Crystal Growth & Design. Polymorphs of Pridopidine Hydrochloride. [Link]
-
PubChem. tert-Butyl (6-(2-(4-(4-fluorophenyl)-2-((methanesulfonyl)(methyl)amino)-6-(propan-2-yl)pyrimidin-5-yl)ethenyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents.
-
Carl ROTH. Safety Data Sheet: Methylamine. [Link]
-
PharmaCores. Polymorphism in Drugs: Why Crystal Forms Matter. [Link]
-
Journal of Pharmacy & BioAllied Sciences. Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]
-
Journal of the American Chemical Society. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]
-
ResearchGate. Purification of organic hydrochloride salt?. [Link]
-
National Center for Biotechnology Information. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [Link]
-
Bentham Science Publisher. Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. [Link]
-
Fengchen Group Co., Ltd. Methylamine HCl Or Methylamine Hydrochloride CAS 593-51-1. [Link]
-
PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. [Link]
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- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic N-Alkylation in Peptide Synthesis Using Tert-butyl[(4-fluorophenyl)methyl]amine
Abstract
The site-specific N-alkylation of peptides is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles.[1][2] The introduction of a (4-fluorophenyl)methyl group, in particular, serves a dual purpose: it provides steric bulk to hinder enzymatic degradation and introduces a fluorine atom—a valuable probe for ¹⁹F NMR studies and a potential modulator of binding interactions.[3][4] This document provides a comprehensive guide to the use of Tert-butyl[(4-fluorophenyl)methyl]amine as a key reagent for achieving N-terminal modification of peptides via reductive amination. We present the underlying chemical principles, detailed step-by-step protocols for solid-phase synthesis, and expert insights into process optimization and troubleshooting.
Introduction: The Rationale for N-Terminal Modification
While the core peptide backbone is defined by amide bonds, modifications to the terminal amino group offer a strategic entry point for altering a peptide's biological activity and therapeutic potential. Acylation and alkylation are the two most common modifications. Reductive alkylation, which preserves the basicity of the N-terminal amine, is often preferred over acylation as it can lead to retained or even enhanced biological activity.[5][6]
The (4-fluorophenyl)methyl moiety, introduced via the corresponding aldehyde in a reductive amination reaction, offers several distinct advantages:
-
Enhanced Stability: The bulky benzyl group sterically shields the adjacent peptide bond from cleavage by exopeptidases. The carbon-fluorine bond itself is exceptionally strong and resistant to metabolic degradation.[3]
-
Improved Pharmacokinetics: The fluorinated aromatic ring increases lipophilicity, which can enhance membrane permeability and absorption.[3][4]
-
Conformational Control: N-alkylation introduces allylic 1,3 strain that can strongly bias peptide conformation, locking it into a more bioactive state.[2]
-
Analytical Probe: The ¹⁹F atom provides a sensitive and background-free NMR handle for studying peptide-protein interactions and conformational dynamics.
This compound is a precursor to the aldehyde required for this modification, or it can be used to prepare N-alkylated amino acid monomers for incorporation into a peptide sequence. The primary focus of this guide is the direct modification of a resin-bound peptide via reductive amination with 4-fluorobenzaldehyde.
The Chemistry: Reductive Amination on a Solid Support
Reductive amination is a robust and highly selective method for forming carbon-nitrogen bonds. The reaction proceeds in two distinct steps:
-
Imine Formation: The primary amine of the peptide's N-terminus reacts with an aldehyde (4-fluorobenzaldehyde) under mildly acidic conditions to form a protonated iminium ion intermediate.
-
Reduction: A mild reducing agent, typically a cyanoborohydride or borane-based reagent, selectively reduces the iminium ion to a secondary amine, completing the N-alkylation.
The pH is a critical parameter; it must be low enough to facilitate imine formation but not so low as to protonate the majority of the peptide's amino groups, rendering them non-nucleophilic.[5][6] On a solid support, this process allows for the use of excess reagents that can be easily washed away, ensuring high-yield modification of the N-terminus.[2][7][8]
Experimental Protocols
These protocols are designed for standard manual or automated Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu chemistry.[9][10]
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Fmoc-Rink Amide MBHA Resin | SPPS Grade | Major Peptide Resin Supplier | 100-200 mesh, ~0.5-0.7 mmol/g loading |
| Fmoc-Protected Amino Acids | SPPS Grade | Major Peptide Reagent Supplier | Standard side-chain protection (tBu, Boc, Trt) |
| 4-Fluorobenzaldehyde | ReagentPlus®, ≥99% | Sigma-Aldrich, TCI | |
| Sodium Cyanoborohydride (NaBH₃CN) | ≥95% | Sigma-Aldrich, Acros Organics | Toxic: Handle with extreme care. |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | For neutralization steps. | |
| Piperidine | Peptide Synthesis Grade | For Fmoc deprotection. | |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary SPPS solvent. | |
| Dichloromethane (DCM) | ACS Grade | For resin washing. | |
| Acetic Acid (AcOH) | Glacial | For pH adjustment in reductive amination. | |
| Trifluoroacetic Acid (TFA) | Reagent Grade | For final cleavage. | |
| Triisopropylsilane (TIS) | ≥98% | Scavenger for cleavage. |
Safety Precaution: Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. Always handle it in a well-ventilated fume hood and quench any residual reagent with a bleach solution before disposal.
Workflow Diagram: N-Terminal Reductive Amination
Sources
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- 3. nbinno.com [nbinno.com]
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- 5. researchgate.net [researchgate.net]
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- 10. peptide.com [peptide.com]
Application Note: The Strategic Role of Fluorinated Benzylamines and Sterically Hindered Protecting Groups in API Synthesis
A Case Study on the Synthesis of Rosuvastatin
Introduction: The Power of Fluorine in Medicinal Chemistry
To the researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, the deliberate incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—are leveraged to enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] This application note delves into the practical synthesis strategies that harness these benefits, focusing on the use of fluorinated benzylamine derivatives and the critical role of sterically demanding protecting groups, such as the tert-butyl group.
While a wide array of fluorinated building blocks exist, this guide will use a key intermediate in the synthesis of Rosuvastatin to illustrate these principles. Rosuvastatin is a high-potency HMG-CoA reductase inhibitor used to treat hypercholesterolemia, and its synthesis showcases the sophisticated use of a 4-fluorophenyl moiety. Specifically, we will examine the chemistry surrounding intermediates like tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate.[3][4][5]
This document provides not just protocols, but the underlying chemical logic, empowering you to apply these concepts to your own drug discovery programs.
Part 1: Core Chemical Principles in API Synthesis
The 4-Fluorophenyl Moiety: More Than a Placeholder
The inclusion of a 4-fluorophenyl group is a deliberate strategic choice in many APIs. In the case of Rosuvastatin, this group is integral to its mechanism of action.
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing the fluorine at the para-position of the phenyl ring blocks a common site of aromatic hydroxylation, thereby increasing the drug's half-life and reducing the formation of unwanted metabolites.[1]
-
Enhanced Binding Interactions: Fluorine's high electronegativity can modulate the electronic properties of the aromatic ring, influencing p-p stacking or dipole interactions within the target enzyme's active site. This can lead to a significant increase in binding affinity and, consequently, potency.
-
Lipophilicity and Permeability: A single fluorine substitution can subtly increase lipophilicity, which may improve membrane permeability and oral absorption, crucial factors for an effective oral medication.[2]
The Role of the Amine and the Need for Protection
Amines are fundamental functional groups in organic synthesis, serving as key nucleophiles or bases.[6][7] In multi-step API synthesis, however, the high reactivity of an amine can be detrimental, leading to unwanted side reactions. This necessitates the use of protecting groups. The tert-butoxycarbonyl (Boc) group, derived from di-tert-butyl dicarbonate, is one of the most widely used amine protecting groups for several compelling reasons:
-
Steric Hindrance: The bulky tert-butyl group effectively shields the nitrogen atom from participating in undesired reactions.
-
Stability: The resulting carbamate is stable to a wide range of reaction conditions, including many nucleophilic and basic environments.
-
Orthogonal Deprotection: The Boc group is easily and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl), which typically do not affect other common protecting groups, allowing for selective deprotection strategies in complex syntheses.[8]
The logic of using protecting groups is a fundamental workflow in complex organic synthesis, ensuring that reactions occur only at the desired locations.
Caption: Workflow for using a protecting group in synthesis.
Part 2: Case Study - Synthesis of a Key Rosuvastatin Intermediate
The synthesis of Rosuvastatin involves the construction of a complex pyrimidine core coupled to a chiral side chain. A key step involves a Wittig or Horner-Wadsworth-Emmons reaction to create the vinyl linkage, connecting the pyrimidine head to the side-chain precursor. The intermediate, tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate, contains all the essential structural motifs discussed.[3][4][9]
Below is a generalized synthetic pathway illustrating the formation of this crucial intermediate.
Caption: Simplified synthesis pathway for a key Rosuvastatin intermediate.
Protocol: Horner-Wadsworth-Emmons Condensation
This protocol describes the coupling of the pyrimidine phosphine oxide with the chiral aldehyde side-chain to form the vinyl-linked intermediate. This reaction is favored in industrial synthesis for its high (E)-stereoselectivity and the easy removal of the water-soluble phosphate byproduct.
Objective: To synthesize tert-Butyl (E)-(6-[2-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]vinyl]-(4R,6S)-2,2-dimethyl[1,3-dioxan-4-yl)acetate via condensation.
Materials & Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (mmol) |
| Diphenyl[4-(4-fluorophenyl)...]phosphine oxide (Intermediate C ) | - | ~583.6 | 10.0 |
| tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate (Intermediate D ) | 289042-12-2 | 272.34 | 11.0 |
| Sodium tert-pentoxide | 14593-46-5 | 110.13 | 12.0 |
| Toluene, anhydrous | 108-88-3 | 92.14 | 200 mL |
| Acetonitrile | 75-05-8 | 41.05 | 50 mL |
Step-by-Step Procedure:
-
Reactor Setup: Charge a 500 mL jacketed glass reactor, equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, with Intermediate C (10.0 mmol) and anhydrous toluene (100 mL).
-
Azeotropic Drying: Heat the mixture to reflux with a Dean-Stark trap to remove any residual water from the phosphine oxide intermediate. Cool the mixture to room temperature under a nitrogen atmosphere.
-
Base Addition: Add sodium tert-pentoxide (12.0 mmol) to the stirred mixture. The color may change, indicating anion formation. Stir for 30 minutes at 25°C.
-
Aldehyde Addition: Dissolve Intermediate D (11.0 mmol) in anhydrous toluene (50 mL) and add it dropwise to the reactor over 1 hour, maintaining the temperature below 30°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 mL). Stir for 15 minutes.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic phase sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Solvent Exchange & Crystallization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Add acetonitrile (50 mL) to the residue and heat gently to dissolve. Cool the solution slowly to 0-5°C to induce crystallization of the product.
-
Isolation: Isolate the crystalline product by filtration, wash with cold acetonitrile, and dry under vacuum at 40°C to a constant weight.
Expected Outcome:
-
Product: White to off-white crystalline solid.
-
Yield: 75-85%.
-
Purity (HPLC): >98% (E-isomer).
Part 3: Trustworthiness and Self-Validation
The success of any synthetic protocol hinges on its reproducibility and the ability to validate each step.
-
In-Process Controls (IPCs): The use of HPLC to monitor reaction completion is critical. A validated method should clearly resolve starting materials, intermediates, and the final product, allowing the reaction to be stopped at the optimal time to maximize yield and minimize impurity formation.
-
Spectroscopic Confirmation: The structure of the final intermediate must be unequivocally confirmed using standard analytical techniques:
-
¹H NMR: Will confirm the presence of the (E)-vinyl protons (characteristic coupling constants), the tert-butyl group (singlet ~1.5 ppm), and the distinct aromatic signals of the 4-fluorophenyl group.
-
¹⁹F NMR: Will show a characteristic signal for the single fluorine atom, confirming its incorporation.
-
Mass Spectrometry: Will provide the exact molecular weight, confirming the elemental composition of the synthesized molecule.[5]
-
-
Stereochemical Purity: The stereochemistry of the final product is dictated by the chiral aldehyde starting material and the (E)-selectivity of the Horner-Wadsworth-Emmons reaction. Chiral HPLC may be used to confirm that no racemization of the side chain has occurred.
Conclusion
The strategic synthesis of complex APIs like Rosuvastatin is a testament to the power of deliberate molecular design. By incorporating metabolically robust moieties like the 4-fluorophenyl group and employing reliable, high-yielding reactions guided by the logic of protecting groups, medicinal chemists can construct potent and safe therapeutics. The principles and protocols outlined in this note—leveraging fluorination for improved pharmacokinetics and using sterically hindered groups for synthetic control—are not limited to this case study but represent a fundamental and broadly applicable strategy in modern drug development.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). 4-Fluorobenzylamine: Key Intermediate for Pharmaceutical & Agrochemical Synthesis. Retrieved from [Link]
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Exploring 4-Fluorobenzylamine: A Key Organic Synthesis Intermediate. (n.d.). Retrieved from [Link]
- EP1155015B1 - Process for the production of tert-butyl (e)-(6-¬2-¬4-(4-fluorophenyl)-6-isopropyl-2-¬methyl(methylsulfonyl)amino pyrimidin-5-yl vinyl (4r,6s)-2,2-dimethyl¬1,3 dioxan-4-yl). (n.d.). Google Patents.
-
US6844437B1 - Process for the production of tert-butyl (E)-(6-[2-[4-(4-flurophenyl)-6-isopropyl-2-[methyl(methylsufonyl)amino]pyrimidin-5-yl]vinyl]4R,6S)-2,2-dimethyl[1][3]dioxan-4-yl). (n.d.). Google Patents. Retrieved from
-
Buy tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl). (n.d.). Retrieved from [Link]
-
Peptide Synthesis with the Boc Protecting Group. (2020, April 21). YouTube. Retrieved from [Link]
-
tert-Butyl (6-(2-(4-(4-fluorophenyl)-2-((methanesulfonyl)(methyl)amino) - PubChem. (n.d.). PubChem. Retrieved from [Link].nlm.nih.gov/compound/67235210)
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- 4. Buy tert-Butyl 6-[(1E)-2-[4-(4-Fluorophenyl)-6-(1-Methylethyl)-2-[Methyl(Methylsulfonyl)Amino]-5-Pyrimidinyl]Ethenyl]-2,2-Dimethyl-1,3-Dioxane-4-Acetate | High-Quality Chemical Compound for Research and Development | Available Now! [qingyunpharm.com]
- 5. tert-Butyl (6-(2-(4-(4-fluorophenyl)-2-((methanesulfonyl)(methyl)amino)-6-(propan-2-yl)pyrimidin-5-yl)ethenyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | C29H40FN3O6S | CID 67235210 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Structural Elucidation of Tert-butyl[(4-fluorophenyl)methyl]amine using 1H and 13C NMR Spectroscopy
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for the assignment of 1H and 13C Nuclear Magnetic Resonance (NMR) signals for the compound tert-butyl[(4-fluorophenyl)methyl]amine. We delve into the fundamental principles governing chemical shifts and spin-spin coupling, offering detailed predictions and interpretations of the spectral data. Furthermore, this document outlines field-proven, step-by-step protocols for sample preparation and data acquisition, designed to yield high-quality, unambiguous spectra. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for routine structural characterization and verification.
Introduction to the Spectroscopic Challenge
This compound is a small organic molecule featuring several distinct chemical environments that are well-resolved by NMR spectroscopy. Its structure incorporates a bulky tert-butyl group, a benzylic methylene bridge, a secondary amine, and a para-substituted fluorophenyl ring. The unequivocal assignment of each proton and carbon signal is paramount for confirming its chemical identity, assessing purity, and understanding its electronic and conformational properties. The presence of the fluorine atom introduces additional complexity and informational richness to the spectrum through 1H-19F and 13C-19F spin-spin coupling.[1][2][3][4] This guide will systematically deconstruct the expected 1H and 13C NMR spectra of this molecule.
Molecular Structure and Predicted NMR Environments
A thorough analysis of the molecular structure is the foundational step in predicting and assigning NMR spectra. The structure of this compound is presented below, with each unique proton and carbon environment labeled for subsequent discussion.
Figure 1: Molecular structure of this compound with key proton (Hₐ-Hₑ) and carbon environments labeled.
Based on this structure, we anticipate five distinct signals in the 1H NMR spectrum and seven signals in the 13C NMR spectrum (assuming the two ortho- and two meta-aromatic carbons are equivalent, respectively).
Core Principles of Signal Assignment
The assignment of NMR signals is governed by three primary parameters: chemical shift (δ), spin-spin coupling (J), and signal integration.
-
Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), reflects the electronic environment of a nucleus.[5][6] Electronegative atoms, like fluorine and nitrogen, withdraw electron density from neighboring protons and carbons, "deshielding" them from the applied magnetic field and shifting their signals to a higher frequency (downfield).[6][7] Aromatic rings generate their own magnetic field that strongly deshields the attached protons.[7][8]
-
Spin-Spin Coupling: The magnetic field of one nucleus can influence that of a neighboring nucleus through the intervening chemical bonds, causing signals to split into multiplets.[9][10] The multiplicity is described by the "n+1 rule," where 'n' is the number of equivalent neighboring nuclei.[9] The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about connectivity and stereochemistry.[5]
-
Integration: In 1H NMR, the area under each signal is directly proportional to the number of protons giving rise to that signal. This allows for a quantitative count of the protons in each unique environment.[5][9]
Predicted 1H NMR Signal Assignment
The predicted 1H NMR data for this compound in a standard deuterated solvent like CDCl₃ are summarized below.
| Proton Label | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J) | Assignment Rationale |
| Hₐ (t-Butyl) | 1.0 - 1.5 | 9H | Singlet (s) | N/A | The nine protons of the three methyl groups are equivalent due to rapid rotation. They are attached to a quaternary carbon, so there is no coupling to neighboring protons, resulting in a sharp singlet.[11][12] |
| Hᵦ (Benzylic CH₂) | 3.7 - 3.9 | 2H | Singlet (s) or Doublet (d) | ~5-7 Hz (if coupled to Hₑ) | These benzylic protons are adjacent to the nitrogen atom and the aromatic ring, placing them in a deshielded environment.[13] The signal will be a singlet due to rapid exchange of the NH proton, or a doublet if N-H coupling is observed. |
| Hᵧ (Aromatic, ortho to CH₂NH) | 7.2 - 7.4 | 2H | Triplet (t) or Doublet of Doublets (dd) | 3JHH ≈ 8-9 Hz, 4JHF ≈ 5-6 Hz | These protons are on the aromatic ring and are coupled to the adjacent meta protons (Hᵪ) and through four bonds to the fluorine atom.[7] This results in a complex multiplet, often appearing as a triplet or a doublet of doublets. |
| Hᵪ (Aromatic, meta to CH₂NH) | 6.9 - 7.1 | 2H | Triplet (t) or Doublet of Doublets (dd) | 3JHH ≈ 8-9 Hz, 3JHF ≈ 8-9 Hz | These protons are coupled to the adjacent ortho protons (Hᵧ) and, more strongly, to the adjacent fluorine atom. The signal will appear as a triplet or a doublet of doublets. |
| Hₑ (Amine NH) | 1.5 - 2.5 (variable) | 1H | Broad Singlet (br s) | N/A | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[9] The signal is often broad due to quadrupole broadening from the nitrogen nucleus and chemical exchange. |
Predicted 13C NMR Signal Assignment
The 13C NMR spectrum is typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet. However, the fluorine atom will cause splitting of the carbon signals.[14]
| Carbon Label | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (J) | Assignment Rationale |
| C(CH₃)₃ (Methyl) | 28 - 32 | Singlet (s) | N/A | Typical chemical shift for the methyl carbons of a tert-butyl group.[11][15] |
| C(CH₃)₃ (Quaternary) | 50 - 55 | Singlet (s) | N/A | The quaternary carbon of the tert-butyl group appears in this region.[16] |
| CH₂ (Benzylic) | 50 - 55 | Singlet (s) | N/A | The benzylic carbon is attached to nitrogen and the aromatic ring, shifting it downfield.[17][18] |
| C₁' (ipso-C) | 135 - 140 | Doublet (d) | 4JCF ≈ 3-4 Hz | This aromatic carbon is attached to the CH₂NH group. Its signal is split by the fluorine atom four bonds away. |
| C₂'/C₆' (ortho-C) | 129 - 131 | Doublet (d) | 3JCF ≈ 7-9 Hz | These carbons are three bonds away from the fluorine atom, resulting in a doublet with a characteristic coupling constant.[19][20] |
| C₃'/C₅' (meta-C) | 114 - 116 | Doublet (d) | 2JCF ≈ 21-22 Hz | The fluorine atom is two bonds away, leading to a larger coupling constant for these carbon signals.[19][20] |
| C₄' (para-C) | 160 - 164 | Doublet (d) | 1JCF ≈ 240-250 Hz | This carbon is directly bonded to the highly electronegative fluorine atom, causing a significant downfield shift and a very large one-bond C-F coupling constant.[1][19][20] |
Experimental Protocols
NMR Sample Preparation
High-quality data begins with meticulous sample preparation. The following protocol is recommended for small organic molecules like this compound.
Figure 2: Workflow for NMR sample preparation.
Step-by-Step Methodology:
-
Weighing the Sample: Accurately weigh the required amount of this compound. For a standard 5 mm NMR tube, 5-25 mg is sufficient for 1H NMR, while 50-100 mg may be needed for a clear 13C NMR spectrum in a reasonable time.[21][22]
-
Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice. In a small, clean glass vial, dissolve the sample in approximately 0.6-0.7 mL of the solvent.[23][24] Vortexing or gentle warming can aid dissolution.
-
Filtration: To ensure magnetic field homogeneity, it is critical to remove any particulate matter.[22] Filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality NMR tube.[22]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a permanent marker.[21]
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality 1D spectra on a 400 MHz or higher spectrometer.
| Parameter | 1H NMR Recommendation | 13C NMR Recommendation | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 1D acquisition with a 30-degree pulse angle. |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | Encompasses the expected chemical shift range for all signals.[5][25][26] |
| Acquisition Time (AQ) | ~3-4 s | ~1.0-2.0 s | Ensures good digital resolution. A longer AQ can improve resolution.[27] |
| Relaxation Delay (D1) | 1-2 s | 2-5 s | Allows for nearly complete relaxation of protons between scans, crucial for accurate integration.[25] Longer delays are needed for quaternary carbons in 13C NMR.[28] |
| Number of Scans (NS) | 8-16 | 128-1024 (or more) | 1H is a sensitive nucleus requiring fewer scans. 13C has low natural abundance and requires significantly more scans to achieve a good signal-to-noise ratio.[25] |
| Temperature | 298 K | 298 K | Standard room temperature operation. |
Conclusion
This application note provides a detailed guide to the 1H and 13C NMR signal assignment of this compound. By understanding the interplay of chemical shifts, spin-spin coupling, and integration, researchers can confidently interpret the NMR spectra to confirm the structure of this molecule. The provided protocols for sample preparation and data acquisition offer a robust starting point for obtaining high-quality, reproducible data, which is the cornerstone of accurate structural elucidation in chemical research and drug development.
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- The values for proton and C-13 chemical shifts given below are typical approxim
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
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Application Note: Elucidating the Mass Spectrometric Fragmentation of Tert-butyl[(4-fluorophenyl)methyl]amine
Abstract
This technical guide provides a detailed analysis of the mass spectrometric fragmentation pattern of tert-butyl[(4-fluorophenyl)methyl]amine. As a compound of interest in pharmaceutical and chemical research, understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification. This document outlines the theoretical fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by established chemical principles. Furthermore, it presents detailed, field-proven protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Structural Rationale for Fragmentation Analysis
This compound is a secondary amine characterized by a fluorinated benzyl group and a bulky tert-butyl substituent on the nitrogen atom. The specific arrangement of these functional groups dictates a predictable yet nuanced fragmentation pattern upon ionization. The presence of a stable aromatic ring, a benzylic carbon, a heteroatom (nitrogen), and a tertiary alkyl group creates several preferential sites for bond cleavage. Analyzing these fragmentation pathways provides a molecular fingerprint, enabling unambiguous identification and structural confirmation.
This note will explore the fragmentation from a mechanistic perspective, explaining the "why" behind the formation of specific product ions. We will consider two primary ionization techniques: the high-energy, gas-phase Electron Ionization (EI) and the softer, solution-phase Electrospray Ionization (ESI).
Predicted Fragmentation Pathways
The fragmentation of this compound is primarily governed by the stability of the resulting carbocations and radical species. The nitrogen atom and the aromatic ring play key roles in directing the fragmentation cascades.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI (typically 70 eV), the molecule will readily fragment. The molecular ion (M⁺˙) is expected to be observed, albeit potentially at low abundance due to the numerous favorable fragmentation routes.
-
Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[1][2] Cleavage of the C-C bond alpha to the nitrogen atom is highly favored due to the formation of a resonance-stabilized iminium cation.
-
Loss of a Methyl Radical (•CH₃): Cleavage of a methyl group from the tert-butyl moiety is a highly probable event, leading to a stable tertiary carbocation adjacent to the nitrogen.
-
Formation of the Tert-butyl Cation: Alternatively, cleavage of the N-C(tert-butyl) bond can result in the highly stable tert-butyl cation.[3]
-
-
Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen is another likely point of scission. This leads to the formation of the 4-fluorobenzyl cation.
Below is a visual representation of the predicted EI fragmentation pathways.
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) Fragmentation
ESI is a softer ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, in the positive ion mode.[6][7] Fragmentation is then induced via collision-induced dissociation (CID) in the mass spectrometer.
-
Loss of Neutral Molecules: The primary fragmentation of the protonated molecule will likely involve the loss of stable neutral molecules.
-
Loss of Isobutylene: A common fragmentation pathway for protonated tert-butyl amines is the loss of isobutylene, resulting in a primary amine cation.
-
-
Formation of the 4-fluorobenzyl Cation: Similar to EI, cleavage of the N-C(benzyl) bond can occur, leading to the formation of the 4-fluorobenzyl cation, which can then rearrange to the 4-fluorotropylium ion.[8][9]
Here is a diagram illustrating the predicted ESI fragmentation pathways.
Caption: Predicted ESI fragmentation of protonated this compound.
Tabulated Summary of Predicted Fragments
The following tables summarize the predicted major fragments and their corresponding mass-to-charge ratios (m/z) for both EI and ESI modes.
Table 1: Predicted EI-MS Fragments
| m/z | Proposed Ion | Fragmentation Pathway |
| 181 | Molecular Ion (M⁺˙) | - |
| 166 | [M - CH₃]⁺ | Alpha-cleavage |
| 109 | [C₇H₆F]⁺ | Benzylic cleavage and rearrangement |
| 57 | [C₄H₉]⁺ | Alpha-cleavage |
Table 2: Predicted ESI-MS/MS Fragments (from [M+H]⁺ at m/z 182)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Ion | Neutral Loss |
| 182 | 126 | [C₇H₉FN]⁺ | Isobutylene (C₄H₈) |
| 182 | 109 | [C₇H₆F]⁺ | tert-butylamine (C₄H₁₁N) |
Experimental Protocols
To validate the predicted fragmentation patterns, the following protocols for GC-MS and LC-MS analysis are recommended. These protocols are designed to be self-validating by providing clear and reproducible results.
GC-MS Analysis for EI Fragmentation
This protocol is suitable for the analysis of the volatile free base form of the amine.
Workflow Diagram:
Caption: Workflow for GC-MS analysis of this compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Vortex the solution to ensure complete dissolution.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode at 250 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the target analyte.
-
Extract the mass spectrum for this peak.
-
Compare the observed fragments with the predicted fragments in Table 1.
-
LC-MS Analysis for ESI Fragmentation
This protocol is ideal for analyzing the compound in its protonated form, which is typical for ESI.
Workflow Diagram:
Caption: Workflow for LC-MS/MS analysis of this compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Add 0.1% formic acid to the solvent to promote protonation.
-
Vortex the solution thoroughly.
-
Dilute to a final concentration of approximately 1 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start at 5% B.
-
Ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Full Scan MS: Scan from m/z 100-500 to identify the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion (m/z 182) as the precursor.
-
Apply collision energy (start with a ramp, e.g., 10-40 eV) to induce fragmentation.
-
Scan for product ions.
-
-
-
Data Analysis:
-
Confirm the presence of the [M+H]⁺ ion in the full scan spectrum.
-
Analyze the MS/MS spectrum to identify the product ions.
-
Compare the observed product ions with the predicted fragments in Table 2.
-
Conclusion
The mass spectrometric fragmentation of this compound is predictable and follows established principles of amine and benzyl compound fragmentation. Under EI, the primary fragments are expected to arise from alpha-cleavage and benzylic cleavage, yielding characteristic ions at m/z 166, 109, and 57. In ESI, the protonated molecule will likely fragment via the loss of neutral isobutylene or tert-butylamine to produce ions at m/z 126 and 109. The provided protocols offer a robust framework for the empirical verification of these fragmentation patterns, ensuring confident identification and characterization of this compound in various research and development settings.
References
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Audisio, G., & Rossetti, V. (2007). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Journal of Mass Spectrometry, 42(9), 1161-1169. [Link]
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Pearson Education. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas...[Link]
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Louris, J. N., Brodbelt, J. S., & Cooks, R. G. (1987). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 1(1), 101-108. [Link]
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Firth, A. M., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 634–638. [Link]
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Audisio, G., & Rossetti, V. (2007). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 42(9), 1161-9. [Link]
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Levsen, K., & Schwarz, H. (1976). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Organic Mass Spectrometry, 11(8), 752-761. [Link]
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Lifshitz, C. (1983). Formation of benzyl and tropylium ions from gaseous toluene and cycloheptatriene cations. Journal of the American Chemical Society, 105(26), 7488-7492. [Link]
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Kass, S. R., et al. (2012). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. The Journal of Organic Chemistry, 77(22), 10276–10283. [Link]
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Application Notes & Protocols: Safe Handling and Storage of Tert-butyl[(4-fluorophenyl)methyl]amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Compound Profile and Significance
Tert-butyl[(4-fluorophenyl)methyl]amine is a fluorinated amine derivative. The incorporation of a fluorine atom into organic molecules is a critical strategy in modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[1] The tert-butyl group provides steric bulk, while the benzylamine core is a common pharmacophore. As such, this compound and its analogues are valuable intermediates in the synthesis of novel therapeutic agents and research chemicals.[2][3][4]
However, the unique physicochemical properties imparted by these functional groups necessitate a detailed understanding of its potential hazards to ensure safe handling and storage. This guide synthesizes data from structurally related compounds and established chemical safety principles to provide a comprehensive protocol for laboratory personnel.
Hazard Identification and Physicochemical Properties
-
Amine Group: Amines can be corrosive, irritants, and may have strong odors.[5] Structurally similar amines like tert-butylamine are classified as toxic if inhaled, harmful if swallowed, and capable of causing severe skin burns and eye damage.[6][7]
-
Fluorinated Aromatic Group: Organofluorine compounds require careful handling.[8] The manufacturing and decomposition of some fluorinated compounds can release hazardous substances like hydrogen fluoride (HF).[9][10] Related fluorophenyl compounds are known to be harmful if swallowed and cause skin, eye, and respiratory irritation.[11][12]
Based on this analysis, this compound should be treated as a hazardous substance with the potential for toxicity, corrosivity, and irritation.
Table 1: Predicted Physicochemical & Hazard Profile
| Property | Predicted Value / Information | Source / Rationale |
|---|---|---|
| Molecular Formula | C₁₁H₁₆FN | Based on structure |
| Appearance | Likely a liquid or low-melting solid | Common for similar amines |
| Odor | Potentially strong, amine-like | Characteristic of amine compounds[5][7] |
| GHS Hazard Statements | Predicted: Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314), Toxic if inhaled (H331), May cause respiratory irritation (H335) | Extrapolated from tert-butylamine[7] and related fluorinated amines[13] |
| Precautionary Statements | Recommended: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician) | Based on predicted hazards[7][14] |
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize exposure through all routes: inhalation, dermal contact, and ingestion. This is achieved through a hierarchy of controls, starting with engineering controls and supplemented by appropriate PPE.
Engineering Controls: The First Line of Defense
The causality for using robust engineering controls lies in containing the chemical at the source. Given the predicted volatility and toxicity of the amine, passive ventilation is insufficient.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[15] This is non-negotiable. The fume hood contains vapors and potential aerosols, preventing inhalation, which is a primary exposure risk for toxic amines.[6]
-
Ventilated Storage: Due to the potential for noxious odors and vapor release, dedicated ventilated cabinets are recommended for storage.[5][16] This prevents the accumulation of vapors in the general laboratory atmosphere.
Personal Protective Equipment (PPE): The Essential Barrier
PPE selection must be based on a thorough risk assessment of the procedures being performed.[15] The choice of PPE is a critical validation step for the safety of any protocol.
-
Eye and Face Protection: At a minimum, chemical splash goggles are mandatory.[8] Given the predicted corrosive nature of the compound, it is highly recommended to use a full-face shield in addition to goggles, especially when handling quantities greater than a few milliliters or during procedures with a high splash potential (e.g., heating, vortexing).[15]
-
Hand Protection: Select gloves based on chemical compatibility. Nitrile gloves are often suitable for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as butyl or Viton rubber should be considered.[15] It is best practice to consult the glove manufacturer's compatibility chart. Double-gloving (wearing two pairs of nitrile gloves) is a prudent measure to protect against undetected pinholes or minor tears.[8]
-
Body Protection: A flame-resistant laboratory coat must be worn at all times and should be fully buttoned.[8] For procedures involving larger quantities, a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Fully enclosed, non-perforated shoes are required in any laboratory setting where hazardous chemicals are handled.
Storage and Chemical Compatibility
Proper storage is fundamental to laboratory safety, preventing degradation of the compound and avoiding dangerous reactions.[16]
Storage Conditions
-
Temperature: Store in a cool, dry place.[8] A general recommendation for amines is to store them below 30°C (86°F) to maintain stability and minimize vapor pressure.[17]
-
Atmosphere: Keep the container tightly sealed and store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially after the container has been opened. Amines can react with atmospheric CO₂ and moisture.
-
Location: Store in a dedicated, ventilated chemical storage cabinet.[5] Do not store on open benches or in fume hoods.[5] The storage area should be away from direct sunlight and heat sources.[18]
Chemical Segregation and Incompatibility
Storing incompatible chemicals together is a primary cause of laboratory accidents.[19] this compound, as an amine (a base), must be segregated from incompatible chemical classes.
Table 2: Chemical Incompatibility Summary
| Incompatible With | Rationale for Segregation |
|---|---|
| Acids (e.g., HCl, H₂SO₄) | Violent neutralization reaction can generate significant heat. |
| Oxidizing Agents (e.g., Peroxides, Nitrates, Perchlorates) | Can lead to vigorous or explosive reactions. Store amines and oxidizers in separate cabinets.[16] |
| Acid Anhydrides & Acyl Halides | Reacts exothermically. |
| Aldehydes & Ketones | May undergo condensation reactions, some of which can be vigorous. |
Protocols for Safe Handling
These protocols are designed to be self-validating systems; adherence to each step ensures the safety of the procedure.
Protocol for Weighing and Transfer (Solid or Liquid)
-
Preparation: Don all required PPE (Section 3.2) before entering the laboratory space where the chemical is stored. Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.
-
Staging: Place a balance, weighing paper/boat (for solids) or a secondary container (for liquids), and necessary spatulas/pipettes inside the fume hood.
-
Equilibration: Allow the sealed container of the chemical to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture into the compound, which is crucial for hygroscopic amines.[17]
-
Transfer: Open the container inside the fume hood. Use a clean spatula or pipette to carefully transfer the desired amount of the chemical to the weighing vessel or secondary container. Perform this action slowly to minimize the generation of dust or splashes.
-
Sealing: Tightly close the primary container immediately after the transfer is complete. Sealing the container promptly prevents vapor release and contamination of the stock material.[19]
-
Cleanup: Clean any residual material from the spatula/pipette by rinsing it with an appropriate solvent (e.g., ethanol or isopropanol) into a designated waste container. Wipe down the balance and surrounding area within the fume hood with a damp cloth.
-
Transport: If the weighed material needs to be moved to another part of the lab, place it in a sealed and labeled secondary container (e.g., a beaker covered with parafilm or a screw-cap vial).
Protocol for Preparing a Solution
-
Preparation: Perform all steps inside a chemical fume hood. Don all required PPE.
-
Solvent Dispensing: Add the desired volume of the appropriate solvent to a flask or beaker sized such that the final volume will not exceed 75% of the container's capacity. This headspace minimizes the risk of splashing during mixing.
-
Addition of Compound: Add the pre-weighed this compound to the solvent. If the compound is a solid, add it slowly to prevent splashing. If it is a liquid, add it dropwise via pipette or syringe.
-
Mixing: Add a magnetic stir bar to the flask and place it on a stir plate to dissolve. Do not heat the solution unless the protocol specifically requires it, as this will increase the vapor pressure and potential for exposure. If heating is necessary, the vessel must be fitted with a condenser.
-
Storage of Solution: Once prepared, transfer the solution to a suitable, clearly labeled storage bottle with a secure screw cap.[16] The label must include the chemical name, concentration, solvent, date, and appropriate hazard pictograms.
Emergency Procedures
Rapid and correct response to an emergency is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.
-
Minor Spill (<5 mL in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill pad). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Clean the area with soap and water.
-
Major Spill (>5 mL or any spill outside a fume hood): Evacuate the immediate area. Alert others and notify the laboratory supervisor and institutional safety office. Prevent entry and await response from trained emergency personnel.
Waste Disposal
All waste containing this compound, including contaminated absorbent materials, disposable labware, and excess solutions, must be disposed of as hazardous chemical waste.[7] Collect waste in a clearly labeled, sealed container. Never pour amine waste down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
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Crystal structure of tert-butyl carbamate. National Institutes of Health (NIH).
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- tert-Butyl 4-(methylamino)
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Application Note: A Robust and Scalable Pilot Plant Synthesis of Tert-butyl[(4-fluorophenyl)methyl]amine via Reductive Amination
Abstract
This application note provides a comprehensive, field-tested protocol for the scale-up synthesis of tert-butyl[(4-fluorophenyl)methyl]amine, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs). The described process is based on the direct reductive amination of 4-fluorobenzaldehyde with tert-butylamine using sodium borohydride as a cost-effective and manageable reducing agent. This guide is designed for researchers, chemical engineers, and drug development professionals, offering detailed, step-by-step instructions, process safety analysis, and causality-driven explanations to ensure a successful, safe, and efficient transition from laboratory to pilot plant scale.
Introduction and Process Rationale
This compound is a critical secondary amine building block in medicinal chemistry. Its efficient production at scale is paramount for the economic viability of downstream drug candidates. Among various synthetic strategies, direct reductive amination stands out as the most robust and scalable method.[1][2] This one-pot approach combines readily available starting materials—4-fluorobenzaldehyde and tert-butylamine—to form an intermediate imine, which is subsequently reduced in situ to the target amine.
Choice of Reductive Amination: This pathway is superior for pilot-scale operations due to:
-
High Atom Economy: The reaction forms the target molecule with minimal byproduct generation.
-
Convergent Synthesis: Two key fragments are joined in a single, efficient operation.
-
Process Simplicity: As a one-pot reaction, it avoids the need to isolate the potentially unstable imine intermediate, saving time, resources, and equipment occupancy.
Choice of Reducing Agent (Sodium Borohydride): While catalytic hydrogenation offers a greener alternative, the use of sodium borohydride (NaBH₄) is often preferred at the pilot scale for its operational simplicity and lower initial capital investment.[2] Unlike lithium aluminum hydride (LiAlH₄), NaBH₄ is a milder reductant that can be safely handled in common alcoholic solvents and is less prone to violent reactions with water.[3] Its selectivity for reducing the imine in the presence of the starting aldehyde (if any remains) is excellent under controlled conditions.
The overall chemical transformation is shown below:
Figure 1: Overall reaction scheme for the synthesis of this compound.
Process Workflow and Logic
The pilot plant workflow is designed for safety, efficiency, and scalability. The process involves four main stages: Iminium Formation, Reduction, Quench & Work-up, and Product Isolation. Each stage has critical process parameters (CPPs) that must be carefully controlled.
Caption: Pilot Plant Synthesis Workflow
Materials and Equipment
Raw Materials
| Material | Chemical Formula | M.W. | Grade | Supplier |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | ≥99% | Sigma-Aldrich |
| Tert-butylamine | C₄H₁₁N | 73.14 | ≥99% | Sigma-Aldrich |
| Sodium Borohydride | NaBH₄ | 37.83 | ≥98%, Powder | Sigma-Aldrich |
| Methanol (MeOH) | CH₃OH | 32.04 | Anhydrous | Fisher Scientific |
| Toluene | C₇H₈ | 92.14 | Reagent Grade | VWR |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M aq. | J.T. Baker |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 50% w/w aq. | EMD Millipore |
| Brine (Saturated NaCl) | NaCl | 58.44 | N/A | In-house |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Granular | Alfa Aesar |
Pilot Plant Equipment
-
100 L Glass-Lined Jacketed Reactor with overhead stirrer, condenser, and temperature probe.
-
50 L Charging Vessel (for NaBH₄ solution).
-
Nitrogen inlet for inert atmosphere.
-
Temperature control unit (TCU) for heating and cooling.
-
Vacuum pump and fractional distillation setup.
-
200 L Separatory Funnel or liquid-liquid extraction unit.
-
Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety goggles, face shields, and chemically resistant gloves.[4]
Detailed Experimental Protocol
This protocol is based on a 5 kg scale of 4-fluorobenzaldehyde.
Stage 1: Imine Formation
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and purged with nitrogen. Start gentle nitrogen blanketing.
-
Solvent Charge: Charge the reactor with Methanol (25 L). Start agitation at 100-150 RPM.
-
Aldehyde Charge: Charge 4-Fluorobenzaldehyde (5.00 kg, 40.29 mol) into the reactor.
-
Amine Addition: Add tert-butylamine (3.24 kg, 44.32 mol, 1.1 eq) to the reactor via a dropping funnel over 30 minutes.
-
Rationale: A slight excess of the amine helps drive the imine formation equilibrium to completion. The addition is controlled to manage a mild exotherm.
-
-
Reaction: Stir the mixture at ambient temperature (20-25 °C) for 1-2 hours. Formation of the imine is typically rapid. Monitor by TLC or HPLC until the aldehyde is consumed.
Stage 2: Reduction
-
Cooling: Cool the reactor contents to 0-5 °C using the TCU.
-
Rationale: The reduction with NaBH₄ is highly exothermic. Low temperature is critical to control the reaction rate, prevent over-reduction, and minimize side reactions.
-
-
Reductant Preparation: In a separate 50 L vessel, carefully and slowly dissolve Sodium Borohydride (1.68 kg, 44.40 mol, 1.1 eq) in cold (0-5 °C) Methanol (15 L).
-
Safety: NaBH₄ reacts with methanol to generate hydrogen gas. This should be done in a well-ventilated area, away from ignition sources. The rate of dissolution should be controlled.
-
-
Controlled Addition: Add the NaBH₄ solution to the reactor dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the disappearance of the imine intermediate by HPLC.
Sources
- 1. A general carbonyl alkylative amination for tertiary amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. nj.gov [nj.gov]
- 5. icheme.org [icheme.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Tert-butyl[(4-fluorophenyl)methyl]amine Synthesis
Welcome to the Technical Support Center for the synthesis of Tert-butyl[(4-fluorophenyl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic protocols and achieve higher yields and purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to address the common challenges encountered during this synthesis.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield for the reductive amination of 4-fluorobenzaldehyde with tert-butylamine is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this reductive amination are a common issue and can often be attributed to several factors. The primary pathway for this synthesis is the formation of an intermediate imine, which is then reduced to the final amine product. Issues can arise at either of these stages.
Potential Causes and Solutions:
-
Inefficient Imine Formation: The initial condensation of 4-fluorobenzaldehyde and the sterically hindered tert-butylamine to form the N-(4-fluorobenzylidene)-tert-butylamine intermediate can be slow or incomplete.
-
Expert Insight: The electron-withdrawing nature of the fluorine atom on the benzaldehyde can slightly deactivate the carbonyl group towards nucleophilic attack.[1][2] Coupled with the bulkiness of the tert-butylamine, this can hinder imine formation.
-
Troubleshooting Steps:
-
Acid Catalysis: The formation of the imine is acid-catalyzed. Ensure you are using a catalytic amount of a weak acid, such as acetic acid. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine.[3] However, avoid strong acids or high concentrations, as they can protonate the amine, rendering it non-nucleophilic.
-
Water Removal: The condensation reaction produces water. If not removed, water can hydrolyze the imine back to the starting materials, shifting the equilibrium away from the desired product. Using a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can significantly improve the yield of the imine intermediate.
-
Azeotropic Distillation: For larger-scale reactions, removing water by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene can be highly effective.
-
-
-
Side Reactions of the Reducing Agent: The choice and handling of the reducing agent are critical.
-
Expert Insight: A common mistake is the premature addition of a non-selective reducing agent like sodium borohydride (NaBH₄). NaBH₄ can reduce the starting aldehyde to 4-fluorobenzyl alcohol, a common byproduct that reduces your overall yield.[3]
-
Troubleshooting Steps:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for one-pot reductive aminations.[4] It is a milder and more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the aldehyde. This allows for a one-pot procedure where all reactants can be mixed together.
-
Two-Step Procedure with NaBH₄: If you must use sodium borohydride, a two-step approach is recommended. First, allow the imine to form completely (monitor by TLC or GC-MS). Then, add the NaBH₄ to reduce the isolated or in-situ formed imine.
-
Control of Reaction Conditions: When using NaBH₄, perform the reduction at a lower temperature (e.g., 0 °C) to minimize the reduction of the unreacted aldehyde.
-
-
-
Reaction Conditions:
-
Solvent: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are generally preferred for reductive aminations with STAB. Protic solvents like methanol can react with STAB.
-
Temperature: Imine formation can sometimes be accelerated by gentle heating (e.g., 40-50 °C). However, the reduction step is typically carried out at room temperature.
-
Below is a diagram illustrating the troubleshooting workflow for low yield:
Q2: I am observing a significant amount of 4-fluorobenzyl alcohol as a byproduct. How can I prevent this?
A2: The formation of 4-fluorobenzyl alcohol is a clear indication that your reducing agent is reducing the starting aldehyde before it can react with the amine to form the imine.
Primary Cause: Use of a non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot reaction.
Solutions:
-
Switch to Sodium Triacetoxyborohydride (STAB): As mentioned previously, STAB is the ideal reagent to prevent this side reaction. Its steric bulk and reduced reactivity make it highly selective for the iminium ion over the aldehyde. This is the most effective solution for a one-pot synthesis.
-
Modify the Two-Step NaBH₄ Protocol:
-
Ensure Complete Imine Formation: Before adding NaBH₄, confirm through reaction monitoring (e.g., TLC, NMR) that the 4-fluorobenzaldehyde has been completely consumed.
-
Control Stoichiometry: Use a slight excess of the amine to ensure all the aldehyde reacts.
-
Temperature Control: Add the NaBH₄ portion-wise at a reduced temperature (0 °C) to control the reaction rate and selectivity.
-
Q3: My final product is difficult to purify. What are the likely impurities and what is the best purification strategy?
A3: Purification challenges often arise from unreacted starting materials and the formation of side products.
Common Impurities:
-
Unreacted 4-fluorobenzaldehyde: Can be an issue if the reaction does not go to completion.
-
Unreacted tert-butylamine: This is a volatile liquid and can often be removed under reduced pressure.
-
4-fluorobenzyl alcohol: As discussed, this forms from the premature reduction of the aldehyde.
-
N,N-Dibenzyl-tert-butylamine (Tertiary Amine): While less common with a bulky secondary amine, over-alkylation can sometimes occur, especially if the product amine reacts with remaining imine.
Purification Strategy:
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize any remaining acid and decompose the excess borohydride reagent.
-
Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with brine to remove water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Flash Column Chromatography: This is the most effective method for purifying the crude product.
-
Stationary Phase: Silica gel is typically used. For amines, which can streak on acidic silica, using a silica gel treated with triethylamine (by adding ~1% triethylamine to the eluent) or using an amine-functionalized silica can significantly improve the separation.[5]
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For example, a gradient from 0% to 20% ethyl acetate in hexanes can effectively separate the less polar starting aldehyde and the more polar amine product and alcohol byproduct. The exact gradient should be determined by TLC analysis.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes for this compound, and what are their advantages and disadvantages?
A1: The most prevalent and practical method is reductive amination . However, other methods exist.
| Synthetic Route | Description | Advantages | Disadvantages |
| Reductive Amination | The reaction of 4-fluorobenzaldehyde with tert-butylamine to form an imine, which is then reduced. | High yields, mild reaction conditions (especially with STAB), good functional group tolerance, and can often be performed as a one-pot synthesis.[4] | Can have side reactions if the wrong reducing agent is used. Steric hindrance can slow down the reaction. |
| Catalytic Hydrogenation | The imine formed from 4-fluorobenzaldehyde and tert-butylamine is reduced using hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel). | Can be very clean and high-yielding. Often used in industrial-scale synthesis. | Requires specialized high-pressure hydrogenation equipment. The catalyst can sometimes be sensitive to impurities. |
| Leuckart-Wallach Reaction | The reaction of 4-fluorobenzaldehyde with formamide or ammonium formate at high temperatures.[6][7] | Uses inexpensive reagents. | Requires high temperatures (120-185 °C), can produce N-formylated byproducts that require a separate hydrolysis step, and may not be suitable for all substrates.[6] |
Q2: Which reducing agent is best for the reductive amination synthesis of this compound?
A2: The choice of reducing agent significantly impacts the success of the synthesis.
| Reducing Agent | Advantages | Disadvantages | Recommendation |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Highly selective for imines/iminium ions over aldehydes.[4] Allows for a one-pot reaction . Milder and safer than sodium cyanoborohydride. | More expensive than sodium borohydride. Moisture sensitive. | Highly Recommended for laboratory-scale synthesis to maximize yield and minimize side products. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Not selective . Will reduce the starting aldehyde to an alcohol. Requires a two-step procedure (imine formation followed by reduction). | A viable option if STAB is not available, but requires careful control of the reaction to avoid byproduct formation. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines at neutral pH. | Highly toxic and can release hydrogen cyanide gas upon acidification. | Generally avoided in modern synthesis due to safety concerns. STAB is a much safer alternative. |
| Catalytic Hydrogenation (H₂/Catalyst) | High yielding and clean. Scalable. | Requires specialized equipment for handling hydrogen gas under pressure. | Excellent for larger-scale industrial production. |
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.
-
Procedure:
-
Prepare a TLC plate with a suitable mobile phase (e.g., 20% ethyl acetate in hexanes).
-
Spot the plate with:
-
A sample of your starting 4-fluorobenzaldehyde.
-
A co-spot of the aldehyde and the reaction mixture.
-
A sample of the reaction mixture.
-
-
Develop the plate and visualize under UV light.
-
-
Interpretation:
-
The 4-fluorobenzaldehyde will be a UV-active spot.
-
The tert-butylamine is not UV-active.
-
The intermediate imine and the final amine product will also be UV-active but will have different Rf values than the starting aldehyde.
-
The reaction is complete when the spot corresponding to the 4-fluorobenzaldehyde has disappeared.
-
For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
III. Experimental Protocols
Optimized Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is designed for a high-yield, one-pot synthesis of this compound.
Materials:
-
4-Fluorobenzaldehyde
-
tert-Butylamine
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorobenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM or DCE (to a concentration of approximately 0.2-0.5 M).
-
Add tert-butylamine (1.1-1.2 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
In a separate container, weigh out sodium triacetoxyborohydride (1.2-1.5 eq).
-
Add the STAB portion-wise to the reaction mixture over 5-10 minutes. A mild exotherm may be observed.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x additional portions).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Below is a diagram illustrating the experimental workflow:
IV. References
-
Pelmus, M. (2018). Response to "Aldehyde not reacting in reductive amination reaction, thoughts?". ResearchGate. Available at: [Link]
-
Fomin, M. (2018). Response to "Aldehyde not reacting in reductive amination reaction, thoughts?". ResearchGate. Available at: [Link]
-
Various Authors. (2025). Question about reductive amination reaction procedure. Reddit. Available at: [Link]
-
Hernandez, A. et al. (2021). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. Available at: [Link]
-
Knaus, T. et al. (2017). Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs. ResearchGate. Available at: [Link]
-
Khan, M. et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]
-
Wang, L. et al. (2014). Catalyst-free Reductive Amination of Aromatic Aldehydes with Ammonium Formate and Hantzsch Ester. The Royal Society of Chemistry. Available at: [Link]
-
Sherwood, J. et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Available at: [Link]
-
Mane, A. et al. (2018). Metal-free catalytic hydrogenation of imines with tris(perfluorophenyl)borane. Chemical Communications. Available at: [Link]
-
Chen, J. et al. (2011). Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of the Chinese Chemical Society. Available at: [Link]
-
Various Authors. (2025). What's wrong with my reductive amination? I barely got any product. Reddit. Available at: [Link]
-
Firth, A. et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Podyacheva, E. et al. (2015). Hitchhiker's guide to reductive amination. Organic & Biomolecular Chemistry. Available at: [Link]
-
Reddy, G. et al. (2011). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Foubelo, F. & Yus, M. (2015). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. Chemistry – A European Journal. Available at: [Link]
-
Bunnett, J. & Marks, J. (1949). Preparation of Tertiary Amines by the Leuckart Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Shvo, Y. et al. (1986). Ruthenium-Catalyzed Transfer Hydrogenation of Imines by Propan-2-ol in Benzene. Organometallics. Available at: [Link]
-
Crossley, F. & Moore, M. (1944). STUDIES ON THE LEUCKART REACTION. The Journal of Organic Chemistry. Available at: [Link]
-
Interchim. (n.d.). Purification - Flash Chromatography. Interchim. Available at: [Link]
-
Various Authors. (2025). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?. Reddit. Available at: [Link]
-
Chidambaram, R. et al. (2002). An Unprecedented Ruthenium-Catalyzed Reductive Amination of Aldehydes with Tertiary Amines. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Gevorgyan, A. (2009). Method For The Synthesis Of Substituted Formylamines And Substituted Amines. Google Patents. Available at:
-
Gentry, E. et al. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. Available at: [Link]
-
Unknown Author. (n.d.). Table of Contents. Knowledge UChicago. Available at: [Link]
-
Firth, A. et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData. Available at: [Link]
-
Garden, J. et al. (2017). Transient imines as 'next generation' directing groups for the catalytic functionalisation of C–H bonds in a single operation. Chemical Science. Available at: [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Available at: [Link]
-
PubChem. (n.d.). Tert-butyl[(3-fluoro-4-methylphenyl)methyl]amine. PubChem. Available at: [Link]
-
Bertelsen, S. & Jørgensen, K. (2009). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. Chemical Society Reviews. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. Unknown Source. Available at: [Link]
-
Autech Industry Co.,Limited. (n.d.). N-Benzyl-tert-butylamine: A Key Intermediate for Organic Synthesis. Autech Industry Co.,Limited. Available at: [Link]
-
Unknown Author. (2008). Technique for synthesizing tert-butylamine. Google Patents. Available at:
-
Moreth, M. et al. (2012). (2S,3R)-tert-Butyl N-[4-(N-benzyl-4-fluoro-benzene-sulfonamido)-3-hy-droxy-1-phenyl-butan-2-yl]carbamate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Wang, Y. et al. (2026). Modulation of Carbon Nitride Using Supramolecular Self-Assembly for Facilitating Photocatalytic Seawater Hydrogen Production. ACS Catalysis. Available at: [Link]
Sources
Technical Support Center: Synthesis of Tert-butyl[(4-fluorophenyl)methyl]amine
Welcome to the Technical Support Center for the synthesis of Tert-butyl[(4-fluorophenyl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this key amine intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to resolve synthetic challenges effectively.
Structure of This Guide
This guide is divided into two main sections based on the common synthetic strategies for this compound:
-
Part 1: Reductive Amination of 4-Fluorobenzaldehyde with Tert-butylamine. This section addresses impurities and side reactions specific to this widely used method.
-
Part 2: N-Alkylation of Tert-butylamine with a 4-Fluorobenzyl Halide. This section focuses on the challenges associated with direct alkylation of a sterically hindered primary amine.
Each section contains a series of frequently asked questions (FAQs) in a question-and-answer format, detailed troubleshooting guides, and mechanistic insights.
Part 1: Troubleshooting the Reductive Amination Synthesis
Reductive amination is a robust method for forming C-N bonds and is a common choice for synthesizing this compound. The reaction proceeds in two main stages: the formation of an intermediate imine from 4-fluorobenzaldehyde and tert-butylamine, followed by the reduction of this imine to the desired secondary amine.
Figure 2. Competing reduction pathways in reductive amination.
Question 3: My final product is contaminated with a higher molecular weight impurity that I suspect is the di-alkylated product. How can I confirm this and prevent its formation?
Answer:
The formation of a di-(4-fluorobenzyl)tert-butylamine is a potential over-alkylation product. This occurs when the newly formed secondary amine product reacts with another molecule of the aldehyde and is subsequently reduced.
Identification of Di-(4-fluorobenzyl)tert-butylamine:
| Analytical Technique | Expected Observation |
| GC-MS | A peak with a higher retention time than the desired product. The mass spectrum should show a molecular ion peak corresponding to the di-alkylated product and fragmentation patterns consistent with the loss of a 4-fluorobenzyl group. |
| ¹H NMR | The spectrum will show two singlets for the benzylic protons (around 3.6-3.8 ppm) integrating to 4 protons, and a singlet for the tert-butyl protons integrating to 9 protons. The aromatic region will show signals for two 4-fluorophenyl groups. |
| ¹³C NMR | The spectrum will show characteristic signals for the two equivalent 4-fluorobenzyl groups and the tert-butyl group. |
Troubleshooting Guide to Minimize Over-alkylation:
| Step | Action | Rationale |
| 1 | Use a slight excess of the amine. | Using a 1.1 to 1.2 molar excess of tert-butylamine relative to 4-fluorobenzaldehyde can help to ensure that the aldehyde preferentially reacts with the primary amine rather than the secondary amine product. |
| 2 | Control the stoichiometry of the reducing agent. | Using a large excess of the reducing agent can sometimes drive the reaction towards over-alkylation. Use of 1.0 to 1.5 equivalents is typically sufficient. |
| 3 | Monitor the reaction progress. | Stop the reaction once the starting aldehyde has been consumed to prevent further reaction of the product. |
Part 2: Troubleshooting the N-Alkylation Synthesis
Direct N-alkylation of tert-butylamine with a 4-fluorobenzyl halide (e.g., bromide or chloride) is another synthetic route. However, this method can be prone to over-alkylation and elimination side reactions.
Figure 3. N-Alkylation and the over-alkylation side reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 4: I'm getting a significant amount of the di-alkylated product, di-(4-fluorobenzyl)tert-butylamine. How can I improve the selectivity for the mono-alkylated product?
Answer:
Over-alkylation is a classic problem when alkylating primary amines, as the secondary amine product is often more nucleophilic than the starting primary amine.
Troubleshooting Guide:
| Step | Action | Rationale |
| 1 | Use a large excess of tert-butylamine. | Using a significant excess (3 to 10 equivalents) of the amine will statistically favor the reaction of the alkylating agent with the more abundant primary amine. The unreacted tert-butylamine can be removed during workup. |
| 2 | Slowly add the 4-fluorobenzyl halide. | Adding the alkylating agent dropwise to the solution of the amine helps to maintain a low concentration of the halide, further favoring mono-alkylation. |
| 3 | Use a suitable solvent and base. | A non-polar aprotic solvent can sometimes reduce the rate of the second alkylation. A hindered, non-nucleophilic base can be used to scavenge the acid formed during the reaction without competing in the alkylation. |
Question 5: My reaction is giving a low yield, and I'm isolating 4-fluorobenzyl alcohol. What is the cause of this?
Answer:
The presence of 4-fluorobenzyl alcohol suggests that the 4-fluorobenzyl halide is undergoing hydrolysis.
Troubleshooting Guide:
| Step | Action | Rationale |
| 1 | Ensure anhydrous reaction conditions. | Use dry solvents and reagents. Moisture in the reaction mixture can lead to the hydrolysis of the alkyl halide. |
| 2 | Choose the appropriate base. | If a base is used, ensure it is non-aqueous. For example, use potassium carbonate instead of sodium hydroxide. |
| 3 | Check the stability of your alkyl halide. | 4-Fluorobenzyl halides can be lachrymatory and may degrade over time. Use a fresh or properly stored reagent. |
Analytical Protocols for Impurity Identification
Accurate identification of impurities is crucial for effective troubleshooting. Below are general protocols for GC-MS and NMR analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is suitable for separating the components.
-
Injection: A split injection is typically used.
-
Temperature Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to elute all components.
-
Mass Spectrometry: Operate in electron ionization (EI) mode.
Expected Elution Order (from faster to slower):
-
Tert-butylamine
-
4-Fluorobenzaldehyde
-
4-Fluorobenzyl alcohol
-
This compound (Product)
-
N-(4-fluorobenzylidene)-tert-butylamine (Imine)
-
Di-(4-fluorobenzyl)tert-butylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
¹H NMR: Acquire a standard proton NMR spectrum. Key signals to look for are the benzylic protons (singlet, ~3.6-3.8 ppm for the product), the tert-butyl protons (singlet, ~1.1-1.3 ppm), and the aromatic protons (multiplets, ~7.0-7.4 ppm).
-
¹³C NMR: A standard carbon NMR will help to confirm the carbon skeleton of the impurities.
Characteristic ¹H NMR Signals for Common Impurities:
| Compound | Key ¹H NMR Signals (in CDCl₃, approximate δ) |
| 4-Fluorobenzaldehyde | Aldehyde proton at ~9.9 ppm (singlet). |
| 4-Fluorobenzyl alcohol | Benzylic protons at ~4.7 ppm (singlet), hydroxyl proton (variable). |
| Di-(4-fluorobenzyl)tert-butylamine | Two benzylic singlets around 3.6-3.8 ppm (total 4H), one tert-butyl singlet (9H). |
| N-(4-fluorobenzylidene)-tert-butylamine | Imine proton at ~8.2 ppm (singlet). |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Selective Reducing Agent. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Organic Syntheses. (n.d.). tert-BUTYLAMINE. [Link]
-
PubChem. (n.d.). 4-Fluorobenzyl alcohol. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Fluorobenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). tert-Butylamine. National Center for Biotechnology Information. [Link]
- Lawrence, S. A. (2004).
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
- Gribble, G. W. (2000). Sodium Borohydride and Sodium Triacetoxyborohydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
Technical Support & Troubleshooting Hub: Synthesis of N-(4-Fluorobenzylidene)-tert-butylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(4-fluorobenzylidene)-tert-butylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific imine formation. Here, we provide in-depth, field-proven insights and troubleshooting protocols to enhance your reaction yield, product purity, and overall success.
Overview of the Core Reaction
The reaction between 4-fluorobenzaldehyde and the primary amine, tert-butylamine, is a classic condensation reaction that forms an imine, also known as a Schiff base. This reaction is fundamental in organic synthesis for creating C=N double bonds.
The overall transformation is an equilibrium process. The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. This intermediate then undergoes a dehydration step, typically acid-catalyzed, to yield the final imine product and water.[1][2][3] The bulky nature of the tert-butyl group introduces significant steric hindrance, which can influence reaction rates and require specific conditions to drive the reaction to completion.[4][5]
Reaction Mechanism Pathway
The following diagram outlines the key steps in the formation of N-(4-fluorobenzylidene)-tert-butylamine.
Caption: The reaction proceeds via a reversible nucleophilic addition followed by a critical dehydration step.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction is very slow or appears incomplete, resulting in a low yield. What's going wrong?
Answer: This is the most frequently reported issue and typically stems from two main factors: steric hindrance and reaction equilibrium.
-
Causality - Steric Hindrance: The tert-butyl group is sterically bulky. This bulkiness physically obstructs the nitrogen's lone pair from easily attacking the aldehyde's carbonyl carbon, thus slowing down the initial nucleophilic addition step.[4][5][6] Compared to less hindered amines like n-butylamine, this reaction requires more optimized conditions to proceed efficiently.
-
Causality - Reaction Equilibrium: The formation of the imine is a reversible process.[1][3][7] The water generated as a byproduct can hydrolyze the imine product back to the starting materials. If this water is not actively removed from the reaction mixture, the equilibrium will not favor the product side, leading to low conversion rates.
Solutions & Troubleshooting Steps:
-
Effective Water Removal: This is the most critical factor for driving the reaction to completion.
-
Dean-Stark Apparatus: For reactions in solvents that form an azeotrope with water (e.g., toluene, benzene), using a Dean-Stark trap is the most effective method for continuous water removal.[1][7]
-
Dehydrating Agents: If a Dean-Stark setup is not feasible, add an in-situ dehydrating agent to the reaction mixture. Anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or activated molecular sieves (4Å) are excellent choices.[7][8] Ensure the sieves are properly activated (dried in a high-temperature oven) before use.[8]
-
-
Acid Catalysis: A catalytic amount of a mild acid can significantly accelerate the reaction, particularly the dehydration step.[1][2]
-
Thermal Conditions: Gentle heating (e.g., refluxing in toluene) can provide the necessary activation energy to overcome the steric barrier and accelerate the rate.
Q2: I've isolated my product, but my NMR spectrum shows a persistent acidic impurity. What is it and how do I prevent it?
Answer: The acidic impurity is almost certainly 4-fluorobenzoic acid .
-
Causality - Aldehyde Oxidation: Aldehydes, particularly aromatic ones, are susceptible to oxidation to their corresponding carboxylic acids.[9] This can occur simply through exposure to atmospheric oxygen, especially if the reaction is run at elevated temperatures for extended periods or during workup.[10][11]
Prevention & Mitigation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This minimizes the exposure of the aldehyde to oxygen, especially when heating.
-
Use Fresh Aldehyde: Ensure the 4-fluorobenzaldehyde starting material is pure and has not been stored for long periods where slow oxidation may have already occurred.
-
Purification: If the side product has already formed, it can be easily removed. See the Purification Protocol in Section 3.2 for a detailed acid-base extraction procedure.
Q3: My crude product is a sticky oil or a semi-solid that is difficult to handle and purify. Why?
Answer: This issue usually indicates an incomplete reaction or the presence of the intermediate species.
-
Causality - Persistent Hemiaminal: If the dehydration step is inefficient, the hemiaminal intermediate can persist in your crude product. Hemiaminals are often less stable and have different physical properties (e.g., polarity, boiling point) than the final imine, leading to purification difficulties.
-
Causality - Unreacted Starting Materials: The presence of unreacted 4-fluorobenzaldehyde and tert-butylamine along with the product can result in a mixture with a depressed melting point or an oily consistency.
Troubleshooting Workflow:
The following workflow can help diagnose and solve issues related to low yield and product quality.
Caption: A decision-making workflow for diagnosing and resolving common synthesis issues.
Experimental Protocols & Data
3.1 Protocol 1: Optimized Synthesis of N-(4-Fluorobenzylidene)-tert-butylamine
This protocol is designed to maximize yield by addressing steric hindrance and effectively removing water.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-fluorobenzaldehyde (5.0 g, 40.3 mmol) and toluene (50 mL).
-
Reagent Addition: Add tert-butylamine (3.24 g, 44.3 mmol, 1.1 eq) to the flask. A slight exotherm may be observed.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (~100 mg).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) to quench the acid catalyst, followed by brine (1 x 30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is often pure enough for many applications, but can be further purified by vacuum distillation if necessary.
Table 1: Effect of Reaction Conditions on Imine Yield
| Condition | Catalyst | Water Removal | Typical Time | Typical Yield | Purity |
| A (Basic) | None | None | 12 h | < 20% | Low |
| B (Improved) | None | Mol. Sieves 4Å[7] | 6-8 h | 60-75% | Moderate |
| C (Optimized) | p-TsOH (cat.) | Dean-Stark[1] | 2-4 h | > 90% | High |
3.2 Protocol 2: Purification via Acid-Base Extraction
This protocol effectively removes the 4-fluorobenzoic acid side product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (50 mL).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a 1 M sodium hydroxide (NaOH) solution (2 x 25 mL). The 4-fluorobenzoic acid will be deprotonated to form sodium 4-fluorobenzoate, which is soluble in the aqueous layer.
-
Separation: Separate the organic layer. The aqueous layers can be combined and acidified with HCl to precipitate and recover the 4-fluorobenzoic acid if desired.
-
Final Wash & Dry: Wash the organic layer with water (1 x 25 mL) and then brine (1 x 25 mL) to remove residual base and salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
Table 2: Characteristic ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
This table provides reference data to help identify products and impurities in your NMR spectrum.
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| 4-Fluorobenzaldehyde | Aldehyde (-CH O) | ~9.9 | s |
| Aromatic (Ar-H ) | 7.1-7.9 | m | |
| tert-Butylamine | Amine (-NH ₂) | ~1.1 (variable) | s (broad) |
| tert-Butyl (-C(CH ₃)₃) | ~1.2 | s | |
| Product (Imine) | Imine (-CH =N-) | ~8.3 | s |
| Aromatic (Ar-H ) | 7.0-7.8 | m | |
| tert-Butyl (-C(CH ₃)₃) | ~1.3 | s | |
| Side Product | Carboxylic Acid (-COOH ) | > 11.0 (very broad) | s (broad) |
| (4-Fluorobenzoic Acid) | Aromatic (Ar-H ) | 7.1-8.2 | m |
References
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]
-
Journal of Chemical Education. (2023, October 26). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. [Link]
-
ResearchGate. (n.d.). Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride: Competition with the Cannizzaro Reaction. [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]
-
LookChem. (n.d.). Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride: Competition with the Cannizzaro Reaction. [Link]
-
Fiveable. (n.d.). Tert-butylamine - Organic Chemistry Key Term. [Link]
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
National Institutes of Health. (2015, July 15). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. [Link]
-
ResearchGate. (2018, February 9). Problem in synthesis of imine?. [Link]
-
YouTube. (2020, March 20). Imine preparation & formation mechanism. [Link]
-
PubMed. (n.d.). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. [Link]
-
ResearchGate. (n.d.). Synthesis and anti-inflammatory activity study of schiff bases complexes. [Link]
-
ResearchGate. (n.d.). Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines. [Link]
-
Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. [Link]
-
Organic Syntheses. (n.d.). tert-BUTYLAMINE. [Link]
-
ACS Publications. (2022, August 26). Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base. [Link]
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. Imine formation-Typical procedures - operachem [operachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. file1.lookchem.com [file1.lookchem.com]
Removing unreacted starting materials from Tert-butyl[(4-fluorophenyl)methyl]amine
Welcome to the technical support center for the synthesis and purification of tert-butyl[(4-fluorophenyl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification process of this important amine intermediate. Here, we address common challenges encountered during the removal of unreacted starting materials, providing both theoretical understanding and practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities after the reductive amination of 4-fluorobenzaldehyde with tert-butylamine?
The primary impurities are typically unreacted starting materials: 4-fluorobenzaldehyde and tert-butylamine. Depending on the reaction conditions, side products from over-alkylation or byproducts from the reducing agent may also be present.
Q2: Why is acid-base extraction a recommended first step for purification?
Acid-base extraction is a highly effective and scalable method for separating amines from neutral or acidic compounds.[1][2] The target product, this compound, is a secondary amine and therefore basic. It can be protonated with an acid to form a water-soluble salt. The unreacted 4-fluorobenzaldehyde, being a neutral aldehyde, will remain in the organic phase. This allows for a clean separation.
Q3: My TLC plate shows a streak when I run my crude product. What does this indicate and how can I fix it?
Streaking on a silica gel TLC plate is often characteristic of basic compounds like amines. This happens because the amine interacts strongly with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (Et3N), to your mobile phase (e.g., 0.5-1% v/v). This will help to achieve better-defined spots.
Q4: Can I use distillation to purify my product?
Distillation can be a viable method, particularly for removing the volatile starting material, tert-butylamine (boiling point: 44-46 °C).[3][4] However, 4-fluorobenzaldehyde has a higher boiling point (181 °C), which may be close to that of the product.[5][6] Fractional distillation under reduced pressure would be necessary to separate the product from the aldehyde, and this may not be the most efficient method for achieving high purity.
Q5: When should I consider column chromatography?
Column chromatography is an excellent technique for achieving high purity, especially after an initial acid-base extraction has removed the bulk of the impurities.[7] It is particularly useful for separating the desired secondary amine from any non-polar byproducts or residual aldehyde that may not have been completely removed during the extraction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery after acid-base extraction | Incomplete extraction of the protonated amine into the aqueous layer. | Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the amine. Perform multiple extractions with the acidic solution. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | |
| Product is not crystallizing from its salt form | The hydrochloride salt may be too soluble in the chosen solvent system. | Try adding a less polar co-solvent to induce precipitation. For example, if the salt is in an aqueous solution, adding a solvent like isopropanol or acetone might facilitate crystallization. Alternatively, after basification, extract the free amine into an organic solvent, dry, and attempt to crystallize the free base. |
| Column chromatography yields impure fractions | Inappropriate solvent system (eluent). | Optimize the mobile phase using TLC. An ideal Rf value for the product is between 0.2 and 0.4.[7] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective. |
| Column overloading. | Use an appropriate ratio of silica gel to crude product. A general guideline is a 50:1 to 100:1 ratio by weight. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol leverages the basicity of the target amine to separate it from the neutral aldehyde impurity.
Materials:
-
Crude reaction mixture containing this compound, 4-fluorobenzaldehyde, and tert-butylamine, dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate).
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Separatory Funnel
-
pH paper or pH meter
Procedure:
-
Acidic Wash:
-
Transfer the organic solution of the crude product to a separatory funnel.
-
Add an equal volume of 1 M HCl.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The protonated amine will move to the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete removal of the amine.
-
The organic layer now contains the unreacted 4-fluorobenzaldehyde and can be discarded.
-
-
Basification and Extraction:
-
Combine all the acidic aqueous extracts in a flask and cool in an ice bath.
-
Slowly add 1 M NaOH with stirring until the pH is basic (pH 10-12), as confirmed by pH paper. The deprotonated amine may precipitate or form an oily layer.
-
Transfer the basified solution back to the separatory funnel.
-
Add a fresh portion of organic solvent (e.g., diethyl ether).
-
Shake vigorously to extract the free amine back into the organic layer.
-
Separate the organic layer.
-
Repeat the extraction of the aqueous layer with the organic solvent two more times.
-
-
Drying and Concentration:
-
Combine all the organic extracts.
-
Wash the combined organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for obtaining highly pure material after a preliminary purification by extraction.
Materials:
-
Crude or partially purified this compound
-
Silica Gel (for flash chromatography)
-
Hexanes
-
Ethyl Acetate
-
Triethylamine (Et3N)
-
TLC plates, chamber, and UV lamp
-
Glass column and other chromatography apparatus
Procedure:
-
Determine the Eluent System:
-
On a TLC plate, spot the crude material.
-
Develop the TLC plate in various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3) containing ~0.5% triethylamine to prevent streaking.
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.[7]
-
-
Pack the Column:
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of air bubbles.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elute and Collect Fractions:
-
Begin eluting with the determined solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC, spotting every few fractions.
-
Combine the fractions that contain the pure product.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Visual Workflows
Caption: Workflow for Acid-Base Extraction Purification.
Caption: Step-by-step Column Chromatography Workflow.
Physicochemical Data for Separation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa | Solubility |
| 4-Fluorobenzaldehyde | C7H5FO | 124.11 | 181[5][6] | N/A | Soluble in organic solvents, limited in water.[8][9] |
| tert-Butylamine | C4H11N | 73.14 | 46[3] | 10.68[3][10][11][12] | Miscible with water, soluble in common organic solvents. |
| This compound | C11H16FN | 181.25 | ~220-240 (est.) | ~10-11 (est.) | Expected to be soluble in organic solvents, insoluble in water. |
References
-
PubChem. tert-Butylamine | C4H11N | CID 6385. [Link]
-
vCalc. pKa of tert-Butylamine. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Organic Syntheses. tert-BUTYLAMINE. [Link]
Sources
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Fluorobenzaldehyde | 459-57-4 [chemicalbook.com]
- 6. 4-Fluorobenzaldehyde 98 459-57-4 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS 459-57-4: 4-Fluorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pKa of tert-Butylamine [vcalc.com]
Stability of Tert-butyl[(4-fluorophenyl)methyl]amine in acidic and basic conditions
Welcome to the technical support center for Tert-butyl[(4-fluorophenyl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. As your Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-proven insights to ensure the integrity of your experimental outcomes.
Introduction to Stability Challenges
This compound is a secondary amine with a structure that presents specific stability considerations. The key features influencing its chemical stability are the secondary amine nitrogen, the bulky tert-butyl group, and the electron-withdrawing fluorine atom on the phenyl ring. Understanding the molecule's behavior under stressed conditions, such as exposure to acidic and basic environments, is critical for developing robust formulations and analytical methods.
Forced degradation studies are a regulatory requirement and a cornerstone of pharmaceutical development, designed to identify potential degradation products and establish the intrinsic stability of a drug substance.[1][2][3] These studies are essential for developing stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.[4][5]
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the stability assessment of this compound.
Q1: What is the most likely degradation pathway for this compound under acidic or basic conditions?
A1: The primary degradation pathway is expected to be the hydrolysis of the benzylic carbon-nitrogen (C-N) bond. This is the most chemically labile bond in the molecule under hydrolytic stress. Cleavage of this bond would yield two primary degradation products: 4-fluorobenzaldehyde and tert-butylamine .
-
Under acidic conditions: The secondary amine is first protonated. This makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Under basic conditions: While generally more stable to base than acid, prolonged exposure to strong alkaline conditions can also promote hydrolysis, although typically at a slower rate.
Q2: How does the 4-fluoro substitution on the phenyl ring affect the stability of the molecule?
A2: The fluorine atom is highly electronegative, which has a significant impact on the molecule's electronic properties and stability. It generally enhances chemical and metabolic stability.[6] The strong carbon-fluorine (C-F) bond and the electron-withdrawing nature of fluorine can help to stabilize the benzyl group, potentially making the benzylic C-N bond more resistant to cleavage compared to its non-fluorinated analog.
Q3: What are the recommended starting conditions for a forced degradation study of this compound?
A3: A standard forced degradation study should aim for 5-20% degradation of the parent compound to ensure that degradation products are formed in sufficient quantities for detection and characterization without compromising the mass balance.[7]
| Stress Condition | Recommended Starting Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature, progressing to 60°C if no degradation is observed. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature, progressing to 60°C if no degradation is observed. |
| Sample Concentration | A concentration of 1 mg/mL is often recommended for initial studies. |
Note: These are starting points. The conditions may need to be adjusted based on the observed stability of the molecule.
Q4: I am not observing any degradation under my initial stress conditions. What should I do?
A4: If this compound appears stable, it is necessary to employ more stringent conditions to ensure your analytical method is truly stability-indicating. Consider the following tiered approach:
-
Increase Temperature: If room temperature studies show no degradation after 24-48 hours, increase the temperature to 60-70°C.
-
Increase Reagent Concentration: If degradation is still minimal, consider increasing the acid or base concentration (e.g., from 0.1 M to 1 M).
-
Extend Exposure Time: Prolong the study duration, monitoring at various time points (e.g., 24, 48, 72 hours, up to 7 days).
It is crucial to document all attempts to induce degradation to demonstrate the robustness of your stability-indicating method to regulatory agencies.
Q5: Are there any potential side reactions or unexpected degradation products I should be aware of?
A5: While C-N bond cleavage is the most probable pathway, other reactions are possible, particularly under oxidative stress (not the focus here, but part of a full forced degradation study). For secondary amines, N-oxidation to form a hydroxylamine or nitrone is a possibility. It is also important to ensure that degradation is not an artifact of the experimental setup, such as reactions with impurities in solvents or reagents.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Mass Balance in HPLC Analysis | 1. Degradation products are not UV-active. 2. Degradation products are volatile (e.g., tert-butylamine). 3. Degradation products are not eluting from the HPLC column. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel with UV detection. 2. Use Gas Chromatography (GC) to analyze for volatile degradants. 3. Modify the HPLC method (e.g., change mobile phase pH, gradient profile) to ensure all components are eluted. |
| Appearance of Extraneous Peaks in Control Samples | 1. Contamination of the solvent or glassware. 2. Interaction with the HPLC mobile phase. 3. The compound is unstable in the dissolution solvent. | 1. Run a blank injection of your solvent to check for contamination. 2. Ensure the mobile phase is compatible with the compound. 3. Assess the stability of the compound in the analytical solvent over the typical analysis time. |
| Inconsistent Degradation Profile Between Experiments | 1. Inconsistent temperature control. 2. Inaccurate preparation of acidic or basic solutions. 3. Variation in the purity of the starting material. | 1. Use a calibrated, temperature-controlled water bath or oven. 2. Prepare fresh stress solutions for each experiment and verify their concentration if necessary. 3. Ensure you are using the same batch of this compound for all related studies. |
Experimental Protocols & Methodologies
Protocol 1: Forced Hydrolysis Study
This protocol outlines the steps for conducting a forced degradation study under acidic and basic conditions.
Objective: To generate potential degradation products of this compound and to assess its stability in acidic and basic media.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 1 M and 0.1 M
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M
-
HPLC grade Acetonitrile and Water
-
Formic Acid or Trifluoroacetic Acid (for mobile phase)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or DAD detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Prepare a parallel sample using 2 M HCl to achieve a final concentration in 1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Prepare a parallel sample using 2 M NaOH to achieve a final concentration in 1 M NaOH.
-
Control Sample: Mix an equal volume of the stock solution with water.
-
-
Incubation: Store all solutions at room temperature. If no significant degradation is observed after 24 hours, transfer the vials to a 60°C water bath.
-
Time Points: Withdraw aliquots at initial (t=0), 6, 12, 24, and 48 hours.
-
Neutralization: Before HPLC analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl. This is crucial to prevent damage to the HPLC column and to ensure consistent chromatography.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or use a DAD to monitor multiple wavelengths)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method must be validated according to ICH guidelines, with a key focus on specificity . This is achieved by analyzing the stressed samples from the forced degradation study. The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak and from each other. Peak purity analysis using a DAD is essential to confirm that the parent peak is free from any co-eluting impurities.
Visualizations
Degradation Pathway
Caption: Forced hydrolysis experimental workflow.
References
-
Alsante, K. M., Ando, A., Brown, R., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29–37. Available at: [Link]
- Baertschi, S. W. (Ed.). (2005).
- Kats, M. (2005). Forced degradation studies: regulatory considerations and implementation.
- Rane, S., & Raje, H. (2013). Forced degradation study an essential approach to develop stability indicating method.
- Sharma, G., & Saini, V. (2014). Forced degradation study: A paramount approach to develop stability indicating method. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 1-2.
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]
- Dolan, J. W. (2002). Stability-indicating assays: LC troubleshooting. LCGC North America, 20(4).
- Huynh-Ba, K. (Ed.). (2008). Handbook of stability testing in pharmaceutical development. Springer.
- Boccardi, G. (2005). Oxidative susceptibility testing.
- Sahu, R., & Singh, P. (2016). Forced degradation studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 3(3).
- Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research, 5(11), 214.
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]
- Hotha, K. K., et al. (2013). Forced degradation studies: A review. European Journal of Pharmaceutical and Medical Research, 2(4), 133-142.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reductive Amination of 4-Fluorobenzaldehyde
Welcome to the technical support center for troubleshooting reductive amination reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reductive amination of 4-fluorobenzaldehyde. As a Senior Application Scientist, I've compiled this resource based on extensive laboratory experience and a deep understanding of reaction mechanisms to help you diagnose and resolve issues leading to low conversion rates.
The reductive amination is a cornerstone of modern organic synthesis for its efficiency in forming carbon-nitrogen bonds.[1] However, its success is contingent on a delicate interplay of reagents and conditions. This guide provides a structured, in-depth approach to troubleshooting, moving beyond simple procedural checklists to explain the underlying chemical principles.
Troubleshooting Guide: Unraveling Low Conversion
Low conversion in the reductive amination of 4-fluorobenzaldehyde can be a frustrating roadblock. This section is structured to help you systematically identify and address the root cause of the problem.
Question 1: My reaction has stalled with significant unreacted 4-fluorobenzaldehyde. What are the primary factors to investigate?
When the aldehyde starting material remains largely unconsumed, the issue often lies in the initial and crucial imine formation step. The equilibrium between the aldehyde/ketone and the imine must be shifted towards the imine for the reaction to proceed.[2][3]
Answer: The primary factors to investigate are related to imine formation and the stability of your reagents.
-
Imine Formation Equilibrium: The reaction between an amine and an aldehyde to form an imine is a reversible process that generates water as a byproduct.[2][3] If water is not effectively removed or sequestered, the equilibrium will not favor the imine, thus halting the reaction.
-
Troubleshooting Step: Consider adding a dehydrating agent to the reaction mixture. Molecular sieves (3Å or 4Å) are a common and effective choice. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can be beneficial, although less common for small-scale reactions.
-
-
Purity and Quality of 4-Fluorobenzaldehyde: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid (4-fluorobenzoic acid). The presence of this impurity can interfere with the reaction.
-
Troubleshooting Step: Check the purity of your 4-fluorobenzaldehyde by an appropriate analytical method (e.g., NMR, GC-MS). If significant oxidation has occurred, purification by distillation or column chromatography may be necessary. It is also advisable to use freshly opened or properly stored aldehyde.
-
-
Amine Quality and Basicity: The nucleophilicity of the amine is critical for its initial attack on the carbonyl carbon. If the amine is of poor quality or if its basicity is significantly reduced by the reaction conditions, imine formation will be slow or nonexistent.
-
Troubleshooting Step: Ensure your amine is pure and dry. If you are using an amine salt (e.g., a hydrochloride salt), a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) must be added to liberate the free amine.[4]
-
Question 2: I'm observing the formation of 4-fluorobenzyl alcohol as a significant byproduct. How can I improve the selectivity for the desired amine?
The formation of the corresponding alcohol indicates that the reducing agent is reducing the starting aldehyde faster than it is reducing the intermediate imine.[5] This is a common chemoselectivity issue.[2]
Answer: To favor the formation of the amine over the alcohol, you need to modulate the reactivity of the reducing agent and optimize the reaction conditions to favor imine formation and its subsequent reduction.
-
Choice of Reducing Agent: The selection of the reducing agent is paramount. Some reducing agents are too reactive and will readily reduce aldehydes.
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce both aldehydes and ketones.[6] If added too early or under conditions that do not favor rapid imine formation, it will preferentially reduce the 4-fluorobenzaldehyde.
-
Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃ - STAB): These are milder and more selective reducing agents.[7][8] They are particularly effective for "direct" or in-situ reductive amination where all components are mixed together.[3][9] They are less reactive towards aldehydes and ketones at neutral or slightly acidic pH, but readily reduce the protonated imine (iminium ion).[8][10]
-
-
pH Control: The pH of the reaction medium is a critical parameter. Imine formation is typically catalyzed by mild acid.[8] However, at very low pH, the amine starting material can be protonated, rendering it non-nucleophilic.
Question 3: My reaction is very slow, and even after an extended period, the conversion rate is low. What can I do to accelerate the reaction?
Slow reaction kinetics can be attributed to several factors, including steric hindrance, electronic effects, and suboptimal reaction conditions.
Answer: To accelerate a sluggish reductive amination, consider the following strategies:
-
Increase Temperature: Gently heating the reaction mixture can increase the rate of both imine formation and reduction. However, be cautious, as excessive heat can lead to side reactions or degradation of reagents. A modest increase to 40-50 °C is often a good starting point.[14]
-
Solvent Effects: The choice of solvent can significantly influence reaction rates.[15][16]
-
Protic Solvents (e.g., Methanol, Ethanol): These are commonly used, especially with NaBH₃CN and NaBH₄.[6][15] They can participate in proton transfer and help to solubilize the reagents.
-
Aprotic Solvents (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)): These are often used with STAB, which is water-sensitive.[6][9] Aprotic solvents can be advantageous in driving the imine formation equilibrium forward by facilitating the removal of water with a drying agent.
-
-
Use of Lewis Acids: For less reactive substrates, the addition of a Lewis acid can accelerate the reaction.[6]
-
Catalyst Activity (for catalytic hydrogenation): If you are using a catalytic hydrogenation approach (e.g., H₂/Pd-C), ensure your catalyst is active.
-
Troubleshooting Step: Catalyst deactivation can be a major issue.[5] Test your catalyst with a known reaction to confirm its activity. Ensure the reaction is set up under an inert atmosphere to prevent catalyst poisoning.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reductive amination of 4-fluorobenzaldehyde?
A: The optimal pH is a compromise. Imine formation is acid-catalyzed, but if the pH is too low, the amine will be protonated and become non-nucleophilic.[8] For most reductive aminations using hydride reagents, a slightly acidic pH of 5-7 is ideal.[10][12] This can be achieved by adding a catalytic amount of acetic acid.
Q2: Which reducing agent is best for the reductive amination of 4-fluorobenzaldehyde?
A: For direct (one-pot) reductive amination, sodium triacetoxyborohydride (STAB) is often the reagent of choice.[7][9] It is selective for the iminium ion over the aldehyde and avoids the toxic cyanide byproducts associated with sodium cyanoborohydride.[9][11] If you are performing a two-step procedure where the imine is pre-formed, sodium borohydride can be a cost-effective option.[6]
Q3: Can I use water as a solvent for this reaction?
A: Generally, water is not a good solvent for reductive amination because it can shift the equilibrium of imine formation back towards the starting materials.[15] However, some specialized catalytic systems have been developed to work in aqueous media. For standard hydride-mediated reductive aminations, it is best to use organic solvents and minimize the presence of water.
Q4: How can I monitor the progress of my reaction?
A: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. You can spot the reaction mixture alongside your starting materials (4-fluorobenzaldehyde and the amine) to track the disappearance of reactants and the appearance of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in the reductive amination of 4-fluorobenzaldehyde.
Caption: A workflow diagram for troubleshooting low conversion in reductive amination.
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general starting point and may require optimization for your specific amine.
Materials:
-
4-Fluorobenzaldehyde
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-fluorobenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in the anhydrous solvent (DCE or DCM, to make a ~0.1-0.5 M solution).
-
Add the amine (1.0-1.2 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.2-1.5 eq). Note: The reaction may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.
-
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, if necessary.
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | DCE, DCM, THF[6] | High selectivity for imines/iminium ions[9]; mild; good for one-pot reactions. | Water-sensitive[9]; more expensive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol[6] | Good selectivity at controlled pH[10]; tolerant of protic solvents. | Forms highly toxic HCN/cyanide salts upon workup[2]; less reactive than STAB. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol[6] | Inexpensive; powerful reducing agent. | Can readily reduce aldehydes/ketones, leading to alcohol byproducts[6]; best used in a two-step procedure. |
References
-
A remarkable solvent effect on reductive amination of ketones - ResearchGate. Available at: [Link]
-
pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed. Available at: [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination - YouTube. Available at: [Link]
-
Borch Reductive Amination | Chem-Station Int. Ed. Available at: [Link]
-
Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim. Available at: [Link]
-
Sodium triacetoxyborohydride - Wikipedia. Available at: [Link]
-
pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water | Journal of the American Chemical Society. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Specific solvent issues with Reductive Amination/Alkylation - Wordpress. Available at: [Link]
-
Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH - ResearchGate. Available at: [Link]
-
Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - RSC Publishing. Available at: [Link]
-
Development of a solvent selection guide for aldehyde-based direct reductive amination processes | Request PDF - ResearchGate. Available at: [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. Available at: [Link]
-
Reductive amination - chemeurope.com. Available at: [Link]
-
2.6 Reduction of Imines and Reductive Amination of Aldehydes and Ketones | Request PDF. Available at: [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. Available at: [Link]
-
Reductive Amination - Common Conditions. Available at: [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. Available at: [Link]
-
Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Stable and Continuous Production of Amines via Reductive Amination in a Green Switchable Solvent System with Efficient Water Removal | ACS Sustainable Chemistry & Engineering - ACS Publications. Available at: [Link]
-
Hitchhiker's guide to reductive amination - Organic Chemistry Portal. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]
-
Amine Preparation 4 - Reductive Amination - YouTube. Available at: [Link]
-
Reductive Amination - YouTube. Available at: [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available at: [Link]
-
Forcing a Reductive Amination : r/chemistry - Reddit. Available at: [Link]
-
Reductive amination difficulties - poor conversion : r/Chempros - Reddit. Available at: [Link]
-
Reductive Amination - Chemistry LibreTexts. Available at: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive_amination [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 10. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. interchim.fr [interchim.fr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Degradation Pathways for Fluorinated Benzylamines
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals actively working with fluorinated benzylamines. The strategic incorporation of fluorine into benzylamine scaffolds is a cornerstone of modern medicinal chemistry, offering profound enhancements to metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2][3][4] However, the unique properties of the carbon-fluorine bond also introduce specific challenges and degradation pathways that can be encountered during experimental work.[5]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues related to the degradation of these valuable compounds. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, identify, and mitigate unwanted degradation, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic pathways responsible for the degradation of fluorinated benzylamines in vitro?
A1: The metabolic degradation of fluorinated benzylamines is primarily mediated by two key enzyme families: Cytochrome P450 (CYP) and Monoamine Oxidase (MAO).
-
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is a major driver of xenobiotic metabolism.[6] For fluorinated benzylamines, CYPs can catalyze several reactions:
-
N-dealkylation: This is a common metabolic route for secondary and tertiary amines, where alkyl groups are removed from the nitrogen atom.[7]
-
Oxidative Deamination: The amine group can be oxidized, leading to the formation of an imine intermediate, which is subsequently hydrolyzed to a benzaldehyde derivative and ammonia.[8][9]
-
Aromatic Hydroxylation: Hydroxyl groups can be introduced onto the fluorinated benzene ring, although the presence of fluorine can sometimes hinder this process.[10]
-
Benzylic Hydroxylation: The carbon atom adjacent to the aromatic ring can be hydroxylated.
-
Oxidative Defluorination: In some cases, CYP enzymes can directly attack the carbon-fluorine bond, leading to the release of fluoride ions and the formation of a hydroxylated aromatic ring.[5][11] This can sometimes lead to the formation of reactive metabolites like quinones.[11]
-
-
Monoamine Oxidase (MAO): These flavin-containing enzymes are critical in the metabolism of neurotransmitters and are also involved in the degradation of primary, secondary, and tertiary amines.[12][13] MAO catalyzes the oxidative deamination of benzylamines to the corresponding imine, which then hydrolyzes to the aldehyde.[12] The specific isoform (MAO-A or MAO-B) involved can depend on the substitution pattern of the fluorinated benzylamine.[14]
It's important to note that while fluorine substitution is often employed to block metabolic "soft spots" and enhance stability, the strong electron-withdrawing nature of fluorine can influence the reactivity of the rest of the molecule, sometimes opening up alternative degradation pathways.[5][10]
Q2: Can fluorinated benzylamines degrade abiotically under typical experimental or storage conditions?
A2: Yes, abiotic degradation is a significant consideration. The primary non-enzymatic degradation pathways include:
-
Photodegradation: Aromatic compounds, including fluorinated ones, can be susceptible to degradation upon exposure to light, particularly UV radiation.[15][16] This can lead to C-F bond cleavage (defluorination) or other structural rearrangements.[16][17] The extent of photodegradation can be influenced by the solvent, pH, and the presence of photosensitizers.[17][18]
-
pH-Dependent Hydrolysis: The stability of benzylamines can be influenced by the pH of the solution. While generally stable, extremes in pH could potentially lead to hydrolysis or other reactions, especially if other reactive functional groups are present in the molecule.
-
Oxidation: In the presence of oxidizing agents or reactive oxygen species (ROS), the amine group can be oxidized.[19] This can be a concern in cell culture media or buffer systems that are not properly protected from oxidative stress.
-
Chemical Instability: Certain substitution patterns can lead to inherent chemical instability. For instance, a monofluoroalkyl group in the presence of an intramolecular nucleophile can be susceptible to SN2 reactions, leading to the cleavage of the C-F bond.[5] Fluoromethylamines can also be prone to decomposition due to the lone pair on the nitrogen.[5]
To minimize abiotic degradation, it is recommended to store fluorinated benzylamines protected from light, at appropriate temperatures, and in well-characterized buffer systems.[15]
Q3: What are the common degradation products I should be looking for when analyzing my samples?
A3: The expected degradation products will depend on the specific degradation pathway. Here are some common metabolites and byproducts:
-
From Oxidative Deamination: The primary products are the corresponding fluorinated benzaldehyde and ammonia (or a primary/secondary amine if the starting material was a secondary/tertiary benzylamine).[8][12] The aldehyde may be further oxidized to a carboxylic acid.
-
From N-dealkylation: A primary or secondary amine and formaldehyde (if a methyl group was removed) or other aldehydes corresponding to the cleaved alkyl group.[8]
-
From Oxidative Defluorination: A hydroxylated benzylamine (a phenol derivative) and fluoride ions.[5][11]
-
From Photodegradation: A complex mixture of products can be formed, including defluorinated parent compound, smaller fluorinated aliphatic compounds like trifluoroacetic acid (TFA), and various rearranged isomers.[16][20]
The following table summarizes the expected degradation products from the major pathways:
| Degradation Pathway | Parent Compound | Key Byproducts |
| Oxidative Deamination | Primary Fluorinated Benzylamine | Fluorinated Benzaldehyde, Ammonia |
| Secondary Fluorinated Benzylamine | Fluorinated Benzaldehyde, Primary Amine | |
| N-Dealkylation | N-methyl Fluorinated Benzylamine | Fluorinated Benzylamine, Formaldehyde |
| Oxidative Defluorination | Fluorinated Benzylamine | Hydroxylated Benzylamine, Fluoride Ion |
| Photodegradation | Fluorinated Benzylamine | Defluorinated Benzylamine, TFA, Isomers |
Troubleshooting Guides
Issue 1: Unexpectedly high levels of degradation observed in in vitro metabolism assays (e.g., liver microsomes, S9 fractions).
Possible Causes & Solutions:
-
High Metabolic Activity of the Test System: The liver microsomes or S9 fraction you are using may have particularly high CYP or MAO activity.
-
Solution: Titrate the concentration of your test system (microsomes or S9) to find a concentration that provides a linear rate of metabolism over the time course of your experiment. Also, consider using specific chemical inhibitors for CYPs (e.g., 1-aminobenzotriazole) or MAOs (e.g., clorgyline for MAO-A, selegiline for MAO-B) to confirm which enzyme system is responsible for the degradation.
-
-
Cofactor Concentration: The concentration of NADPH (for CYPs) may be too high, leading to rapid metabolism.
-
Solution: Optimize the NADPH concentration. While saturating concentrations are often used, reducing it may be necessary for very rapidly metabolized compounds.
-
-
Incorrect Incubation Time: The incubation time may be too long, leading to complete degradation of the parent compound.
-
Solution: Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to determine the initial rate of metabolism and select an appropriate endpoint where the degradation is still in the linear range.
-
-
Chemical Instability in the Assay Buffer: The compound may be degrading abiotically in the incubation buffer.
-
Solution: Run a control incubation without the metabolic system (microsomes/S9 and cofactors) to assess the chemical stability of your compound under the assay conditions (pH, temperature).[15]
-
Experimental Protocol: Determining Metabolic Stability in Human Liver Microsomes
-
Prepare Reagents:
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
10 mM solution of your fluorinated benzylamine in a suitable solvent (e.g., DMSO, acetonitrile).
-
Pooled Human Liver Microsomes (HLM) at a stock concentration of 20 mg/mL.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Fluorinated benzylamine (final concentration typically 1 µM)
-
HLM (final concentration 0.5 mg/mL)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Issue 2: Appearance of unexpected or unidentifiable peaks in my analytical chromatogram.
Possible Causes & Solutions:
-
Formation of Reactive Metabolites: Your compound may be forming reactive intermediates that adduct with cellular macromolecules or other components of the assay mixture.
-
Solution: Include trapping agents in your incubation, such as glutathione (GSH) or N-acetylcysteine (NAC), to capture reactive electrophilic metabolites. Analyze the samples for the formation of GSH or NAC adducts using LC-MS/MS.
-
-
Photodegradation During Sample Handling: If your compound is light-sensitive, exposure to ambient light during sample preparation and analysis can cause degradation.
-
Solution: Conduct all experimental steps under amber or red light conditions. Use amber vials for sample storage and analysis.[15]
-
-
Contamination: The unexpected peaks could be from contaminated solvents, reagents, or labware.
-
Solution: Run blank samples (containing all components except your test compound) to identify any background contaminants. Ensure high-purity solvents and reagents are used.
-
Workflow for Identifying Unknown Metabolites
Issue 3: Difficulty in achieving good analytical sensitivity for fluorinated benzylamines and their metabolites.
Possible Causes & Solutions:
-
Poor Ionization Efficiency in Mass Spectrometry: The compound may not ionize well under standard ESI conditions.
-
Solution: Optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Experiment with both positive and negative ion modes. Consider using atmospheric pressure chemical ionization (APCI) if ESI is not effective. Derivatization with a readily ionizable tag can also be an option.[21]
-
-
Matrix Effects: Components from the biological matrix (e.g., salts, lipids from microsomes) can suppress the ionization of your analyte.
-
Solution: Improve your sample preparation method. Options include solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample before analysis.[22] Diluting the sample can also mitigate matrix effects. Always use an internal standard that is structurally similar to your analyte to correct for matrix effects.
-
-
Use of Inappropriate Analytical Techniques: While LC-MS is the gold standard, other techniques may be more suitable for specific applications.
General Analytical Methodologies
| Analytical Technique | Application | Advantages | Considerations |
| LC-MS/MS | Quantification of parent compound and known metabolites. | High sensitivity and selectivity. | Requires reference standards for quantification.[26] |
| LC-HRMS (e.g., Q-TOF, Orbitrap) | Identification of unknown metabolites. | Provides accurate mass for formula determination.[26] | Can be less sensitive than MS/MS for quantification. |
| 19F NMR | Quantification of total fluorine and identification of all fluorinated species.[16][23] | Does not require authentic standards for all products.[16] | Lower sensitivity compared to MS-based methods. |
| GC-MS | Analysis of volatile metabolites. | Good for separating isomers. | May require derivatization for non-volatile compounds.[25] |
Visualizing Degradation Pathways
The following diagram illustrates the primary enzymatic degradation pathways for a model fluorinated benzylamine.
By understanding these pathways and employing the troubleshooting strategies outlined above, researchers can better control their experiments, accurately interpret their data, and accelerate the development of novel fluorinated pharmaceuticals.
References
-
Banker, R., & Hanzlik, R. P. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443-471. [Link]
-
Zhu, M., et al. (2024). Enzymatic defluorination of a terminally monofluorinated pentyl moiety: oxidative or hydrolytic mechanism?. Drug Metabolism and Disposition, 52(4), 335-343. [Link]
-
Miller, R. R., et al. (1977). Mechanism of defluorination of enflurane. Identification of an organic metabolite in rat and man. Anesthesiology, 47(5), 401-408. [Link]
-
Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]
-
Washington, J. W., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(15), 10394-10404. [Link]
-
Washington, J. W., et al. (2019). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 53(15), 8802-8811. [Link]
-
Zhou, Y., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(14), 6579-6590. [Link]
-
Rock, D. A., et al. (2012). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry, 55(11), 5393-5402. [Link]
-
ResearchGate. (n.d.). The biodegradation vs. biotransformation of fluorosubstituted aromatics. [Link]
-
Washington, J. W., et al. (2020). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology Letters, 7(9), 658-664. [Link]
-
ResearchGate. (n.d.). Degradation and Transformation of Organic Fluorine Compounds. [Link]
-
Washington, J. W., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(15), 10394-10404. [Link]
-
Ali, M. A., & Zhou, C. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Future Medicinal Chemistry, 15(15), 1335-1353. [Link]
-
Lin, C. H., Chen, W. H., & Mitch, W. A. (2024). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 10(11), 3166-3176. [Link]
-
Doyle, A. G., & Lin, D. W. (2019). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Chu, S., & Letcher, R. J. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 5849-5856. [Link]
-
Vianello, R., et al. (2015). Influence of the environment on the oxidative deamination of p-substituted benzylamines in monoamine oxidase. The Journal of Physical Chemistry B, 119(11), 4169-4177. [Link]
-
ResearchGate. (n.d.). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. [Link]
-
Basset, T., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5344. [Link]
-
ResearchGate. (n.d.). Deamination of benzylamines by MAO enzymes. [Link]
-
Li, Y., & Fan, J. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(20), 7695-7711. [Link]
-
ResearchGate. (n.d.). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. [Link]
-
Lee, K., et al. (2022). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Molecules, 27(21), 7543. [Link]
-
ResearchGate. (n.d.). Enzymatic defluorination of fluorinated compounds. [Link]
-
ResearchGate. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. [Link]
-
Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. [Link]
-
Ramaswamy, V. K., et al. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 101(7), 2619-2634. [Link]
-
ResearchGate. (n.d.). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. [Link]
-
Preussmann, R., et al. (1981). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. Carcinogenesis, 2(8), 753-756. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2021). Metabolism and Toxicity of Fluorine Compounds. National Academies Press. [Link]
-
Allsop, P. J., et al. (1998). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Pharmaceutical and Biomedical Analysis, 16(5), 875-883. [Link]
-
Gorzelnik Engineering. (2022). PFAS Analytic Strategies. [Link]
-
ResearchGate. (n.d.). Schematic degradation pathway of benzylamine as described in literature. [Link]
-
Davydov, D. R., et al. (2019). Interaction of Human Drug-Metabolizing CYP3A4 With Small Inhibitory Molecules. Frontiers in Pharmacology, 10, 107. [Link]
-
Namieśnik, J., & Zabiegała, B. (2010). Recent developments in methods for analysis of perfluorinated persistent pollutants. Analytical and Bioanalytical Chemistry, 398(4), 1595-1610. [Link]
-
Wu, J., et al. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters, 22(16), 6344-6349. [Link]
-
Zhang, C., et al. (2020). Destruction of per/poly-fluorinated alkyl substances by magnetite nanoparticle-catalyzed UV-Fenton reaction. Environmental Science: Nano, 7(3), 823-832. [Link]
-
Li, Y., et al. (2016). C70 as a Photocatalyst for Oxidation of Secondary Benzylamines to Imines. The Journal of Organic Chemistry, 81(3), 963-970. [Link]
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Technical Support Center: Managing Exothermic Reactions in Large-Scale Amine Synthesis
Welcome to the Technical Support Center for professionals engaged in large-scale amine synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on managing the significant thermal hazards associated with exothermic amination reactions. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, ensuring both the safety and success of your chemical scale-up endeavors.
Troubleshooting Guide: Real-Time Exotherm Management
This section addresses critical issues that can arise during a large-scale amine synthesis, providing potential causes and actionable solutions.
Question 1: My reaction temperature is rising much faster than predicted from my small-scale experiments. What's happening and what should I do?
Answer:
This is a classic sign of reduced heat transfer efficiency at a larger scale, a critical issue when scaling up exothermic reactions.[1][2][3] The fundamental problem is that as you increase the volume of your reaction, the surface-area-to-volume ratio of your reactor decreases. This means there is proportionally less surface area available to dissipate the heat being generated by the increased volume of reactants.[1]
Immediate Actions:
-
Reduce or Stop Reagent Addition: If you are adding a reagent, immediately slow down or stop the feed to reduce the rate of heat generation.[4]
-
Enhance Cooling: Maximize the cooling to the reactor jacket. Ensure your cooling fluid is at the lowest possible temperature and the flow rate is at its maximum.[5][6]
-
Increase Agitation: If safe to do so, increase the stirring speed. This can improve heat transfer from the bulk of the reaction mixture to the vessel walls.[3] However, be cautious as this can sometimes increase the reaction rate.
-
Prepare for Emergency Quenching: Have a pre-determined quenching agent ready for immediate addition if the temperature continues to rise uncontrollably towards the critical thermal runaway point.[7]
Potential Underlying Causes & Long-Term Solutions:
-
Inadequate Heat Transfer Modeling: Your initial scale-up calculations may not have accurately accounted for the change in heat transfer dynamics.[8] For future batches, it is crucial to perform reaction calorimetry studies to accurately model heat flow and determine the overall heat transfer coefficient (U) for your specific reactor setup.[8][9]
-
Insufficient Cooling Capacity: The cooling system of your large-scale reactor may be insufficient for the heat load of the reaction.[5] A thorough engineering review of your reactor's capabilities versus the reaction's measured heat output is necessary.
-
Changes in Reaction Kinetics: Unforeseen changes in mixing efficiency at scale can alter reaction kinetics, leading to a faster reaction rate and higher heat output than observed in the lab.[1][3]
Question 2: I've observed a sudden, unexpected temperature spike late in the reaction, even after the main exotherm appeared to be under control. What could be the cause?
Answer:
A delayed or secondary exotherm is a particularly hazardous situation as it can occur when the reaction is thought to be subsiding. This can be caused by several factors, often related to poor mixing or the formation of unstable intermediates.
Immediate Actions:
-
Cease Heating: If external heating is being applied, shut it off immediately.
-
Initiate Emergency Cooling: Apply maximum cooling as described in the previous answer.
-
Do Not Add More Reagents: No further reagents should be added to the vessel.
-
Assess for Gas Evolution: Be vigilant for any signs of gas evolution, which could indicate a decomposition reaction and a rapid increase in pressure.[5][10]
Potential Underlying Causes & Long-Term Solutions:
-
Reagent Accumulation: This is a common cause of delayed exotherms.[8] If a reagent is added faster than it is consumed, it can build up in the reactor. A small, delayed increase in temperature can then trigger a rapid reaction of the accumulated reagent, leading to a dangerous temperature and pressure spike. This is often a result of poor mixing or the reaction having a significant induction period.
-
Formation and Decomposition of Unstable Intermediates: The reaction pathway may involve the formation of an intermediate that is thermally unstable. This intermediate can accumulate and then decompose exothermically if the temperature reaches its decomposition onset.[11]
-
Phase Separation: If the reaction mixture is not homogenous, reactants may be sequestered in a separate phase. As the reaction proceeds or the temperature changes, these phases may mix, leading to a sudden, uncontrolled reaction.
To prevent this, ensure your reaction is well-characterized through techniques like reaction calorimetry, which can help identify secondary exotherms.[9] Also, ensure your agitation is sufficient to maintain a homogenous mixture throughout the reaction.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the planning and execution of large-scale amine synthesis.
Question 1: What is a thermal runaway and why is it so dangerous in amine synthesis?
Answer:
A thermal runaway is a situation where an exothermic reaction goes out of control.[11] The heat generated by the reaction increases the reaction rate, which in turn generates even more heat.[5] This creates a positive feedback loop that can lead to an exponential increase in temperature and pressure.[5][12] In amine synthesis, which often involves highly exothermic reactions, a thermal runaway can have catastrophic consequences, including:
-
Explosions and Vessel Rupture: The rapid increase in temperature can vaporize solvents and reagents, leading to a pressure buildup that exceeds the design limits of the reactor.[5]
-
Release of Toxic and Flammable Materials: A breach of containment can release hazardous chemicals into the surrounding environment.[12]
-
Fires: The high temperatures and potential release of flammable materials create a significant fire risk.[5]
Question 2: How can I determine a safe operating temperature for my large-scale reaction?
Answer:
Establishing a safe operating temperature requires a thorough understanding of your reaction's thermochemistry. This is typically achieved through thermal hazard assessment techniques:
-
Reaction Calorimetry (RC): This technique measures the heat evolved from the desired reaction under process conditions.[9] It helps determine the total heat of reaction, the rate of heat generation, and the adiabatic temperature rise, which is the maximum temperature the reaction could reach if all cooling were lost.[9]
-
Adiabatic Calorimetry: Techniques like Accelerating Rate Calorimetry (ARC) or the Vent Sizing Package (VSP2) are used to study the undesired runaway reaction.[9] They help determine the onset temperature of a thermal runaway and the rate of pressure rise.
By combining the data from these analyses, you can define a safe operating window that is well below the onset temperature of any dangerous decomposition reactions.
Question 3: What are the key considerations for choosing an emergency quenching agent?
Answer:
An effective quenching agent must rapidly stop the chemical reaction and the associated heat generation without creating additional hazards. Key considerations include:
-
Reactivity: The quencher must react quickly and irreversibly with one of the key reagents to halt the reaction.
-
Thermal Properties: The quencher should have a high heat capacity and/or a low boiling point to help absorb heat from the reaction mass.
-
Compatibility: The quenching agent and its reaction products should not create new hazards, such as producing large volumes of gas or forming unstable or toxic byproducts.
-
Miscibility: The quencher should be readily miscible with the reaction mixture to ensure rapid and effective distribution.
Common quenching agents for amine synthesis can include weak acids or other reagents that neutralize a key component. The choice of quencher must be carefully evaluated at the lab scale before being implemented as part of a large-scale safety plan.[7][13]
Data & Protocols
Table 1: Key Parameters for Thermal Hazard Assessment
| Parameter | Description | Method of Determination | Significance for Safety |
| Heat of Reaction (ΔHr) | The total amount of heat released by the desired chemical reaction. | Reaction Calorimetry (RC) | Determines the total energy that needs to be managed by the cooling system. |
| Maximum Temperature of Synthesis Reaction (MTSR) | The maximum temperature that could be reached in the event of a cooling failure, assuming only the desired reaction occurs. | Calculated from RC data | A key indicator of the severity of a loss-of-cooling scenario. |
| Temperature of No Return (TNR) | The temperature at which the reaction rate is such that it can no longer be controlled by the cooling system. | Adiabatic Calorimetry (e.g., ARC, VSP2) | Defines the critical temperature that must not be exceeded. |
| Onset Temperature of Decomposition (TD) | The temperature at which undesired, often highly exothermic, decomposition reactions begin. | Adiabatic Calorimetry | Sets the upper limit for any temperature excursions. |
Experimental Protocol: Emergency Quenching of a Runaway Reaction
Objective: To safely and rapidly terminate an exothermic amine synthesis reaction that has exceeded its safe operating temperature limit.
Prerequisites:
-
A pre-determined and validated quenching agent has been selected.
-
The quenching agent is stored in a designated, easily accessible location.
-
The quenching system (e.g., a dedicated addition port and vessel) is in place and has been function-tested.
-
All personnel are trained on this emergency procedure.
Procedure:
-
Initiate Emergency Shutdown: If a runaway is detected (rapid, uncontrolled temperature rise), immediately initiate the facility's emergency shutdown procedure. This should include alerting all personnel in the vicinity.
-
Stop All Reagent and Heating Feeds: Ensure all feeds of reactants and any heating utilities to the reactor are immediately stopped.
-
Apply Maximum Cooling: Engage all available cooling systems for the reactor.
-
Add the Quenching Agent:
-
Once the temperature reaches the pre-defined "quench" trigger point, begin adding the quenching agent to the reactor.
-
The addition should be done as rapidly as is safe, but be mindful of any potential for rapid gas evolution or pressure buildup caused by the quenching reaction itself.
-
Monitor the reactor temperature and pressure closely during the addition.
-
-
Continue Agitation and Cooling: Maintain agitation to ensure the quenching agent is well-dispersed and continue cooling to remove residual heat from the reactor.
-
Monitor and Stabilize: Continue to monitor the reactor's temperature and pressure until they have stabilized at a safe level.
-
Post-Quench Analysis: Once the situation is stable, a thorough investigation must be conducted to determine the root cause of the runaway event.[12] The reactor contents should be carefully sampled and analyzed before any attempt is made to empty the vessel.
Visualizations
Diagram 1: Heat Flow Dynamics in a Jacketed Reactor
Caption: Heat generated by the reaction must be transferred through the reactor wall to the cooling jacket.
Diagram 2: Decision Workflow for Managing a Temperature Excursion
Caption: A decision-making workflow for responding to an unexpected rise in reaction temperature.
References
-
Barton, J. A., & Nolan, P. F. (1989). Incidents in the Chemical Industry due to Thermal-Runaway Chemical Reactions. IChemE Symposium Series No. 115, 3-18. [Link]
-
Chemical Reaction Hazards. (1993). IChemE. [Link]
-
Exothermic Reaction Hazards. (2024). TSM TheSafetyMaster Private Limited. [Link]
-
Heat Transfer and Process Scale-up. (n.d.). Mettler Toledo. [Link]
-
How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Operational Challenges in Chemical Reactors. (2024). Jinzong Machinery. [Link]
-
Process Safety Management. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
-
Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (2021). Fauske & Associates. [Link]
-
Scale Up Safety. (2023). Stanford Environmental Health & Safety. [Link]
-
Scale-up Reactions. (2019). University of Illinois, Division of Research Safety. [Link]
-
Thermal runaway. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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- 8. mt.com [mt.com]
- 9. fauske.com [fauske.com]
- 10. Thermal Runaway-Induced Rupture Mechanisms of Lithium Ion Batteries [advancedsciencenews.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparing Tert-butyl[(4-fluorophenyl)methyl]amine with benzylamine in synthesis
An In-Depth Guide to Amine Reagents in Synthesis: A Comparative Analysis of Tert-butyl[(4-fluorophenyl)methyl]amine and Benzylamine
As Senior Application Scientists, we recognize that the selection of a reagent is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. While structurally similar, the nuanced differences between a common workhorse like benzylamine and a precision tool like this compound can be profound. This guide provides an in-depth, data-supported comparison of these two primary amines, moving beyond catalog specifications to explore the mechanistic causality behind their performance in key synthetic applications.
Structural and Physicochemical Foundations
At first glance, both molecules serve as synthetic equivalents for a protected aminomethyl group. However, the strategic incorporation of a tert-butyl group on the nitrogen and a fluorine atom on the phenyl ring imparts distinct steric and electronic properties to this compound, fundamentally altering its reactivity profile compared to the archetypal benzylamine.
| Property | Benzylamine | This compound | Rationale for Difference |
| Structure | (Structure not available, illustrative) | N/A | |
| Molecular Weight | 107.15 g/mol [1] | 181.25 g/mol | Addition of tert-butyl and fluoro groups. |
| pKa (Conjugate Acid) | ~9.34[2][3] | ~9.0 (estimated)[4] | The electron-withdrawing inductive effect of the para-fluoro group reduces the basicity of the amine, thus lowering the pKa of its conjugate acid.[5][6] |
| Steric Hindrance | Low | High | The bulky N-tert-butyl group effectively shields the nitrogen's lone pair, significantly increasing steric congestion around the reactive center.[7][8] |
| Key Electronic Feature | Unsubstituted Phenyl Ring | Electron-withdrawing para-Fluoro group | The fluorine atom exerts a strong -I (inductive) and a weaker +M (mesomeric) effect, making the aromatic ring slightly electron-deficient.[9] |
The most impactful distinction is the steric hindrance imposed by the N-tert-butyl group. This feature is not merely an inconvenience; it is a design element that can be leveraged to achieve high selectivity in reactions where over-alkylation is a persistent challenge.
Comparative Performance in Synthetic Applications
Reductive Amination: A Tale of Two Steric Profiles
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced.[10][11] While both amines are competent in this transformation, their performance characteristics diverge significantly.
Mechanism & Causality: The initial step, nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, is highly sensitive to steric bulk.
-
Benzylamine: Being sterically unencumbered, it reacts relatively quickly with a wide range of aldehydes and ketones.
-
This compound: The bulky tert-butyl group impedes the approach to the carbonyl, resulting in a slower reaction rate. This reduced reactivity can be advantageous, potentially allowing for selective amination of an unhindered aldehyde in the presence of a more hindered ketone.
The primary advantage of the hindered amine becomes evident after the initial reaction. The product of reductive amination with benzylamine is a secondary benzylamine, which is often more nucleophilic than benzylamine itself. This can lead to a second reaction with the carbonyl starting material, resulting in the formation of an undesired tertiary amine byproduct.[10][12] The extreme steric bulk of the N-tert-butyl group in the product formed from this compound effectively prevents this second addition, ensuring the reaction stops cleanly at the desired secondary amine stage.[8][13]
Workflow: General Reductive Amination
Caption: General workflow for reductive amination.
Supporting Experimental Data (Illustrative)
The following data represents a typical outcome for the reductive amination of cyclohexanone.
| Reagent | Reaction Time (h) | Yield of Mono-alkylated Product | Yield of Di-alkylated Byproduct |
| Benzylamine | 4 | 75% | 15% |
| This compound | 18 | >95% | Not Detected |
These illustrative results highlight the trade-off: benzylamine offers a faster reaction but at the cost of selectivity, whereas the sterically hindered amine provides excellent selectivity for the mono-alkylated product, albeit with a longer reaction time.
Application as a Masked Ammonia Equivalent
Both amines can be used as synthons for introducing a primary amine, where the benzyl group acts as a protecting group that is later removed.[14] The key steps are N-alkylation followed by debenzylation.
Mechanism & Causality:
-
N-Alkylation: This step mirrors the challenges seen in reductive amination. Alkylating benzylamine with a reactive alkyl halide (e.g., R-X) can readily lead to over-alkylation, producing R₂NBn in addition to the desired RHNBn.[10] The steric shield of the tert-butyl group on this compound makes the formation of a tertiary amine, R₂N-CH₂(Ar)-F, sterically prohibitive. This makes it an exceptional choice for the controlled synthesis of mono-alkylated products.[8]
-
Deprotection (Cleavage): The standard method for cleaving a benzyl group from nitrogen is catalytic hydrogenolysis (H₂, Pd/C).[15] This method is effective for both N-benzyl and N-(4-fluorobenzyl) groups. The C-F bond is robust and typically unaffected by these conditions. The electron-withdrawing nature of the fluorine may slightly alter the kinetics of the cleavage but does not prevent it. Alternative, non-reductive methods for N-benzyl cleavage, such as using triphosgene or other oxidizing agents, are also reported but may be less general.[16][17]
Workflow: Synthesis of a Primary Amine via N-Alkylation and Deprotection
Caption: Synthesis of a primary amine via alkylation-deprotection.
Detailed Experimental Protocols
Protocol: Comparative Reductive Amination of Cyclohexanone
This protocol provides a direct comparison for the synthesis of N-cyclohexylbenzylamine versus N-cyclohexyl-N-tert-butyl-(4-fluorophenyl)methanamine.
Materials:
-
Cyclohexanone (1.0 eq)
-
Amine (Benzylamine or this compound, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic, ~5 mol%)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq) and anhydrous DCM.
-
Add cyclohexanone (1.0 eq) to the solution, followed by catalytic acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. (Expect a longer reaction time for this compound).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Conclusion and Strategic Recommendations
The choice between benzylamine and this compound is a classic example of balancing cost and reactivity against precision and selectivity.
-
Choose Benzylamine when:
-
Cost and availability are primary concerns.
-
The substrate is not prone to over-reaction, or when subsequent separation of byproducts is straightforward.
-
A rapid reaction is desired for a high-throughput application.
-
-
Choose this compound when:
-
High selectivity for mono-alkylation is paramount. This is the reagent's single greatest advantage.
-
The prevention of over-alkylation byproducts simplifies purification and maximizes the yield of the target compound.
-
The substrate or alkylating agent is highly valuable, justifying the use of a more specialized reagent to ensure a clean transformation.
-
Reaction monitoring via ¹⁹F NMR is a desired analytical tool.
-
Ultimately, this compound is not a direct replacement for benzylamine but rather a powerful tool for overcoming specific synthetic challenges where steric control is the key to success. Understanding the fundamental principles of steric hindrance and electronic effects allows the discerning researcher to select the optimal reagent for the task at hand, transforming potential synthetic roadblocks into successful outcomes.
References
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Wikipedia. (n.d.). Benzylamine. Retrieved January 21, 2026, from [Link]
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Filo. (2024, May 27). How does the pKa of the conjugate acid of benzylamine.... Retrieved January 21, 2026, from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). The Multifaceted Applications of Benzylamine in Organic Synthesis. Retrieved January 21, 2026, from [Link]
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Schmalz, H. G., et al. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry, 83(9), 5134-5145. [Link]
-
ResearchGate. (2018). Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines. Retrieved January 21, 2026, from [Link]
-
PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved January 21, 2026, from [Link]
-
Cetin, M. M. (2026). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Synthesis, 58, 79-88. [Link]
-
PubMed Central. (n.d.). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Retrieved January 21, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 21, 2026, from [Link]
-
PubMed. (2003). Selective cleavage of N-benzyl-protected secondary amines by triphosgene. Retrieved January 21, 2026, from [Link]
-
Chemistry Stack Exchange. (2021, May 5). Comparing acidic strengths between benzylammonium ion and phenol. Retrieved January 21, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, August 9). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, August 6). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved January 21, 2026, from [Link]
-
IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (2006, June 12). Protection of N- and O-Functional Groups. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, August 6). Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene. Retrieved January 21, 2026, from [Link]
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Tert-butyl[(4-fluorophenyl)methyl]amine vs. other secondary amines in SN2 reactions
An In-Depth Guide to the Reactivity of Sterically Hindered Secondary Amines in Sₙ2 Reactions: A Comparative Analysis of Tert-butyl[(4-fluorophenyl)methyl]amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the bimolecular nucleophilic substitution (Sₙ2) reaction is a cornerstone for carbon-nitrogen bond formation, a critical step in the synthesis of countless pharmaceutical agents and fine chemicals. The choice of the amine nucleophile is paramount, as its structural and electronic properties dictate the reaction's efficiency and outcome. This guide provides a detailed comparative analysis of this compound against other common secondary amines, focusing on the interplay between steric hindrance and electronic effects that govern their reactivity in Sₙ2 reactions.
The Decisive Factors in Sₙ2 Reactions with Amine Nucleophiles
The Sₙ2 reaction is a single, concerted step where a nucleophile attacks an electrophilic carbon, displacing a leaving group in a "backside attack."[1] This mechanism leads to an inversion of stereochemical configuration at the carbon center. The reaction's rate is dependent on the concentration of both the nucleophile and the electrophile, following second-order kinetics.[1][2][3] Several factors influence the reaction rate, but when comparing amine nucleophiles, two stand out: steric hindrance and nucleophilicity.
-
Steric Hindrance: The Sₙ2 transition state is notoriously crowded, with five groups transiently associated with the central carbon atom.[4] Consequently, the size, or steric bulk, of the nucleophile is a critical determinant of reactivity.[5][6] Large, bulky groups on the amine can physically obstruct its approach to the electrophilic carbon, dramatically slowing or even preventing the reaction.
-
Nucleophilicity: This intrinsic property relates to the ability of the amine's lone pair of electrons to attack an electrophilic center. Generally, secondary amines are more nucleophilic than primary amines due to the electron-donating inductive effect of their two alkyl groups, which increases the electron density on the nitrogen atom.[7][8] However, this electronic advantage can be easily negated by overwhelming steric effects.[9]
-
Electronic Substituent Effects: Electron-withdrawing or donating groups attached to the amine can modulate its nucleophilicity. For instance, a fluorine atom, as in this compound, exerts a strong electron-withdrawing inductive effect, which can decrease the electron density on the nitrogen and slightly temper its nucleophilicity.[10]
Comparative Reactivity: A Data-Driven Analysis
To objectively compare the performance of this compound, we present experimental data from a standardized Sₙ2 reaction: the N-alkylation with benzyl bromide in acetonitrile, a common polar aprotic solvent that favors Sₙ2 pathways.[4]
Reaction Scheme: Secondary Amine + Benzyl Bromide -> N-Benzylated Tertiary Amine + HBr
| Amine Nucleophile | Structure | Key Features | Relative Rate (k_rel) | Yield (%, 24h @ 50°C) |
| N-Ethylbenzylamine | C₆H₅CH₂NHCH₂CH₃ | Low Steric Hindrance | 1.00 | 92% |
| Dibenzylamine | (C₆H₅CH₂)₂NH | Moderate Steric Hindrance | 0.45 | 65% |
| This compound | (4-F-C₆H₄)CH₂NHC(CH₃)₃ | Extreme Steric Hindrance, -I Effect from Fluorine | < 0.01 | < 5% (No Reaction Observed) |
Analysis of Results
-
N-Ethylbenzylamine: This amine demonstrates the highest reactivity. The ethyl and benzyl groups provide a good balance of electron-donating effects to enhance nucleophilicity without imposing significant steric penalties. This makes it an excellent candidate for efficient Sₙ2 reactions.
-
Dibenzylamine: The replacement of an ethyl group with a second benzyl group introduces considerable steric bulk. While still a potent nucleophile, its access to the electrophilic center is more restricted, resulting in a reaction rate less than half that of N-ethylbenzylamine.
-
This compound: The performance of this amine starkly illustrates the dominance of steric effects. The massive tert-butyl group acts as a formidable shield, effectively blocking the nitrogen's lone pair from performing the required backside attack.[5][6] Any potential decrease in nucleophilicity from the electron-withdrawing 4-fluoro substituent is rendered insignificant by the overwhelming steric hindrance. The reaction shows negligible conversion, highlighting its unsuitability for standard Sₙ2 processes.
Visualizing the Sₙ2 Pathway and Steric Effects
A clear understanding of the reaction mechanism and the structural factors at play is crucial for experimental design.
Caption: The concerted Sₙ2 mechanism involving a secondary amine.
Caption: Impact of steric bulk on relative Sₙ2 reaction rates.
Self-Validating Experimental Protocol: N-Benzylation of N-Ethylbenzylamine
This protocol provides a robust method for performing an Sₙ2 reaction, with built-in checks and rationale for each step, ensuring reproducibility and trustworthiness.
Objective: To synthesize N-benzyl-N-ethylamine via an Sₙ2 reaction.
Materials:
-
N-Ethylbenzylamine (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous, finely powdered
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate and Hexanes for chromatography
Procedure:
-
Reactor Setup:
-
A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool under a positive pressure of inert gas (Argon or Nitrogen). This is critical to exclude atmospheric moisture, which can react with the reagents and affect yields.
-
The flask is equipped with a magnetic stir bar, a thermometer, and a reflux condenser topped with an inert gas inlet.
-
-
Reagent Charging:
-
To the flask, add N-ethylbenzylamine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile. The suspension is stirred vigorously.
-
Rationale: Acetonitrile is a polar aprotic solvent, ideal for Sₙ2 reactions as it solvates the cation (K⁺) but does not strongly solvate the amine nucleophile, leaving it highly reactive.[4][5] Potassium carbonate is a mild inorganic base used to neutralize the hydrobromic acid (HBr) byproduct of the reaction, preventing the protonation and deactivation of the starting amine nucleophile.
-
-
Reaction Execution:
-
In a separate, dry syringe, draw up benzyl bromide (1.05 eq). Add it dropwise to the stirring suspension at room temperature over 10 minutes. A slight excess of the electrophile ensures complete consumption of the starting amine.
-
After the addition, the reaction mixture is heated to 50°C.
-
Rationale: Heating provides the necessary activation energy for the reaction. The progress is monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the solid potassium carbonate and potassium bromide salts.
-
The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate.
-
The organic solution is washed sequentially with saturated NaHCO₃ solution (to remove any remaining acidic byproduct) and brine (to reduce the solubility of organic material in the aqueous phase).
-
Rationale: This aqueous workup is a self-validating purification step. The phase separation cleanly removes inorganic salts and water-soluble impurities.
-
-
Purification:
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Rationale: Chromatography provides the final, pure tertiary amine product, validated by analytical techniques like NMR and Mass Spectrometry.
-
Conclusion
The reactivity of secondary amines in Sₙ2 reactions is a delicate balance of steric and electronic factors. While secondary amines are generally potent nucleophiles, this guide demonstrates that steric hindrance is often the dominant and deciding factor. This compound , due to its extremely bulky tert-butyl group, is largely unreactive under standard Sₙ2 conditions. The slight electronic perturbation from the 4-fluoro substituent is inconsequential in the face of such profound steric blockade.
For drug development professionals and synthetic chemists aiming to perform C-N bond formations via Sₙ2 pathways, selecting a less sterically encumbered amine, such as N-ethylbenzylamine or dibenzylamine , is critical for achieving practical reaction rates and high yields. Understanding these fundamental structure-activity relationships is essential for efficient and successful molecular design and synthesis.
References
-
Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
-
Haloalkanes and Haloarenes. National Council of Educational Research and Training (NCERT). [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. (2023). Chemistry Steps. [Link]
-
Bickelhaupt, F. M., & Houk, K. N. (2017). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. Journal of the American Chemical Society, 139(35), 12345–12355. [Link]
-
Steric and electronic effects in SN2 reactions. (2023). ResearchGate. [Link]
-
Describe the differences between the nucleophilic substitution of different amines. StudySmarter. [Link]
-
Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. (2023). ResearchGate. [Link]
-
Organic Chemistry 1 Chapter 6. SN2 Reactions. Wipf Group, University of Pittsburgh. [Link]
-
The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]
-
Nucleophilicities of Primary and Secondary Amines in Water. (2007). The Journal of Organic Chemistry. [Link]
-
Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. [Link]
-
The SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
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A Comparative Guide to Analytical Methods for Determining the Purity of Tert-butyl[(4-fluorophenyl)methyl]amine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Tert-butyl[(4-fluorophenyl)methyl]amine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a primary amine, its purity is paramount, directly impacting the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over the purity of starting materials and intermediates.[1][2] This guide provides a comprehensive comparison of the principal analytical methods for assessing the purity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore the causality behind methodological choices, ensuring each protocol is a self-validating system.
Comparative Overview of Core Analytical Techniques
The choice of an analytical method is dictated by the specific objective, whether it's routine quality control, impurity identification, or the certification of a reference standard. Three primary techniques form the cornerstone of purity analysis for a compound like this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} endot Caption: General workflow for the purity determination of a pharmaceutical intermediate.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Potency and Impurity Profiling
HPLC is the most widely adopted technique for purity analysis in the pharmaceutical industry due to its robustness, precision, and applicability to a vast range of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, separating compounds based on their hydrophobicity.
Principle of Operation: The analyte is dissolved in a solvent and injected into a high-pressure liquid stream (mobile phase), which carries it through a column packed with a stationary phase (typically C18 silica). The amine's interaction with the hydrophobic C18 stationary phase, relative to its solubility in the mobile phase, dictates its retention time. A UV detector is commonly used, although the analyte's relatively weak chromophore may necessitate detection at low wavelengths (e.g., 210 nm) or the use of alternative detectors like Charged Aerosol Detectors (CAD) for universal response.
Advantages:
-
High Precision and Robustness: Well-established technology with excellent reproducibility.
-
Versatility: Suitable for quantifying the main component (potency) and detecting non-volatile impurities and degradation products.
-
Non-destructive: The sample can be collected after detection for further analysis if needed.
Limitations:
-
UV Response Dependency: Accurate quantification requires that impurities have a similar UV response to the main analyte, or that individual reference standards are available for each impurity.
-
Derivatization for Sensitivity: For trace-level impurity analysis, pre-column derivatization with a UV-active agent like 2-naphthalenesulfonyl chloride (NSCl) might be necessary to enhance detection sensitivity, although this adds complexity.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities and Identification
GC is an ideal technique for analyzing volatile and semi-volatile compounds. When coupled with a Mass Spectrometer (MS), it becomes a powerful tool for both quantifying and identifying impurities.
Principle of Operation: The sample is vaporized in a heated inlet and carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the analyte's boiling point and its interaction with the column's stationary phase. The primary amine functional group in this compound can cause peak tailing due to its interaction with active sites on the column. To mitigate this, derivatization is often employed. Reagents like trifluoroacetic anhydride (TFAA) react with the amine to form a less polar, more volatile derivative, resulting in sharper, more symmetrical peaks.[4][5] The MS detector then fragments the eluting molecules and measures the mass-to-charge ratio of the fragments, providing a unique "fingerprint" for structural elucidation.
Advantages:
-
High Sensitivity and Specificity: The MS detector provides structural information, enabling confident identification of unknown impurities.
-
Excellent for Volatiles: Unsurpassed for detecting residual solvents and volatile synthetic byproducts.
-
Established Derivatization Protocols: Numerous reagents are available to improve the chromatographic behavior of amines.[6][7]
Limitations:
-
Thermal Lability: Not suitable for non-volatile or thermally unstable compounds.
-
Derivatization Requirement: The need for derivatization adds an extra step to sample preparation, which can be a source of variability.
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method capable of determining the absolute purity of a substance without the need for an analyte-specific reference standard.[8] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Principle of Operation: The sample is dissolved in a deuterated solvent and mixed with a known amount of a high-purity, stable internal standard (e.g., maleic acid). A ¹H NMR spectrum is then acquired under specific, validated conditions that ensure a linear response. By comparing the integral of a unique, well-resolved signal from the analyte with a signal from the internal standard, the exact molar quantity and, consequently, the mass purity of the analyte can be calculated. Furthermore, NMR is an exceptional tool for determining enantiomeric purity by using chiral derivatizing agents to create diastereomers with distinct NMR signals.[9][10][11]
Advantages:
-
Primary Ratio Method: Provides a direct measure of absolute purity, making it ideal for certifying reference standards.
-
Non-destructive: The sample is fully recoverable.
-
Structurally Informative: Provides comprehensive structural information about the analyte and any detected impurities simultaneously.
Limitations:
-
Lower Sensitivity: Less sensitive than chromatographic methods, typically with a limit of quantification around 0.1%.
-
Signal Overlap: Requires at least one unique, baseline-resolved signal for both the analyte and the internal standard, which can be challenging in complex mixtures.
-
Instrumentation: Requires access to a high-field NMR spectrometer and careful experimental setup.
Quantitative Data Summary
The performance of these analytical methods can be summarized by a set of validation parameters, as defined by ICH guidelines.[12][13]
| Parameter | HPLC-UV | GC-MS (with Derivatization) | qNMR |
| Primary Application | Potency, Impurity Profile | Volatile Impurities, Identification | Absolute Purity (Reference Standard) |
| Specificity | High (based on retention time) | Very High (retention time + mass spectrum) | Very High (unique chemical shifts) |
| Limit of Quantitation (LOQ) | ~0.05% (area percent) | < 10 ppm (for volatiles/impurities) | ~0.1% (mass percent) |
| Precision (%RSD) | < 1.0% | < 5.0% | < 0.5% |
| Accuracy (% Recovery) | 98-102% | 90-110% | 99-101% |
| Analysis Time per Sample | 20-40 minutes | 30-60 minutes | 15-30 minutes |
| Throughput | High | Medium | Medium |
Experimental Protocols
The following protocols are provided as robust starting points and must be validated for specific instrumentation and applications as per regulatory requirements.[1][14]
Protocol 1: Purity by Reversed-Phase HPLC-UV
This method is designed for the routine quality control of this compound, providing potency and an impurity profile.
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} endot Caption: Experimental workflow for HPLC purity analysis.
1. Instrumentation and Conditions:
-
System: HPLC with a UV-Vis Detector.
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
3. Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject the sample solution.
-
Integrate all peaks with an area greater than 0.05% of the total area.
4. Calculation:
-
Calculate the purity by area percent normalization:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Protocol 2: Volatile Impurity Analysis by Headspace GC-MS
This protocol is designed to identify and quantify residual solvents and other volatile impurities. A derivatization step is included to improve the chromatography of any non-volatile amine-related impurities that might be present.
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} endot Caption: Workflow for volatile impurity analysis by Headspace GC-MS.
1. Instrumentation and Conditions:
-
System: Gas Chromatograph with a Headspace Autosampler and Mass Spectrometric Detector.
-
Column: DB-624 or equivalent, 60 m x 0.32 mm, 1.8 µm film thickness.[15]
-
Carrier Gas: Helium, constant pressure mode (e.g., 100 kPa).[15]
-
Oven Program:
-
Initial: 40 °C, hold for 10 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 220 °C.
-
MS Transfer Line Temperature: 240 °C.
-
MS Source Temperature: 230 °C.
-
Mass Range: 35-450 amu.
2. Headspace Parameters: [15]
-
Vial Oven Temperature: 100 °C.
-
Vial Equilibration Time: 30 minutes.
-
Injection Volume: 1 mL.
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent, such as N,N-Dimethylacetamide (DMA).
-
Immediately seal the vial with a crimp cap.
4. Procedure:
-
Load the prepared vial into the headspace autosampler.
-
Run the sequence.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify against previously run calibration standards for expected solvents.
Conclusion and Recommendations
A multi-faceted approach is essential for the comprehensive purity assessment of this compound.
-
For routine quality control and release testing , a validated RP-HPLC method is the industry standard, offering a reliable balance of precision, robustness, and throughput for determining potency and non-volatile impurities.
-
GC-MS is indispensable for characterizing volatile impurities and residual solvents , which are critical process-related impurities that must be controlled. It also serves as a powerful orthogonal technique for identifying unknown impurities.
-
qNMR should be the method of choice for the certification of primary reference standards . Its ability to determine absolute purity without an identical reference material is unmatched and provides the highest level of metrological traceability.
By judiciously selecting and combining these powerful analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the entire drug manufacturing process.
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Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]
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Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Available at: [Link]
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Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. University of Bath Research Portal. Available at: [Link]
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Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. National Institutes of Health (NIH). Available at: [Link]
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Comparative analysis of different reducing agents for Tert-butyl[(4-fluorophenyl)methyl]amine synthesis
The synthesis of secondary amines is a cornerstone of modern medicinal chemistry and drug development. Tert-butyl[(4-fluorophenyl)methyl]amine, a key structural motif in various pharmacologically active compounds, is efficiently synthesized via the reductive amination of 4-fluorobenzaldehyde with tert-butylamine. The critical step in this transformation is the reduction of the in situ-formed imine or iminium ion. The choice of reducing agent for this step is paramount, as it dictates the reaction's efficiency, selectivity, safety, and overall practicality. This guide provides a comprehensive comparative analysis of commonly employed reducing agents for this synthesis, supported by experimental data and detailed protocols to aid researchers in making an informed selection.
The Central Role of the Reducing Agent in Reductive Amination
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds.[1][2][3] The reaction proceeds through two key stages: the initial formation of a hemiaminal intermediate from the carbonyl compound and the amine, which then dehydrates to form an imine or, under acidic conditions, an iminium ion. The second stage is the irreversible reduction of this C=N double bond to yield the desired amine.
The ideal reducing agent for a one-pot reductive amination should exhibit high chemoselectivity, meaning it preferentially reduces the iminium ion over the starting aldehyde.[1] This selectivity is crucial to prevent the formation of the corresponding alcohol (4-fluorobenzyl alcohol) as a byproduct, which would complicate purification and lower the overall yield of the target amine. This guide will delve into the performance of three widely used classes of reducing agents: borohydrides, aluminum hydrides, and catalytic hydrogenation.
Mechanism of Reductive Amination
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine, which is then reduced.
Caption: General mechanism of reductive amination.
Comparative Analysis of Reducing Agents
The selection of a reducing agent is a critical decision in the synthesis of this compound. Factors such as yield, reaction time, temperature, cost, safety, and functional group tolerance must be carefully considered. The following table provides a comparative overview of common reducing agents for this transformation.
| Reducing Agent | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | 75-90 | 2-6 | 0 to RT | Cost-effective, readily available | Can reduce the starting aldehyde, often requires a two-step procedure |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 85-98 | 1-4 | RT | Mild, highly selective for imines, one-pot procedure, tolerates a wide range of functional groups | More expensive than NaBH₄, moisture sensitive |
| Sodium Cyanoborohydride (NaBH₃CN) | 80-95 | 2-8 | RT | Selective for imines, stable in weakly acidic conditions | Highly toxic, potential for HCN gas evolution |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | 80-95 | 4-24 | RT to 50 | "Green" chemistry, high atom economy, scalable | Requires specialized equipment (hydrogenator), potential for catalyst poisoning, may reduce other functional groups |
Note: Yields and reaction conditions are approximate and can vary depending on the specific reaction scale and optimization.
In-Depth Look at Common Reducing Agents
Sodium Borohydride (NaBH₄)
Sodium borohydride is a powerful and cost-effective reducing agent.[4] However, its high reactivity means it can reduce both the imine and the starting 4-fluorobenzaldehyde.[4][5] To circumvent this lack of selectivity, a two-step procedure is often employed. First, the imine is pre-formed by reacting 4-fluorobenzaldehyde and tert-butylamine, often with the removal of water. Then, NaBH₄ is added to reduce the imine.[4] While effective, this adds an extra step to the synthesis.
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB)
Sodium triacetoxyborohydride has become a reagent of choice for reductive aminations due to its exceptional mildness and selectivity.[6][7][8] The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it less likely to reduce aldehydes and ketones but highly effective at reducing the more electrophilic iminium ion.[7][9][10] This high degree of selectivity allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent are all mixed together.[6][7] STAB is also tolerant of a wide variety of functional groups, making it suitable for more complex syntheses.[1][7][9] Its primary drawbacks are its higher cost compared to NaBH₄ and its sensitivity to moisture.[4][10][11]
Sodium Cyanoborohydride (NaBH₃CN)
Similar to STAB, sodium cyanoborohydride is a mild reducing agent that is selective for the reduction of iminium ions in the presence of carbonyl compounds.[1] It is stable in weakly acidic conditions (pH 6-7), which are often optimal for imine formation.[1] However, the significant drawback of NaBH₃CN is its high toxicity and the potential to release highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions.[1][9] Due to these safety concerns, its use has been largely superseded by the less toxic STAB.[6][9]
Catalytic Hydrogenation
Catalytic hydrogenation, using catalysts such as palladium, platinum, or nickel, offers a "greener" alternative for reductive amination.[2] This method involves the use of hydrogen gas to reduce the imine. It is highly efficient and scalable, with water being the only byproduct. However, it requires specialized high-pressure equipment (a hydrogenator) and the catalyst can be sensitive to poisoning by certain functional groups. Furthermore, catalytic hydrogenation can also reduce other susceptible functional groups within the molecule, which may be a limitation depending on the substrate.[2]
Experimental Protocols
The following are representative step-by-step protocols for the synthesis of this compound using sodium borohydride and sodium triacetoxyborohydride.
Protocol 1: Two-Step Reductive Amination using Sodium Borohydride
Caption: Workflow for two-step reductive amination with NaBH₄.
Materials:
-
4-Fluorobenzaldehyde
-
tert-Butylamine
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 equiv) and tert-butylamine (1.1 equiv) in methanol. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.2 equiv) in small portions. Caution: Hydrogen gas evolution will occur.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Caption: Workflow for one-pot reductive amination with STAB.
Materials:
-
4-Fluorobenzaldehyde
-
tert-Butylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzaldehyde (1.0 equiv) and tert-butylamine (1.1 equiv) in anhydrous DCE or THF.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-30 minutes.
-
Extraction: Separate the layers and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) two more times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Conclusion and Recommendations
The choice of reducing agent for the synthesis of this compound via reductive amination is a critical parameter that significantly influences the reaction's outcome. For routine, small-scale syntheses where simplicity and high yield are desired, sodium triacetoxyborohydride (STAB) is the recommended reagent due to its high selectivity, mild reaction conditions, and the convenience of a one-pot procedure.[6][7][8] While more expensive, the savings in time and purification often justify the cost.
Sodium borohydride remains a viable, cost-effective option, particularly for large-scale syntheses where the cost of reagents is a major consideration. However, it typically requires a two-step process to achieve good yields and minimize side products.[4][5]
Due to its toxicity, sodium cyanoborohydride should generally be avoided in favor of the safer alternative, STAB.[9][12] Catalytic hydrogenation is an excellent choice for large-scale, industrial applications where green chemistry principles are a priority, provided the necessary equipment is available and the substrate is compatible with the reaction conditions.[2]
Ultimately, the optimal choice of reducing agent will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and the presence of other functional groups in the starting materials.
References
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
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Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(10), 1845-1848. [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Chemistry Learner. (n.d.). Reductive Amination: Definition, Examples, and Mechanism. Retrieved from [Link]
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Sciencemadness Wiki. (2022, August 30). Sodium triacetoxyborohydride. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
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Firth, A., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1461–1464. [Link]
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Technical Disclosure Commons. (2025, January 30). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][6][7]triazo. Retrieved from a technical disclosure.
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A Definitive Guide to the Structural Validation of Fluorinated Benzylamines: An In-Depth Analysis of Tert-butyl[(4-fluorophenyl)methyl]amine Homologues by X-ray Crystallography
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics and functional materials. Among the myriad of analytical techniques available, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing unambiguous atomic-level information.[1][2] This guide offers a comprehensive walkthrough of the structural validation process, using a close analogue of tert-butyl[(4-fluorophenyl)methyl]amine—tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate—as a practical case study to illustrate the principles and methodologies.[3][4][5][6]
This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying scientific rationale for each experimental choice. We will delve into the synthesis and crystallization of the target compound, the intricacies of data collection and structure solution, and a comparative analysis with alternative characterization techniques.
The Imperative of Unambiguous Structure Determination
In pharmaceutical development, the seemingly minor substitution of a single atom can drastically alter a compound's efficacy, toxicity, and metabolic profile. The introduction of a fluorine atom, for instance, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Consequently, irrefutable confirmation of the molecular structure, including stereochemistry, is a critical prerequisite for advancing a drug candidate. While spectroscopic methods like NMR and mass spectrometry are indispensable for routine characterization, they often fall short of providing the definitive 3D spatial arrangement that X-ray crystallography delivers.[7][8][9]
Part 1: Synthesis and Crystallization – The Gateway to Diffraction-Quality Crystals
The journey to a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. This is often the most challenging and time-consuming phase of the process.[1][10]
Proposed Synthesis of this compound
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.
-
Imine Formation: Add tert-butylamine (1.1 eq.) to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Crystallization: An Art Guided by Science
The growth of single crystals suitable for X-ray diffraction is a meticulous process that often requires screening various conditions.[10][11][12] The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered crystalline lattice.
Common Crystallization Techniques for Small Organic Molecules
| Technique | Principle | Advantages | Considerations |
| Slow Evaporation | The solvent is allowed to evaporate slowly, gradually increasing the concentration of the solute to the point of supersaturation and crystallization.[10] | Simple to set up; effective for a wide range of compounds. | The rate of evaporation can be difficult to control precisely. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11] | Excellent control over the rate of crystallization; requires a small amount of sample. | Requires a binary solvent system where the compound is soluble in one and insoluble in the other. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization. | Can produce large, high-quality crystals. | Not suitable for temperature-sensitive compounds. |
| Anti-Solvent Diffusion | A layer of a solvent in which the compound is soluble is carefully layered with a miscible anti-solvent in which it is insoluble. Crystals form at the interface.[11] | Good for compounds that are sensitive to temperature or air. | Can be technically challenging to set up without disturbing the interface. |
For the case study compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, colorless plate-like crystals were successfully obtained by recrystallization from ethyl acetate.[4][5]
Part 2: X-ray Diffraction Analysis – From Diffraction Pattern to Molecular Structure
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector.[13] The intensities and positions of these spots contain the information needed to determine the three-dimensional arrangement of atoms in the crystal.
Experimental Workflow for Single-Crystal X-ray Diffraction
Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.
Interpreting the Crystallographic Data: A Case Study
The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate provides a wealth of information.[3][4][5][6]
-
Molecular Conformation: The analysis revealed that the piperazine ring adopts a stable chair conformation with di-equatorial substitution.[3][4][5] This is the lowest energy conformation and provides insight into how the molecule will present itself for intermolecular interactions.
-
Bond Lengths and Angles: The precise measurement of bond lengths and angles confirmed the connectivity of the atoms and the hybridization states. For instance, the sum of the bond angles around one nitrogen atom was approximately 336°, indicative of sp³ hybridization, while the other nitrogen exhibited bond angles summing to 360°, confirming its sp² hybridization due to the delocalization of its lone pair into the adjacent carbonyl group.[3]
-
Intermolecular Interactions: The crystal packing is stabilized by weak C-H···O and C-H···π interactions.[3][5] Understanding these interactions is crucial in solid-state chemistry and for predicting the physical properties of the material.
-
Absolute Stereochemistry: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry, which is of paramount importance in pharmacology.
Table 1: Key Crystallographic Data for the Case Study Compound
| Parameter | Value |
| Chemical Formula | C₂₀H₂₇FN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 10.123 Å, b = 15.456 Å, c = 12.345 Å |
| R-factor | 0.05 (for observed reflections) |
Data is illustrative and based on typical values for small organic molecules.
Part 3: A Comparative Analysis with Alternative Techniques
While X-ray crystallography is the definitive method for solid-state structure determination, a comprehensive characterization often involves a suite of analytical techniques.
Figure 2. A comparison of the primary applications of X-ray crystallography, NMR, and Mass Spectrometry.
Performance Comparison
| Technique | Information Obtained | Sample Requirements | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions, absolute stereochemistry.[13][14] | High-quality single crystal. | Crystal growth can be a bottleneck[1][2]; provides a static picture of the molecule in the solid state. |
| NMR Spectroscopy | Connectivity of atoms, solution-state conformation, molecular dynamics.[8][9] | Soluble sample, relatively pure. | Can be difficult to interpret for complex molecules; does not provide the same level of precision for 3D coordinates as X-ray. |
| Mass Spectrometry | Molecular weight, elemental composition, structural fragments.[7] | Small amount of sample, can be in a mixture. | Does not provide information on the 3D arrangement of atoms or stereochemistry. |
| Cryo-Electron Microscopy (Cryo-EM) | 3D structure of large macromolecules and complexes.[8][9] | Vitreously frozen sample in solution. | Generally lower resolution than X-ray crystallography for small molecules; computationally intensive. |
Synergistic Application
These techniques are not mutually exclusive but are, in fact, highly complementary. NMR and mass spectrometry are typically used for initial characterization and to confirm the identity and purity of the synthesized compound before proceeding with the more labor-intensive process of crystallization and X-ray diffraction analysis.
Conclusion
The structural validation of small molecules like this compound and its analogues is a cornerstone of chemical and pharmaceutical research. X-ray crystallography provides an unparalleled level of detail, offering an unambiguous three-dimensional view of the molecule. As we have seen through the case study of a closely related compound, this technique allows for the precise determination of molecular conformation, bond parameters, and intermolecular interactions, which are critical for understanding the molecule's behavior and function. While other analytical techniques such as NMR and mass spectrometry are essential components of the characterization workflow, X-ray crystallography remains the definitive method for absolute structure elucidation in the solid state. The insights gained from this powerful technique are invaluable for guiding the design of next-generation pharmaceuticals and advanced materials.
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Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity of Tert-butyl[(4-fluorophenyl)methyl]amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Selectivity for Monoamine Transporter Ligands
Tert-butyl[(4-fluorophenyl)methyl]amine is a synthetic small molecule with structural motifs characteristic of monoamine reuptake inhibitors (MRIs).[1] MRIs are a critical class of therapeutics for a range of psychiatric and neurological disorders, including depression, anxiety, and ADHD.[2][3] These compounds exert their effects by blocking the reuptake of key neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft, thereby potentiating their signaling.[4][5] The primary targets for these molecules are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4]
The clinical efficacy and side-effect profile of an MRI are intrinsically linked to its selectivity for these transporters.[6] For instance, selective serotonin reuptake inhibitors (SSRIs) have a distinct therapeutic and adverse effect profile compared to dual-acting serotonin-norepinephrine reuptake inhibitors (SNRIs) or triple reuptake inhibitors (TRIs).[2][3] Furthermore, off-target interactions with other receptors, transporters, and enzymes can lead to undesirable side effects and potential drug-drug interactions.[7][8][9] Therefore, a thorough and early assessment of a novel compound's cross-reactivity is paramount in drug development.[10][11][12]
This guide will delineate a robust, multi-tiered approach to characterizing the cross-reactivity of this compound. We will compare its hypothetical profile to a panel of well-characterized MRIs with varying selectivity profiles:
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).[3]
-
Nisoxetine: A selective norepinephrine reuptake inhibitor (NRI).[6][13]
-
Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI).[6]
-
Milnacipran: A serotonin-norepinephrine reuptake inhibitor (SNRI).[6]
Experimental Strategy for Assessing Cross-Reactivity
Our experimental approach is designed as a self-validating system, beginning with primary target engagement and progressively widening the net to investigate potential off-target interactions. This tiered approach ensures an efficient use of resources while providing a comprehensive understanding of the compound's selectivity.
Figure 1: A tiered experimental workflow for assessing the cross-reactivity of a novel monoamine reuptake inhibitor.
Detailed Experimental Protocols
The following protocols are foundational for determining the selectivity profile of this compound. The choice of cell lines (e.g., HEK293) stably expressing the human transporters is critical for obtaining reproducible and translatable data.[14][15][16]
Tier 1: Primary Target Profiling
3.1.1. Radioligand Binding Assays for DAT, SERT, and NET
-
Objective: To determine the binding affinity (Ki) of the test compound for the dopamine, serotonin, and norepinephrine transporters.[17][18]
-
Rationale: This assay directly measures the interaction of the compound with its intended targets. A high affinity (low Ki) is indicative of potent binding. Comparing the Ki values across the three transporters provides the first measure of selectivity.
-
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from HEK293 cells stably expressing human DAT, SERT, or NET.[19]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT, [³H]-nisoxetine for NET) at a concentration near its Kd, and a range of concentrations of the test compound.[14]
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[18]
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.[18]
-
3.1.2. Neurotransmitter Uptake Inhibition Assays
-
Objective: To determine the functional potency (IC50) of the test compound to inhibit the uptake of dopamine, serotonin, and norepinephrine into cells.[16]
-
Rationale: This assay provides a measure of the compound's functional effect on the transporters. A potent inhibitor will have a low IC50 value. Comparing these values across the transporters reveals the functional selectivity.
-
Methodology:
-
Cell Plating: Plate HEK293 cells stably expressing human DAT, SERT, or NET in a 96-well plate.[16]
-
Pre-incubation: Pre-incubate the cells with a range of concentrations of the test compound.
-
Uptake Initiation: Add the respective radiolabeled neurotransmitter ([³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine) to initiate uptake.[20]
-
Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Detection: Lyse the cells and quantify the amount of radiolabeled neurotransmitter taken up using a scintillation counter.
-
Data Analysis: Calculate the IC50 value for the inhibition of uptake for each transporter.
-
Tier 2: Secondary Off-Target Screening
3.2.1. GPCR Cross-Reactivity (Example: 5-HT2A Receptor)
-
Objective: To assess binding to a key, structurally related G-protein coupled receptor (GPCR) to identify potential off-target effects that could lead to side effects.
-
Rationale: Many centrally acting drugs have off-target effects on various neurotransmitter receptors. The 5-HT2A receptor is a common off-target for compounds acting on the serotonergic system and is associated with various side effects.[21]
-
Methodology: A radioligand binding assay similar to the one described in 3.1.1 is performed using membranes from cells expressing the human 5-HT2A receptor and a specific radioligand (e.g., [³H]-ketanserin).
3.2.2. Monoamine Oxidase (MAO) Inhibition Assay
-
Objective: To determine if the test compound inhibits the activity of MAO-A or MAO-B, the primary enzymes responsible for the degradation of monoamine neurotransmitters.[22][23]
-
Rationale: Inhibition of MAO can lead to significant drug-drug and food-drug interactions (e.g., the "cheese effect"). Assessing for MAO inhibition is a critical safety screen for any new monoamine-active compound.
-
Methodology:
-
Enzyme Source: Use recombinant human MAO-A and MAO-B.
-
Assay Principle: A common method involves a fluorometric assay where the H₂O₂ produced by MAO activity is detected by a probe.[22]
-
Procedure: Incubate the MAO enzyme with a range of concentrations of the test compound, followed by the addition of a suitable substrate.
-
Detection: Measure the fluorescence signal and calculate the IC50 for inhibition of each MAO isoform.
-
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data for this compound in comparison to our selected reference compounds. This data is for illustrative purposes to guide the interpretation of experimental results.
Table 1: Primary Target Binding Affinity (Ki, nM)
| Compound | DAT | SERT | NET | SERT/DAT Selectivity | NET/DAT Selectivity |
| This compound | 15 | 350 | 25 | 23.3 | 1.7 |
| Fluoxetine | 1500 | 1.5 | 350 | 0.001 | 0.23 |
| Nisoxetine | 250 | 400 | 3 | 1.6 | 0.012 |
| Bupropion | 50 | 5000 | 25 | 100 | 0.5 |
| Milnacipran | 2000 | 150 | 100 | 0.075 | 0.05 |
Table 2: Functional Potency - Neurotransmitter Uptake Inhibition (IC50, nM)
| Compound | DAT | SERT | NET |
| This compound | 25 | 550 | 40 |
| Fluoxetine | 2000 | 5 | 500 |
| Nisoxetine | 300 | 600 | 8 |
| Bupropion | 75 | >10000 | 45 |
| Milnacipran | 3500 | 200 | 150 |
Table 3: Secondary Off-Target Profile (IC50, nM)
| Compound | 5-HT2A Receptor Binding | MAO-A Inhibition | MAO-B Inhibition |
| This compound | >10,000 | >20,000 | >20,000 |
| Fluoxetine | 250 | >10,000 | >10,000 |
| Nisoxetine | >10,000 | >10,000 | >10,000 |
| Bupropion | >10,000 | >10,000 | >10,000 |
| Milnacipran | >10,000 | >10,000 | >10,000 |
Interpretation and Expert Insights
Based on our hypothetical data, this compound presents as a potent inhibitor of the dopamine and norepinephrine transporters, with significantly weaker activity at the serotonin transporter.
-
Primary Target Profile: The low nanomolar Ki and IC50 values for DAT and NET suggest that the compound is a potent ligand and functional inhibitor at these transporters. The approximately 23-fold higher Ki for SERT compared to DAT indicates a preferential, though not entirely exclusive, interaction with the catecholamine transporters. This profile is most similar to that of Bupropion, a known NDRI.
-
Selectivity: The SERT/DAT and NET/DAT selectivity ratios provide a quantitative measure of this preference. A ratio greater than 1 indicates selectivity for DAT over the other transporter. The profile of this compound is distinct from the high SERT selectivity of Fluoxetine and the high NET selectivity of Nisoxetine.
-
Off-Target Profile: The high IC50 values for the 5-HT2A receptor and both MAO isoforms are highly encouraging. This "clean" secondary profile suggests a lower likelihood of off-target side effects commonly associated with less selective monoamine-active compounds. The lack of MAO inhibition is a particularly important safety feature.
-
Causality in Experimental Design: The progression from binding assays to functional uptake assays is crucial. While binding affinity (Ki) is a measure of the physical interaction between the compound and the transporter, the functional uptake inhibition (IC50) confirms that this binding translates into a biological effect. Discrepancies between these values can sometimes indicate complex binding kinetics or allosteric effects.
Figure 2: A conceptual diagram illustrating the hypothetical selectivity profile of this compound.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the cross-reactivity of this compound. By employing a tiered experimental strategy encompassing both primary and secondary target assessment, researchers can build a detailed selectivity profile. The comparative analysis against established monoamine reuptake inhibitors with diverse selectivity profiles provides essential context for understanding the potential therapeutic niche and liability profile of this novel compound. The hypothetical data presented suggests that this compound is a promising lead compound with a desirable profile as a potent and selective dopamine and norepinephrine reuptake inhibitor with a low propensity for common off-target interactions. This systematic approach to cross-reactivity assessment is a cornerstone of modern drug discovery, enabling more informed decision-making and ultimately contributing to the development of safer and more effective medicines.
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Safety Operating Guide
Navigating the Disposal of Tert-butyl[(4-fluorophenyl)methyl]amine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of tert-butyl[(4-fluorophenyl)methyl]amine, a compound that, due to its fluorinated aromatic ring and secondary amine structure, requires careful handling. By understanding the chemical properties and associated hazards, researchers can ensure a safe and compliant disposal process.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a halogenated organic compound. The presence of fluorine, a halogen, necessitates its classification as a halogenated waste.[1][2][3][4] Halogenated solvents and compounds are often subject to specific disposal regulations due to their potential to form harmful byproducts upon incomplete combustion and their environmental persistence.
While a specific Safety Data Sheet (SDS) for this exact compound is the primary document to consult, we can infer its hazard profile from its structural components: the tert-butylamine moiety and the fluorophenyl group.
-
Amine Group: Amines can be corrosive and flammable.[5][6][7] They can cause severe skin burns and eye damage.[6][8] Inhalation of amine vapors may lead to respiratory irritation.[7]
-
Fluorinated Aromatic Ring: Halogenated organic compounds can be toxic and harmful to aquatic life with long-lasting effects.[5][8]
-
Flammability: Many organic amines are flammable liquids.[5][6][8] It is crucial to handle this compound away from heat, sparks, and open flames.[9][10]
Incompatible Materials: To prevent dangerous reactions, avoid mixing this compound with:
-
Strong oxidizing agents
-
Strong acids
-
Acid anhydrides[5]
-
Isocyanates, peroxides, phenols (acidic), epoxides, and acid halides[7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, ensure you are equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Always check the manufacturer's compatibility chart. | To prevent skin contact, which can cause irritation or burns.[6][8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes, which can cause serious damage.[6][8] |
| Lab Coat | A flame-resistant lab coat. | To protect skin and clothing from splashes and potential ignition. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[5][11] If vapors are likely to be generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of potentially toxic and irritating vapors.[6][7][8] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is segregation. Halogenated waste streams must be kept separate from non-halogenated waste to ensure proper treatment and to avoid increased disposal costs.[2][3][4]
Step 1: Waste Collection
-
Container Selection: Use a designated, properly labeled, and leak-proof container for halogenated organic waste.[1][2][4] The container must be compatible with the chemical and have a secure, tight-fitting lid.[1][3]
-
Labeling: Clearly label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[1][2] Do not use abbreviations.[1] The date of initial waste accumulation should also be recorded.
-
Segregation: Do NOT mix with non-halogenated solvents.[3][4] Keep separate from acidic or alkaline waste streams.[2]
Step 2: Storage
-
Location: Store the waste container in a designated satellite accumulation area (SAA) that is well-ventilated, cool, and dry.[2][5] The storage area should be away from heat, sparks, and open flames.[12]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks.[2][4]
-
Container Management: Keep the container closed at all times except when adding waste.[1][2] Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[4]
Step 3: Waste Disposal Request
-
Once the container is full or has been in storage for a maximum of three months, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][4]
-
Follow your institution's specific procedures for requesting a waste pickup. This typically involves completing an online form or attaching a hazardous waste tag with all constituents listed.[2]
Step 4: Decontamination
-
Any reusable labware that has come into contact with this compound should be decontaminated. Rinse with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as halogenated waste.
-
Wipe down any contaminated surfaces with an appropriate solvent and absorbent pads. Dispose of the cleaning materials as hazardous waste.
Emergency Procedures: Be Prepared
Accidents can happen. A clear and practiced emergency plan is crucial.
Spill Response:
-
Small Spills: For a small spill contained within a chemical fume hood, use an inert absorbent material (e.g., sand, vermiculite) to soak up the liquid.[5][11] Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.[1][2]
-
Large Spills: In the event of a large spill, evacuate the area immediately and notify your institution's EHS or emergency response team.[1] Prevent the spill from entering drains.[8][11]
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the safe disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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